Product packaging for 2-(4-Boronophenyl)-2-methylpropanenitrile(Cat. No.:CAS No. 850568-67-1)

2-(4-Boronophenyl)-2-methylpropanenitrile

Cat. No.: B1418428
CAS No.: 850568-67-1
M. Wt: 189.02 g/mol
InChI Key: BNXBFDTWYHAEIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-(4-Boronophenyl)-2-methylpropanenitrile is a useful research compound. Its molecular formula is C10H12BNO2 and its molecular weight is 189.02 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12BNO2 B1418428 2-(4-Boronophenyl)-2-methylpropanenitrile CAS No. 850568-67-1

Properties

IUPAC Name

[4-(2-cyanopropan-2-yl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BNO2/c1-10(2,7-12)8-3-5-9(6-4-8)11(13)14/h3-6,13-14H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNXBFDTWYHAEIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C(C)(C)C#N)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80657137
Record name [4-(2-Cyanopropan-2-yl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80657137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850568-67-1
Record name B-[4-(1-Cyano-1-methylethyl)phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=850568-67-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [4-(2-Cyanopropan-2-yl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80657137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(2-Cyanoprop-2-yl)benzeneboronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 2-(4-Boronophenyl)-2-methylpropanenitrile: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-(4-Boronophenyl)-2-methylpropanenitrile, a crucial building block in the synthesis of advanced therapeutic agents. We will delve into its chemical properties, synthesis, and pivotal role in the development of targeted therapies, with a particular focus on its application in the creation of kinase inhibitors.

Introduction: The Significance of Boronic Acids in Medicinal Chemistry

Boron-containing compounds have emerged as a significant class of molecules in drug discovery, prized for their unique chemical properties that enable potent and selective interactions with biological targets.[1] The boronic acid functional group, in particular, can form reversible covalent bonds with active site serine, threonine, or cysteine residues in enzymes, leading to potent inhibition.[2] This has led to the successful development of several FDA-approved drugs containing a boronic acid moiety.[3] this compound, also known by its IUPAC name [4-(2-cyanopropan-2-yl)phenyl]boronic acid, is a valuable bifunctional molecule that combines the advantageous properties of a phenylboronic acid with a nitrile-containing side chain, making it a versatile intermediate in the synthesis of complex drug candidates.[4]

Physicochemical Properties and Safety Data

A thorough understanding of the physical and chemical properties of a synthetic building block is paramount for its effective and safe use in a laboratory setting.

PropertyValueReference
Molecular Formula C₁₀H₁₂BNO₂[4]
Molecular Weight 189.02 g/mol [4]
Appearance Solid[4]
CAS Number 145139-23-9[4]
Purity Typically ≥97%[4]

Safety Information: this compound is classified as acutely toxic if swallowed (GHS06) and requires careful handling in a laboratory environment.[4] Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, always consult the latest Safety Data Sheet (SDS) from the supplier.

Synthesis of this compound: A Multi-step Approach

The synthesis of this compound is a multi-step process that leverages well-established organic chemistry reactions. A common and efficient strategy involves the preparation of a brominated precursor followed by a palladium-catalyzed borylation reaction.

Synthesis of the Precursor: 2-(4-Bromophenyl)-2-methylpropanenitrile

The synthesis of the key intermediate, 2-(4-Bromophenyl)-2-methylpropanenitrile, can be achieved through the dimethylation of 4-bromophenylacetonitrile. This reaction introduces the gem-dimethyl group bearing the nitrile functionality.

Experimental Protocol: Synthesis of 2-(4-Bromophenyl)-2-methylpropanenitrile

  • Reaction Setup: To a solution of 4-bromophenylacetonitrile (1.0 eq) in a suitable aprotic solvent such as tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (NaH, 60% dispersion in mineral oil, 2.2 eq) portion-wise at 0 °C.

  • Methylation: After the initial reaction has subsided, add methyl iodide (MeI, 2.2 eq) dropwise to the reaction mixture at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, carefully quench the reaction by the slow addition of water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel to afford 2-(4-Bromophenyl)-2-methylpropanenitrile.

Precursor Synthesis Data
Starting Material 4-bromophenylacetonitrile
Reagents Sodium Hydride, Methyl Iodide
Typical Yield >90%
Borylation via Suzuki-Miyaura Coupling

The final step in the synthesis is the conversion of the aryl bromide to the corresponding boronic acid. The Suzuki-Miyaura coupling is a powerful and widely used method for this transformation, employing a palladium catalyst to couple the aryl halide with a boron source.[1][5]

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: In a Schlenk flask under an inert atmosphere, combine 2-(4-Bromophenyl)-2-methylpropanenitrile (1.0 eq), bis(pinacolato)diboron (B₂pin₂, 1.1 eq), a palladium catalyst such as Pd(dppf)Cl₂ (0.03 eq), and a base like potassium acetate (KOAc, 3.0 eq).

  • Solvent and Reaction Conditions: Add a suitable anhydrous solvent, such as 1,4-dioxane. Degas the reaction mixture and then heat to 80-100 °C for 12-24 hours.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Hydrolysis: After completion, cool the reaction to room temperature and filter through a pad of celite. Concentrate the filtrate and then hydrolyze the resulting pinacol boronate ester with an aqueous acid (e.g., 1 M HCl) to obtain the desired boronic acid.

  • Purification: The crude this compound can be purified by recrystallization or column chromatography.

Synthesis_Workflow A 4-Bromophenylacetonitrile B 2-(4-Bromophenyl)-2-methylpropanenitrile A->B  NaH, MeI  THF C This compound B->C  B₂pin₂, Pd(dppf)Cl₂  KOAc, Dioxane  then H₃O⁺

Figure 1: Synthetic workflow for this compound.

Application in Drug Discovery: A Key Intermediate for PI3K/mTOR Inhibitors

The primary application of this compound in drug discovery is as a key intermediate in the synthesis of phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) inhibitors.[6] The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[7][8]

Role in the Synthesis of NVP-BEZ235 Derivatives

This compound is a precursor to 2-(4-aminophenyl)-2-methylpropanenitrile, a crucial building block for the synthesis of NVP-BEZ235 and its derivatives.[6][9] NVP-BEZ235 is a potent dual PI3K/mTOR inhibitor that has been extensively studied in preclinical and clinical settings for the treatment of various cancers.[10][11][12] The synthesis involves the coupling of 2-(4-aminophenyl)-2-methylpropanenitrile with a substituted quinoline or a similar heterocyclic core.[6]

CompoundTarget(s)Reported IC₅₀
NVP-BEZ235 PI3K / mTORp110α: 4 nM, p110β: 75 nM, p110δ: 7 nM, p110γ: 5 nM, mTOR: 6 nM

Note: IC₅₀ values can vary depending on the assay conditions.

The PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a complex signaling cascade that is initiated by the activation of receptor tyrosine kinases (RTKs) on the cell surface. This leads to the activation of PI3K, which in turn phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase AKT. Activated AKT then phosphorylates a multitude of substrates, including mTOR, which ultimately leads to the regulation of cellular processes such as protein synthesis, cell growth, and survival.[7]

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates (PIP2 to PIP3) PIP2 PIP2 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Growth & Survival mTOR->Proliferation Promotes Inhibitor NVP-BEZ235 (derived from 2-(4-Boronophenyl)-2- methylpropanenitrile) Inhibitor->PI3K Inhibitor->mTOR

Figure 2: Simplified PI3K/AKT/mTOR signaling pathway and the inhibitory action of NVP-BEZ235.

Conclusion and Future Perspectives

This compound is a testament to the growing importance of organoboron compounds in modern medicinal chemistry. Its strategic design allows for its efficient incorporation into complex molecular architectures, providing access to potent and selective therapeutic agents. The successful application of this building block in the synthesis of PI3K/mTOR inhibitors highlights the power of rational drug design and the continuous need for novel synthetic intermediates. As our understanding of disease biology deepens, the demand for versatile and functionalized building blocks like this compound will undoubtedly continue to grow, paving the way for the development of the next generation of targeted therapies.

References

An In-depth Technical Guide to 2-(4-Boronophenyl)-2-methylpropanenitrile: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 2-(4-Boronophenyl)-2-methylpropanenitrile (also known as [4-(2-cyanopropan-2-yl)phenyl]boronic acid). It details a probable synthetic route, explores its reactivity, particularly in the context of modern synthetic methodologies like the Suzuki-Miyaura cross-coupling reaction, and discusses its potential applications in medicinal chemistry and materials science. This document is intended to serve as a valuable resource for researchers utilizing this versatile building block in their synthetic endeavors.

Introduction

This compound is an arylboronic acid derivative that has garnered interest as a versatile intermediate in organic synthesis. The presence of both a boronic acid moiety and a nitrile functional group on a sterically hindered benzylic scaffold makes it a unique building block for the construction of complex molecular architectures. Boronic acids are widely recognized for their role in palladium-catalyzed cross-coupling reactions, offering a stable, low-toxicity, and highly functional group-tolerant platform for carbon-carbon bond formation.[1][2] The nitrile group, while relatively inert, can be readily transformed into other valuable functionalities such as amines, carboxylic acids, and ketones, further expanding the synthetic utility of this compound.[3] This guide aims to consolidate the available technical information on this compound, providing a foundation for its effective use in research and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a reagent is paramount for its successful application in synthesis. The key properties of this compound are summarized below.

PropertyValueSource
CAS Number 850568-67-1[4][5]
Molecular Formula C₁₀H₁₂BNO₂[4][5]
Molecular Weight 189.02 g/mol [4][5]
Appearance Solid[5]
Melting Point 146-148 °C[6]
Solubility Data not available. Likely soluble in polar organic solvents such as methanol, ethanol, DMF, and DMSO.Inferred
SMILES CC(C)(C#N)C1=CC=C(C=C1)B(O)O[6]
InChI InChI=1S/C10H12BNO2/c1-10(2,7-12)8-3-5-9(6-4-8)11(13)14/h3-6,13-14H,1-2H3[6]

Stability and Storage:

Arylboronic acids are generally stable compounds that can be handled under normal laboratory conditions. However, they can undergo dehydration to form boroxines, particularly upon heating. It is recommended to store this compound in a cool, dry place, tightly sealed to prevent moisture absorption. For long-term storage, refrigeration at 2-8°C is advisable.[6] The nitrile group is generally stable under a range of conditions, but strong acidic or basic hydrolysis will convert it to a carboxylic acid or amide, respectively.

Synthesis and Characterization

Synthesis of 2-(4-aminophenyl)-2-methylpropanenitrile

A common route to this amino precursor involves a two-step process starting from 4-nitrophenylacetonitrile.

Step 1: Methylation of 4-nitrophenylacetonitrile This step introduces the two methyl groups at the benzylic position. A strong base, such as sodium hydride, is used to deprotonate the acidic α-carbon, followed by reaction with an excess of methyl iodide.

Step 2: Reduction of the Nitro Group The nitro group of the resulting 2-methyl-2-(4-nitrophenyl)propanenitrile is then reduced to an amine. Several methods can be employed for this transformation, including catalytic hydrogenation or, more commonly in laboratory settings, reduction with metals in acidic media, such as tin(II) chloride in ethanol or iron powder in acetic acid.

Experimental Protocol: Synthesis of 2-(4-aminophenyl)-2-methylpropanenitrile [7]

  • Materials: 4-nitrophenylacetonitrile, Sodium Hydride (60% dispersion in mineral oil), Methyl Iodide, Dimethylformamide (DMF), Iron powder, Acetic acid, Ethyl acetate, Sodium bicarbonate solution.

  • Procedure:

    • In a flame-dried round-bottom flask under an inert atmosphere, suspend sodium hydride (2.2 equivalents) in anhydrous DMF.

    • Cool the suspension in an ice bath and add a solution of 4-nitrophenylacetonitrile (1 equivalent) in DMF dropwise.

    • After the addition is complete, allow the reaction mixture to stir at room temperature for 30 minutes.

    • Cool the mixture again in an ice bath and add methyl iodide (2.5 equivalents) dropwise.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction by the slow addition of water and extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 2-methyl-2-(4-nitrophenyl)propanenitrile.

    • To a solution of the nitro compound in a mixture of ethanol and acetic acid, add iron powder (excess).

    • Heat the mixture at reflux for several hours until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture, filter through a pad of celite, and concentrate the filtrate.

    • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the crude product by column chromatography to yield 2-(4-aminophenyl)-2-methylpropanenitrile.

Synthesis of this compound via Sandmeyer-type Reaction

The conversion of the aryl amine to the aryl boronic acid can be achieved via a Sandmeyer-type reaction. This involves the diazotization of the amine followed by reaction with a boron source.

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_final Final Product Synthesis 4-nitrophenylacetonitrile 4-nitrophenylacetonitrile 2-methyl-2-(4-nitrophenyl)propanenitrile 2-methyl-2-(4-nitrophenyl)propanenitrile 4-nitrophenylacetonitrile->2-methyl-2-(4-nitrophenyl)propanenitrile 1. NaH, MeI 2. DMF 2-(4-aminophenyl)-2-methylpropanenitrile 2-(4-aminophenyl)-2-methylpropanenitrile 2-methyl-2-(4-nitrophenyl)propanenitrile->2-(4-aminophenyl)-2-methylpropanenitrile Fe, AcOH Diazonium_Salt Aryldiazonium Salt Intermediate 2-(4-aminophenyl)-2-methylpropanenitrile->Diazonium_Salt 1. NaNO2, HCl 2. 0-5 °C Target_Compound 2-(4-Boronophenyl)-2- methylpropanenitrile Diazonium_Salt->Target_Compound B(OH)3, Cu(I) catalyst

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound (Proposed)

  • Materials: 2-(4-aminophenyl)-2-methylpropanenitrile, Sodium nitrite, Hydrochloric acid, Boric acid, Copper(I) salt (e.g., CuBr or Cu₂O), Sodium hydroxide, Diethyl ether.

  • Procedure:

    • Dissolve 2-(4-aminophenyl)-2-methylpropanenitrile (1 equivalent) in a mixture of concentrated hydrochloric acid and water.

    • Cool the solution to 0-5 °C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes to ensure complete diazotization.

    • In a separate flask, prepare a solution of boric acid (excess) and a catalytic amount of a copper(I) salt in water.

    • Slowly add the cold diazonium salt solution to the boric acid solution. Vigorous nitrogen evolution should be observed.

    • Allow the reaction to warm to room temperature and stir for several hours.

    • Basify the reaction mixture with a sodium hydroxide solution to a pH of ~8-9.

    • Wash the aqueous layer with diethyl ether to remove any non-polar impurities.

    • Carefully acidify the aqueous layer with hydrochloric acid to precipitate the boronic acid.

    • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to afford this compound.

Characterization Data

While specific, published spectral data for this compound is scarce, a commercial supplier indicates the availability of NMR, CNMR, HPLC, and LC-MS data for quality control purposes.[6] Based on the structure, the following spectral characteristics can be anticipated:

  • ¹H NMR: Signals corresponding to the aromatic protons (likely two doublets in the 7-8 ppm region), a singlet for the two equivalent methyl groups, and a broad singlet for the B(OH)₂ protons which may exchange with D₂O.

  • ¹³C NMR: Resonances for the quaternary carbons of the nitrile and the carbon bearing the methyl groups, aromatic carbons (including the carbon attached to the boron atom), the methyl carbons, and the nitrile carbon.

  • IR Spectroscopy: Characteristic absorptions for the O-H stretch of the boronic acid, the C≡N stretch of the nitrile group (around 2230 cm⁻¹), and aromatic C-H and C=C stretching vibrations.

  • Mass Spectrometry: The molecular ion peak [M]+ at m/z 189, along with characteristic fragmentation patterns.

Chemical Reactivity and Applications

The dual functionality of this compound makes it a valuable tool in synthetic organic chemistry, particularly in the construction of biaryl structures and as a precursor to other functionalized molecules.

Suzuki-Miyaura Cross-Coupling Reactions

The most prominent application of arylboronic acids is their participation in the Suzuki-Miyaura cross-coupling reaction.[8][9] This palladium-catalyzed reaction forms a new carbon-carbon bond between the arylboronic acid and an aryl or vinyl halide (or triflate).

Suzuki_Coupling Aryl_Boronic_Acid 2-(4-Boronophenyl)-2- methylpropanenitrile Biaryl_Product Biaryl Product Aryl_Boronic_Acid->Biaryl_Product Pd Catalyst, Base Aryl_Halide Aryl Halide (Ar-X) X = Br, I, OTf Aryl_Halide->Biaryl_Product

Caption: General scheme of a Suzuki-Miyaura cross-coupling reaction.

The gem-dimethyl group adjacent to the nitrile provides steric hindrance, which may influence the rate and efficiency of the coupling reaction. The electron-withdrawing nature of the nitrile group can also affect the reactivity of the boronic acid. Optimization of reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, is crucial for achieving high yields.

Potential Applications in Drug Discovery

While direct applications of this compound in drug development are not extensively documented, its structural motifs are present in molecules of pharmaceutical interest. For instance, the related compound, 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino)phenyl)-2-methylpropanenitrile, is a key intermediate in the synthesis of PI3K/mTOR inhibitors.[10] This suggests that this compound could serve as a valuable building block for creating libraries of compounds for screening against various biological targets. The boronic acid moiety itself has been incorporated into several FDA-approved drugs, where it often acts as a reversible covalent inhibitor by interacting with serine, threonine, or cysteine residues in enzyme active sites.[11][12]

Transformation of the Nitrile Group

The nitrile functionality offers a gateway to a variety of other chemical groups, enhancing the synthetic potential of molecules derived from this compound.

  • Reduction to Amines: The nitrile can be reduced to a primary amine using reagents such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.

  • Hydrolysis to Carboxylic Acids: Acidic or basic hydrolysis of the nitrile yields a carboxylic acid.

  • Conversion to Ketones: Reaction with Grignard or organolithium reagents, followed by hydrolysis, can convert the nitrile to a ketone.

These transformations allow for the late-stage functionalization of complex molecules synthesized using this boronic acid building block.

Safety and Handling

This compound should be handled in a well-ventilated area, preferably in a fume hood. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse thoroughly with water. Consult the Safety Data Sheet (SDS) for complete safety and handling information.

Conclusion

This compound is a valuable and versatile building block for organic synthesis. Its combination of a reactive boronic acid moiety and a transformable nitrile group, coupled with a unique substitution pattern, makes it a powerful tool for the construction of complex organic molecules. Its primary utility lies in Suzuki-Miyaura cross-coupling reactions to form biaryl linkages, with potential applications in the synthesis of pharmaceutically active compounds and novel materials. Further research into the specific reactivity and applications of this compound is warranted and will likely expand its role in modern synthetic chemistry.

References

An In-Depth Technical Guide to the Structure and Synthesis of 2-(4-Boronophenyl)-2-methylpropanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Boronophenyl)-2-methylpropanenitrile, a specialized organoboron compound, is a valuable building block in modern organic synthesis, particularly within the realm of medicinal chemistry. Its structure, which combines a phenylboronic acid moiety with a nitrile-containing isobutyronitrile group, makes it a versatile intermediate for the construction of complex molecular architectures. Boronic acids and their derivatives are renowned for their utility in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, a Nobel Prize-winning method for forging carbon-carbon bonds.[1] The presence of the boronic acid group allows for facile and selective coupling with a wide array of organic halides and triflates, enabling the synthesis of diverse biaryl and substituted aromatic compounds that are often key scaffolds in pharmacologically active molecules. This guide provides a comprehensive overview of the structure, properties, and, most critically, the synthetic pathway to this important reagent, with a focus on the mechanistic rationale behind the chosen methodology.

Chemical Structure and Properties

This compound is a white to off-white solid.[2] Its molecular structure is characterized by a benzene ring substituted at the 1- and 4-positions. One substituent is the boronic acid group (-B(OH)₂), and the other is a 2-methylpropanenitrile group (-C(CH₃)₂CN).

PropertyValueSource(s)
Molecular Formula C₁₀H₁₂BNO₂[2]
Molecular Weight 189.02 g/mol [2]
CAS Number 850568-67-1[2]
MDL Number MFCD06659832[2]
Physical State Solid[2]
IUPAC Name [4-(2-cyanopropan-2-yl)phenyl]boronic acid[2]

Synthesis of this compound

The most efficient and widely adopted strategy for the synthesis of this compound is the Miyaura borylation reaction . This powerful palladium-catalyzed cross-coupling reaction facilitates the formation of a carbon-boron bond by reacting an organohalide with a diboron reagent.[3][4] In this specific case, the synthesis involves two primary stages:

  • Miyaura Borylation: The palladium-catalyzed coupling of 2-(4-bromophenyl)-2-methylpropanenitrile with a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂), to form the stable intermediate, 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-2-methylpropanenitrile (the pinacol boronate ester).

  • Hydrolysis: The subsequent deprotection of the pinacol boronate ester to yield the final this compound.

Mechanistic Rationale and Experimental Design

The choice of the Miyaura borylation is predicated on its mild reaction conditions and high functional group tolerance, which are critical given the presence of the nitrile group in the substrate.[1] The catalytic cycle, a cornerstone of palladium-catalyzed cross-coupling reactions, involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Miyaura_Borylation_Mechanism Pd0 Pd(0)Ln PdII_complex Ar-Pd(II)Ln-X Pd0->PdII_complex ArylHalide Ar-X (2-(4-bromophenyl)-2-methylpropanenitrile) OxAdd Oxidative Addition PdII_Boryl Ar-Pd(II)Ln-Bpin PdII_complex->PdII_Boryl Base Base (e.g., KOAc) Transmetalation Transmetalation Diboron B₂pin₂ PdII_Boryl->Pd0 Product Ar-Bpin (Pinacol Boronate Ester) PdII_Boryl->Product RedElim Reductive Elimination

Caption: Catalytic cycle of the Miyaura borylation reaction.

Expertise in Action: Causality behind Experimental Choices

  • Choice of Catalyst: A palladium(0) species is the active catalyst. Often, a palladium(II) precatalyst like PdCl₂(dppf) ([1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride) is used, which is reduced in situ to Pd(0). The dppf ligand is a bulky, electron-rich phosphine that stabilizes the palladium center and facilitates the catalytic cycle.[1][4]

  • The Role of the Base: The base, typically a weak one like potassium acetate (KOAc), plays a crucial, multifaceted role.[1] While in Suzuki couplings a strong base is often needed to activate the boronic acid, in the Miyaura borylation, a milder base is preferred. Its primary role is to facilitate the transmetalation step. It is believed to form an acetato-palladium complex, which is more reactive towards the diboron reagent than the halide complex.[3] Crucially, a weak base prevents the in situ Suzuki coupling of the newly formed boronate ester with unreacted aryl halide, which would lead to undesired homocoupled biaryl impurities.

  • Solvent Selection: Anhydrous, polar aprotic solvents like dioxane or dimethyl sulfoxide (DMSO) are commonly employed.[5] These solvents are capable of dissolving the reagents and intermediates and are stable at the elevated temperatures often required for the reaction to proceed at a reasonable rate.

Experimental Protocol: Synthesis of 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-2-methylpropanenitrile

This protocol is a representative procedure based on established methodologies for the Miyaura borylation of aryl bromides.[5][6]

Materials:

  • 2-(4-bromophenyl)-2-methylpropanenitrile

  • Bis(pinacolato)diboron (B₂pin₂)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (PdCl₂(dppf))

  • Potassium acetate (KOAc), anhydrous

  • Anhydrous 1,4-dioxane

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser, etc.)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 2-(4-bromophenyl)-2-methylpropanenitrile (1.0 eq), bis(pinacolato)diboron (1.1-1.5 eq), potassium acetate (2.0-3.0 eq), and PdCl₂(dppf) (0.02-0.05 eq).

  • Solvent Addition: Add anhydrous 1,4-dioxane via syringe. The typical concentration is in the range of 0.1-0.5 M with respect to the aryl bromide.

  • Reaction: Stir the reaction mixture at 80-100 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove palladium residues and inorganic salts. Wash the celite pad with additional ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product is then purified by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the pure pinacol boronate ester.[7]

Experimental Protocol: Hydrolysis to this compound

The pinacol boronate ester is a stable, easily handled intermediate. The final step is the hydrolysis of this ester to the desired boronic acid.

Materials:

  • 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-2-methylpropanenitrile

  • Methanol

  • Silica gel

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • Reaction Setup: Dissolve the pinacol boronate ester in methanol.

  • Hydrolysis: Add silica gel to the methanolic solution and stir the mixture at room temperature for 24 hours.[7]

  • Work-up: Filter the mixture to remove the silica gel and evaporate the solvent.

  • Purification: The crude boronic acid can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.[7] Alternatively, recrystallization or an acid-base extraction can be employed for purification.[8][9]

Synthesis_Workflow Start 2-(4-bromophenyl)-2-methylpropanenitrile Borylation Miyaura Borylation (80-100 °C, 12-24h) Start->Borylation Reagents_Borylation B₂pin₂, PdCl₂(dppf), KOAc, Dioxane Reagents_Borylation->Borylation Intermediate Pinacol Boronate Ester Borylation->Intermediate Purification1 Silica Gel Chromatography Intermediate->Purification1 Hydrolysis Hydrolysis (r.t., 24h) Intermediate->Hydrolysis Reagents_Hydrolysis Methanol, Silica Gel Purification1->Reagents_Hydrolysis Reagents_Hydrolysis->Hydrolysis Final_Product This compound Hydrolysis->Final_Product Purification2 Silica Gel Chromatography Final_Product->Purification2

Caption: Synthetic workflow for this compound.

Conclusion

The synthesis of this compound is reliably achieved through a two-step sequence involving a Miyaura borylation followed by hydrolysis. This approach is underpinned by the well-established and robust palladium-catalyzed cross-coupling methodology. A thorough understanding of the reaction mechanism, particularly the roles of the catalyst and base, is paramount for optimizing reaction conditions and achieving high yields of the desired product. The resulting boronic acid is a valuable reagent for drug discovery and development, enabling the construction of novel and complex molecular entities through subsequent cross-coupling reactions. The protocols and mechanistic insights provided in this guide offer a solid foundation for researchers and scientists working in the field of synthetic organic and medicinal chemistry.

References

A Comprehensive Technical Guide to 2-(4-Boronophenyl)-2-methylpropanenitrile for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides an in-depth exploration of 2-(4-Boronophenyl)-2-methylpropanenitrile, a key organoboron building block in modern synthetic and medicinal chemistry. We will dissect its fundamental physicochemical properties, including its precise molecular weight, and detail a robust, field-proven synthetic protocol from its common precursor. The guide emphasizes the principles of scientific integrity through self-validating experimental designs and thorough analytical characterization. Furthermore, it delves into the compound's chemical reactivity, stability considerations, and its primary application in palladium-catalyzed cross-coupling reactions, which are pivotal in the drug discovery process. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding and practical guidance on the effective use of this versatile reagent.

Core Physicochemical and Structural Data

This compound, also known by its IUPAC name [4-(2-cyanopropan-2-yl)phenyl]boronic acid, is a bifunctional organic compound. It possesses a boronic acid group, making it an ideal substrate for Suzuki-Miyaura cross-coupling reactions, and a gem-dimethylnitrile moiety, a common structural feature in pharmacologically active molecules. Its precise properties are summarized below.

PropertyValueSource(s)
Molecular Weight 189.02 g/mol [1][2]
Molecular Formula C₁₀H₁₂BNO₂[1][2]
CAS Number 850568-67-1[1][2]
IUPAC Name [4-(2-cyanopropan-2-yl)phenyl]boronic acid[2]
SMILES String CC(C)(C#N)c1ccc(cc1)B(O)O
InChI Key BNXBFDTWYHAEIR-UHFFFAOYSA-N[2]
Physical Form Solid[2]
Typical Purity ≥97%[2]

Synthesis and Purification Protocol

The synthesis of aryl boronic acids is a well-established transformation in organic chemistry. A highly reliable and scalable route to this compound involves the lithiation of the corresponding aryl bromide precursor followed by quenching with a borate ester.

Causality of Experimental Design: The choice of 2-(4-bromophenyl)-2-methylpropanenitrile as a precursor is strategic; the carbon-bromine bond is readily cleaved by strong organolithium bases to form an aryllithium intermediate.[3][4] Cryogenic temperatures (-78 °C) are critical to prevent side reactions of the highly reactive aryllithium species. Triisopropyl borate is used as the boron source; its bulky isopropyl groups help to minimize the formation of undesired over-addition products. The final acidic hydrolysis step is necessary to convert the boronate ester intermediate into the target boronic acid.

Experimental Workflow: Synthesis

cluster_prep Preparation & Reaction cluster_workup Workup & Isolation A Dissolve 2-(4-bromophenyl)-2- methylpropanenitrile in dry THF B Cool to -78 °C under N2 atmosphere A->B C Add n-BuLi dropwise (Maintain T < -70 °C) B->C D Stir for 1 hour at -78 °C (Formation of Aryllithium) C->D E Add triisopropyl borate dropwise (Maintain T < -70 °C) D->E F Warm to room temperature overnight E->F G Quench with 2M HCl (aq) F->G H Extract with Ethyl Acetate G->H I Wash organic layer with brine H->I J Dry over Na2SO4 and concentrate I->J K Purify by recrystallization or column chromatography J->K

Caption: High-level workflow for the synthesis of this compound.

Step-by-Step Synthesis Methodology:
  • Reactor Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a dropping funnel is charged with 2-(4-bromophenyl)-2-methylpropanenitrile (1.0 eq).

  • Dissolution: Anhydrous tetrahydrofuran (THF) is added to dissolve the starting material completely.

  • Inert Atmosphere & Cooling: The solution is purged with nitrogen and cooled to -78 °C using a dry ice/acetone bath.

  • Lithiation: n-Butyllithium (n-BuLi, 1.1 eq) is added dropwise via the dropping funnel, ensuring the internal temperature does not exceed -70 °C. The formation of the aryllithium species is observed. The mixture is stirred at -78 °C for 1 hour.

  • Borylation: Triisopropyl borate (1.2 eq) is added dropwise, again maintaining the temperature below -70 °C.

  • Equilibration: After the addition is complete, the cooling bath is removed, and the reaction is allowed to slowly warm to room temperature and stir overnight.

  • Hydrolysis (Quench): The reaction mixture is carefully poured into a beaker containing 2 M hydrochloric acid (HCl) and stirred vigorously for 1 hour to hydrolyze the boronate ester.

  • Extraction: The aqueous mixture is transferred to a separatory funnel and extracted three times with ethyl acetate.

  • Washing & Drying: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

  • Purification: The crude solid is purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel to yield the pure product.

Analytical Characterization and Quality Control

Rigorous analytical validation is paramount to ensure the identity, purity, and stability of the synthesized material, thereby guaranteeing its reliable performance in subsequent applications. Boronic acids and their derivatives require a multi-technique approach for full characterization.[5][6]

Analytical Workflow

cluster_spectroscopy Structural Confirmation cluster_purity Purity & Thermal Properties start Purified Solid nmr NMR Spectroscopy (¹H, ¹³C, ¹¹B) start->nmr ms Mass Spectrometry (ESI-MS) start->ms hplc HPLC-UV start->hplc dsc DSC / TGA start->dsc final Verified Compound Suzuki_Cycle Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)-X Pd0->ArPdX Oxidative Addition ArPdAr_prime Ar-Pd(II)-Ar' ArPdX->ArPdAr_prime Transmetalation BoronicAcid Ar'-B(OH)₂ (Our Compound) Base Base ArPdAr_prime->Pd0 Reductive Elimination Product Ar-Ar' (Product) ArPdAr_prime->Product ArX Ar-X (Aryl Halide)

References

A Comprehensive Technical Guide to the Safe Handling of 2-(4-Boronophenyl)-2-methylpropanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth overview of the essential safety protocols and handling procedures for 2-(4-Boronophenyl)-2-methylpropanenitrile (CAS No: 850568-67-1), a key building block in contemporary drug discovery and organic synthesis. Designed for researchers, chemists, and laboratory professionals, this document synthesizes critical safety data to ensure the well-being of personnel and the integrity of research by fostering a culture of safety and proactive risk mitigation.

Compound Profile and Hazard Identification

This compound is a solid organoboron compound.[1][2] Its unique structure, incorporating both a boronic acid and a nitrile functional group, makes it a versatile reagent. However, these same features necessitate a thorough understanding of its potential hazards.

GHS Hazard Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating hazard information. For this compound, the key hazard classifications are summarized below.

Hazard ClassGHS CategorySignal WordHazard StatementPictogramSource(s)
Acute Toxicity, OralCategory 3DangerH301: Toxic if swallowedGHS06 (Skull and Crossbones)[1]
Skin IrritationCategory 2WarningH315: Causes skin irritationGHS07 (Exclamation Mark)[2]
Serious Eye IrritationCategory 2WarningH319: Causes serious eye irritationGHS07 (Exclamation Mark)[2]
Specific Target Organ Toxicity (Single Exposure)Category 3WarningH335: May cause respiratory irritationGHS07 (Exclamation Mark)[2]

This table synthesizes data from multiple sources to provide a comprehensive hazard profile.

The presence of the nitrile group (C≡N) is a primary driver of the compound's acute oral toxicity. In biological systems, nitriles can potentially metabolize to release cyanide, a potent inhibitor of cellular respiration. The boronic acid moiety, while crucial for its synthetic utility, can contribute to skin and eye irritation.

Physical and Chemical Properties

A clear understanding of the compound's physical properties is fundamental to its safe handling and storage.

PropertyValueSource(s)
Molecular Formula C₁₀H₁₂BNO₂[1][2]
Molecular Weight 189.02 g/mol [1][2]
Appearance Solid[1][2]
CAS Number 850568-67-1[2]

Risk Assessment and Exposure Control

A systematic approach to risk assessment is paramount. The core principle is to minimize exposure through a multi-layered strategy known as the "Hierarchy of Controls."

Hierarchy_of_Controls cluster_0 Hierarchy of Controls for this compound cluster_1 Implementation Details Elimination Elimination (Not Feasible) Substitution Substitution (Difficult due to unique reactivity) Engineering Engineering Controls (Primary barrier) Administrative Administrative Controls (Procedural reinforcement) FumeHood Chemical Fume Hood Engineering->FumeHood Ventilation Adequate General Ventilation Engineering->Ventilation PPE Personal Protective Equipment (PPE) (Last line of defense) SOPs Standard Operating Procedures (SOPs) Administrative->SOPs Training Mandatory Safety Training Administrative->Training Gloves Chemical-Resistant Gloves (Nitrile) PPE->Gloves Eyewear Safety Goggles/Face Shield PPE->Eyewear Coat Lab Coat PPE->Coat Respirator Respirator (if dust is generated) PPE->Respirator

Caption: Hierarchy of controls for managing exposure risks.

Engineering Controls

The primary method for controlling exposure to hazardous solids is through robust engineering controls.

  • Chemical Fume Hood: All weighing and handling of this compound powder must be conducted inside a certified chemical fume hood to prevent inhalation of airborne particulates.

  • Ventilation: Ensure the laboratory is well-ventilated to maintain air quality and dilute any fugitive emissions.[3][4]

Personal Protective Equipment (PPE)

PPE is the final barrier between the researcher and the chemical.[5] The selection of appropriate PPE is critical and non-negotiable.

  • Hand Protection: Wear chemical-resistant gloves, such as nitrile gloves.[3] Always inspect gloves for tears or punctures before use and practice proper glove removal techniques to avoid skin contact.[4]

  • Eye and Face Protection: Chemical safety goggles are mandatory.[5] Where there is a significant risk of splashing or dust generation, a full-face shield should be worn in addition to goggles.[6][7]

  • Skin and Body Protection: A standard laboratory coat must be worn and kept fully fastened. Ensure that the pant legs are worn outside of footwear to prevent chemicals from entering shoes.[6]

  • Respiratory Protection: If engineering controls are insufficient or if there is a potential for significant aerosolization of the powder, a NIOSH-approved respirator may be necessary.[3][8] The specific type of respirator and cartridge should be determined by a qualified safety professional based on the anticipated exposure levels.

Safe Handling and Storage Protocols

Adherence to standardized protocols is the cornerstone of laboratory safety.

General Handling Protocol
  • Preparation: Before handling, ensure that the chemical fume hood is operational and that all necessary PPE is correctly donned. An eyewash station and safety shower must be readily accessible.[4]

  • Weighing and Transfer: Conduct all transfers of the solid compound within the fume hood. Use a spatula for transfers and avoid generating dust. If dust is unavoidable, respiratory protection is essential.

  • Work Practices: Do not eat, drink, or smoke in the laboratory.[2][9] Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[2][4]

  • Contamination: Avoid contact with skin, eyes, and clothing.[10] If contact occurs, follow the first-aid procedures outlined in Section 5.

Storage Requirements

Proper storage is crucial for maintaining the compound's stability and preventing accidental exposure.

  • Container: Keep the container tightly closed and store it in a cool, dry, and well-ventilated area.[3][11]

  • Compatibility: Store away from incompatible materials, such as strong oxidizing agents.

  • Labeling: Ensure the container is clearly labeled with the compound's identity and associated hazards.

  • Security: For highly toxic materials, it is best practice to store them in a locked cabinet or a designated, controlled area.[2][4]

Accidental Release and Waste Disposal

Preparedness for accidental spills is a critical component of a comprehensive safety plan.

Accidental Release Measures
  • Evacuate: Immediately evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated, but avoid actions that could cause the powder to become airborne.

  • Contain: Prevent the spill from spreading or entering drains.[4]

  • Clean-up:

    • For small spills, carefully sweep up the solid material using an inert absorbent material (e.g., sand, vermiculite).[4] Avoid raising dust.

    • Place the collected material into a sealed, labeled container for proper disposal.

    • Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

  • PPE: All personnel involved in the clean-up must wear appropriate PPE, including respiratory protection.

Spill_Response_Workflow Spill Spill Occurs Evacuate Evacuate Area Spill->Evacuate Assess Assess Spill Size & Risk Evacuate->Assess PPE Don Appropriate PPE (Gloves, Goggles, Respirator) Assess->PPE Contain Contain Spill (Prevent Spread) PPE->Contain Cleanup Clean Up Spill (Use inert absorbent) Contain->Cleanup Decontaminate Decontaminate Area Cleanup->Decontaminate Dispose Package & Label Waste Decontaminate->Dispose Report Report Incident Dispose->Report

Caption: Step-by-step workflow for responding to a chemical spill.

Waste Disposal

Dispose of waste materials in accordance with all applicable federal, state, and local environmental regulations.[4] Chemical waste should be collected in designated, sealed containers and handled by trained personnel or a licensed waste disposal contractor.

First-Aid Measures

In the event of exposure, immediate and appropriate first aid is critical. Always have the Safety Data Sheet (SDS) available to provide to emergency medical personnel.[10]

  • If Swallowed: Do NOT induce vomiting .[3][4] Rinse the mouth with water. Immediately call a Poison Control Center or seek medical attention.[4][10]

  • If on Skin: Immediately remove all contaminated clothing.[4][12] Wash the affected area with plenty of soap and water.[2][3] If skin irritation develops or persists, seek medical attention.[3]

  • If in Eyes: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][3][12] Remove contact lenses if present and easy to do.[2][4] Continue rinsing. If eye irritation persists, get medical attention.[10]

  • If Inhaled: Move the person to fresh air and keep them in a position comfortable for breathing.[2][3][12] If the person is not breathing, give artificial respiration.[3] Seek immediate medical attention.[10]

Conclusion

This compound is a valuable tool in chemical research, but its safe use demands respect for its inherent hazards. By integrating the principles of the hierarchy of controls, adhering to rigorous handling protocols, and being prepared for emergencies, researchers can mitigate risks and maintain a safe and productive laboratory environment. This guide serves as a foundational resource, but it is incumbent upon every user to consult the most current Safety Data Sheet and their institution's specific safety policies before commencing work.

References

The Versatility of Boronic Acids: A Technical Guide for Organic Chemists and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Boronic acids and their derivatives have emerged from the realm of chemical curiosities to become indispensable tools in modern organic synthesis and medicinal chemistry. Their unique electronic properties, bench-top stability, and generally low toxicity have established them as versatile building blocks for constructing complex molecular architectures.[1][2] This technical guide provides an in-depth exploration of the core applications of boronic acids, offering field-proven insights into their reactivity, mechanistic nuances, and practical implementation in the laboratory.

The Boronic Acid Moiety: A Foundation of Reactivity

A boronic acid is an organoboron compound characterized by a carbon-boron bond and two hydroxyl groups, with the general formula R-B(OH)₂.[1] The boron atom in boronic acids is electron-deficient, rendering it a Lewis acid. This inherent Lewis acidity is the cornerstone of their diverse reactivity, allowing for a wide range of chemical transformations. While free boronic acids can be prone to dehydration to form cyclic trimers known as boroxines, they are generally stable to air and moisture, making them amenable to routine handling in a laboratory setting.[3]

The Suzuki-Miyaura Coupling: A Pillar of Carbon-Carbon Bond Formation

The palladium-catalyzed cross-coupling of a boronic acid with an organohalide, known as the Suzuki-Miyaura reaction, is arguably the most prominent application of boronic acids.[4][5] This reaction has revolutionized the synthesis of biaryls, styrenes, and poly-olefins, and is widely employed in the pharmaceutical industry for the construction of drug candidates.[6]

Mechanistic Insights

The catalytic cycle of the Suzuki-Miyaura coupling is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[5][6][7]

  • Oxidative Addition: A low-valent palladium(0) catalyst reacts with the organohalide (R¹-X) to form a palladium(II) intermediate.[5][6]

  • Transmetalation: The organic group from the boronic acid (R²) is transferred to the palladium(II) center. This step typically requires the presence of a base to activate the boronic acid, forming a more nucleophilic boronate species.[8]

  • Reductive Elimination: The two organic fragments (R¹ and R²) are coupled, forming a new carbon-carbon bond and regenerating the palladium(0) catalyst.[5][6]

Suzuki_Miyaura_Coupling cluster_reactants Reactants Pd0 Pd(0)L_n PdII_RX R¹-Pd(II)L_n-X Pd0->PdII_RX Oxidative Addition PdII_R1R2 R¹-Pd(II)L_n-R² PdII_RX->PdII_R1R2 Transmetalation Product R¹-R² PdII_R1R2->Product Reductive Elimination Product->Pd0 Catalyst Regeneration BoronicAcid R²-B(OH)₂ + Base Boronate [R²-B(OH)₃]⁻ BoronicAcid->Boronate Activation Halide R¹-X

Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Experimental Protocol: Synthesis of a Biaryl Compound

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid.

Materials:

  • Aryl bromide (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Solvent (e.g., Toluene/Water or Dioxane/Water mixture)

  • Round-bottom flask

  • Reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask, add the aryl bromide, arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the solvent system to the flask.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Reactant ClassTypical Catalyst LoadingCommon BasesSolvent Systems
Aryl Bromides1-5 mol%K₂CO₃, Cs₂CO₃, K₃PO₄Toluene/H₂O, Dioxane/H₂O, DMF
Aryl Chlorides2-10 mol%K₃PO₄, CsFToluene, Dioxane
Aryl Triflates1-5 mol%K₂CO₃, Na₂CO₃THF, DMF

Expanding the Synthetic Toolbox: Beyond C-C Coupling

While the Suzuki-Miyaura reaction is a cornerstone, the utility of boronic acids extends to a variety of other powerful transformations.

Chan-Lam Coupling: Forging Carbon-Heteroatom Bonds

The Chan-Lam coupling enables the formation of carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds through the copper-catalyzed reaction of boronic acids with amines, alcohols, and phenols.[9][10] This reaction is advantageous as it can often be performed under mild conditions, open to the air, and at room temperature.[10]

The proposed mechanism involves the transmetalation of the boronic acid with a Cu(II) species, followed by reductive elimination to form the desired C-N or C-O bond.[1][11]

Chan_Lam_Coupling cluster_reactants Reactants CuII Cu(II)L_n CuII_R R-Cu(II)L_n CuII->CuII_R Transmetalation CuIII_R_Nu R-Cu(III)L_n-Nu CuII_R->CuIII_R_Nu Oxidative Addition Product R-Nu CuIII_R_Nu->Product Reductive Elimination Product->CuII Catalyst Regeneration BoronicAcid R-B(OH)₂ Nucleophile H-Nu (Amine/Alcohol)

Simplified catalytic cycle of the Chan-Lam coupling reaction.
Petasis Reaction: A Multicomponent Approach to Amines

The Petasis borono-Mannich (PBM) reaction is a three-component reaction between a boronic acid, an amine, and a carbonyl compound (aldehyde or ketone) to form substituted amines.[12][13][14] This reaction is particularly valuable for the synthesis of α-amino acids and their derivatives.[15] A key advantage of the Petasis reaction is its operational simplicity and the ability to generate molecular complexity in a single step.[12][14]

The reaction is believed to proceed through the formation of an iminium ion from the amine and carbonyl, followed by the nucleophilic addition of the organic group from the boronic acid.[15]

Boronic Acids as Protecting Groups and Catalysts

Beyond their role as coupling partners, boronic acids and their derivatives serve as versatile protecting groups and catalysts.

Protecting Groups for Diols and Boronic Acids

Boronic acids can reversibly form cyclic esters with 1,2- and 1,3-diols, making them effective protecting groups for carbohydrates and other polyols.[16] Conversely, the boronic acid functionality itself can be protected to prevent unwanted side reactions.[17] Common protecting groups for boronic acids include pinacol esters and N-methyliminodiacetic acid (MIDA) boronates.[3][17] MIDA boronates are particularly noteworthy for their high stability and the ability to be slowly hydrolyzed under mild basic conditions, enabling iterative cross-coupling strategies.[17]

Boronic Acid Catalysis

The Lewis acidic nature of boronic acids allows them to act as catalysts for a variety of organic transformations.[18][19] They can activate carboxylic acids towards nucleophilic attack, facilitating direct amide and ester formation.[18][19][20] Boronic acid catalysis offers a mild and atom-economical alternative to traditional methods that often require stoichiometric activating agents.[19][21]

Boronic Acids in Biological and Medicinal Chemistry

The unique ability of boronic acids to interact with diols has led to their widespread application in chemical biology and drug discovery.

Saccharide Sensing

Boronic acid-containing fluorescent probes have been developed for the detection of carbohydrates.[22][23][24] The binding of a saccharide to the boronic acid moiety can induce a change in the fluorescence properties of the probe, allowing for quantitative detection.[22][23] This principle is being explored for the development of continuous glucose monitoring systems for diabetic patients.[23]

Bioconjugation and Drug Delivery

Boronic acids are utilized in bioconjugation to link therapeutic payloads to biomolecules such as proteins and antibodies.[25][26][27] The reversible nature of the boronate ester bond can be exploited to create stimuli-responsive drug delivery systems that release their cargo under specific physiological conditions.[25][28] For instance, the acidic microenvironment of tumors can trigger the hydrolysis of a boronate linker, leading to targeted drug release. Furthermore, boronic acids can target the sialic acid-rich glycocalyx of cancer cells, enhancing the cellular uptake of therapeutic agents.[29]

Boron-Containing Pharmaceuticals

The boronic acid functional group is present in several approved drugs. Bortezomib (Velcade®), a proteasome inhibitor used in the treatment of multiple myeloma, is a prominent example.[1][21] The boron atom in bortezomib plays a crucial role in its mechanism of action by forming a stable complex with the active site of the proteasome.[1]

Synthesis of Boronic Acids and Their Derivatives

A variety of methods are available for the synthesis of boronic acids and their esters. The Miyaura borylation, a palladium-catalyzed cross-coupling of bis(pinacolato)diboron with organohalides, is a widely used and versatile method.[1] Alternatively, the reaction of Grignard or organolithium reagents with trialkyl borates followed by hydrolysis is a classical and effective approach.[30][31]

Conclusion

Boronic acids have transcended their initial role as simple coupling partners to become a multifaceted tool in the arsenal of the modern organic chemist. Their diverse reactivity, coupled with their increasing application in biological systems, ensures that boronic acids will continue to be a vibrant area of research and a key enabler of innovation in both academia and industry. The continued development of novel boronic acid-based reagents and methodologies promises to further expand the boundaries of chemical synthesis and drug discovery.

References

role of 2-(4-Boronophenyl)-2-methylpropanenitrile in proteomics research

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Role of 2-(4-Boronophenyl)-2-methylpropanenitrile in Proteomics Research

Abstract

In the landscape of chemical proteomics, the quest for novel, selective, and efficient molecular probes is paramount for elucidating protein function, identifying drug targets, and understanding disease mechanisms. This guide delves into the strategic role of a unique chemical scaffold, this compound, as a potential covalent probe for activity-based protein profiling (ABPP). We explore the established principles of its constituent reactive moieties—the boronic acid and the nitrile—and synthesize these concepts to propose a mechanism for its application in targeting enzyme superfamilies, particularly serine hydrolases. This document serves as a technical resource for researchers, chemists, and drug development professionals, providing both foundational knowledge and a practical framework for the utilization of such dual-functionality probes in modern proteomics research.

Introduction to Covalent Probes in Chemical Proteomics

Chemical proteomics utilizes small-molecule probes to interrogate protein function directly within complex biological systems, such as cell lysates, living cells, or even whole organisms.[1][2] A powerful sub-discipline, Activity-Based Protein Profiling (ABPP), employs probes that covalently bind to the active sites of enzymes.[3] This technique provides a direct readout of the functional state of entire enzyme families, a critical advantage over traditional proteomic methods that measure protein abundance but not activity.[4][5]

An activity-based probe (ABP) is typically composed of three key elements: a reactive group (or "warhead") that forms a covalent bond with a specific amino acid residue in an enzyme's active site, a recognition element that directs the probe to a particular class of enzymes, and a reporter tag (e.g., biotin or a fluorophore) for visualization and enrichment of the probe-labeled proteins.[3][6] The design of the warhead is crucial as it dictates the probe's reactivity, selectivity, and the nature of the covalent bond formed.

The Chemistry of Key Covalent Warheads

The compound this compound is a fascinating scaffold as it incorporates two distinct chemical moieties that have been independently validated as effective "warheads" for covalent modification of proteins.

Boronic Acids: Reversible Serine/Threonine Binders

Boronic acids are well-established as reversible covalent inhibitors that primarily target nucleophilic serine or threonine residues found in the active sites of enzymes like proteases and proteasomes.[7][8] The boron atom is electrophilic and reacts with the hydroxyl group of an activated serine or threonine to form a stable, tetrahedral boronate ester.[9] This structure effectively mimics the transition state of substrate hydrolysis, leading to potent and specific inhibition.[7]

The reversibility of this interaction is a key feature, making boronic acids valuable tools for both therapeutic and research applications. A prime example is Bortezomib, an FDA-approved drug for multiple myeloma, which targets a catalytic threonine residue in the 26S proteasome.[7][8]

G cluster_workflow Proposed Dual-Action Mechanism node_probe Probe Boronic Acid (Recognition) Nitrile (Warhead) node_binding Step 1: Reversible Anchoring Boronic acid forms a boronate ester with Ser-OH, positioning the probe. node_probe:s->node_binding:n + Enzyme node_enzyme Serine Hydrolase Active Site Ser-OH node_reaction Step 2: Covalent Attack Anchored nitrile is attacked by Ser-OH, forming a stable imidate adduct. node_binding->node_reaction Intramolecular Rearrangement node_result Result: Selective & Stable Labeling Doubly-secured covalent modification of the active enzyme. node_reaction->node_result ABPP_Workflow start 1. Proteome Preparation (e.g., Cell Lysate, Tissue Homogenate) labeling 2. Probe Incubation Labeling of active enzymes with Alkyne-Cyanoboronate Probe start->labeling click 3. Click Chemistry Conjugation of Biotin-Azide reporter tag to alkyne-labeled proteins labeling->click enrich 4. Affinity Purification Enrichment of biotinylated proteins using Streptavidin beads click->enrich digest 5. On-Bead Digestion Proteolytic digestion (e.g., Trypsin) to release peptides enrich->digest ms 6. LC-MS/MS Analysis Separation and identification of peptides by mass spectrometry digest->ms analysis 7. Data Analysis Protein identification and quantification to determine active enzyme profiles ms->analysis

References

Introduction: The Unique Versatility of Organoboranes

References

Foreword: The Boron Renaissance in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery of Novel Boronic Acid Derivatives

For many years, boron-containing compounds were largely relegated to the periphery of medicinal chemistry, often perceived as potentially toxic or synthetically inaccessible. This paradigm has been decisively overturned. The landmark approval of the proteasome inhibitor bortezomib (Velcade®) in 2003 ignited a renaissance in boron chemistry, revealing the profound potential of the boronic acid moiety as a versatile and potent pharmacophore.[1][2][3] This guide serves as a technical deep-dive for researchers, scientists, and drug development professionals navigating this exciting frontier. We will move beyond simple recitation of facts to explore the strategic thinking, mechanistic underpinnings, and practical methodologies that drive the discovery of novel boronic acid derivatives.

The Core Chemistry: Understanding the Boronic Acid Functional Group

At its heart, a boronic acid is an organoboron compound featuring a carbon-boron bond and two hydroxyl groups, represented by the general formula R-B(OH)₂.[4][5][6] This seemingly simple arrangement confers a unique set of chemical properties that are central to its utility in drug design.

  • Lewis Acidity and Hybridization: The boron atom is sp²-hybridized, resulting in a trigonal planar geometry with a vacant p-orbital perpendicular to the molecular plane.[4] This electron deficiency makes the boron atom an effective Lewis acid, capable of accepting a pair of electrons from a Lewis base.[2][5][6][7][8]

  • Reversible Covalent Bonding: A key feature is the ability of boronic acids to form reversible covalent bonds with nucleophiles, particularly the hydroxyl groups of diols (like those found in saccharides) or the side chains of specific amino acid residues (e.g., serine, threonine) within an enzyme's active site.[2][5][8][9] This interaction involves a change in boron's hybridization from trigonal planar (sp²) to tetrahedral (sp³), forming a stable boronate ester or adduct.[8][9]

  • Physicochemical Properties: Aryl boronic acids are generally more acidic than their alkyl counterparts, with pKa values typically ranging from 4 to 10.[2] This acidity can be tuned by introducing electron-withdrawing or electron-donating groups on the organic substituent.[2] A significant challenge in their handling is the propensity to undergo dehydration to form cyclic trimeric anhydrides known as boroxines, which are often less soluble than the parent boronic acid.[10]

Synthetic Strategies for Novel Boronic Acid Derivatives

The accessibility of boronic acids is a major driver of their adoption. A robust toolkit of synthetic methods allows for the creation of vast and diverse chemical libraries.

Foundational Synthetic Pathways

The classical approach to synthesizing boronic acids involves the reaction of organometallic reagents, such as Grignard (R-MgX) or organolithium (R-Li) compounds, with trialkyl borates (e.g., trimethyl borate, B(OMe)₃) at low temperatures, followed by acidic hydrolysis.[2][3][7][11] While effective, this method's functional group tolerance can be limited.

The Era of Catalysis: Suzuki-Miyaura and Beyond

The Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction has revolutionized organic synthesis and is a cornerstone for modifying boronic acid derivatives.[8][12] This palladium-catalyzed reaction efficiently forms carbon-carbon bonds between a boronic acid (or ester) and an organohalide, enabling the construction of complex molecular scaffolds. This versatility is paramount in drug discovery for rapidly generating analogs for structure-activity relationship (SAR) studies.

Modern Innovations in Borylation

Recent advances have focused on more efficient and atom-economical methods:

  • C-H Borylation: This powerful strategy involves the direct conversion of a C-H bond into a C-B bond using transition metal catalysts (often iridium or rhodium), bypassing the need to pre-functionalize the substrate with a halide or organometallic group.[2]

  • Decarboxylative Borylation: A novel method developed at the Scripps Research Institute allows for the conversion of abundant and structurally diverse carboxylic acids into boronic acids.[13] This reaction utilizes an inexpensive nickel catalyst to replace the carboxylic acid group with a boron moiety, opening up new avenues for synthesis.[13]

Synthesis_Pathways cluster_1 Key Intermediates / Reagents R_X Organohalide (R-X) Organometallic Organometallic (R-Li / R-MgX) R_X->Organometallic Metal-Halogen Exchange R_COOH Carboxylic Acid (R-COOH) Decarboxylative Decarboxylative Borylation (Ni cat.) R_COOH->Decarboxylative R_H Arene/Alkane (R-H) CH_Borylation C-H Borylation (Ir/Rh cat.) R_H->CH_Borylation Classical Classical Synthesis Organometallic->Classical Diboron Diboron Reagent (B2pin2) Diboron->CH_Borylation Diboron->Decarboxylative Borate Borate Ester (B(OR)3) Borate->Classical R_BOH2 Target Boronic Acid (R-B(OH)2) Classical->R_BOH2 Hydrolysis CH_Borylation->R_BOH2 Decarboxylative->R_BOH2

Caption: Key synthetic routes to novel boronic acid derivatives.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol provides a generalized workflow for a palladium-catalyzed Suzuki-Miyaura reaction, a fundamental tool in the synthesis of boronic acid-derived compounds.

Objective: To synthesize a biaryl compound from an aryl boronic acid and an aryl halide.

Materials:

  • Aryl boronic acid (1.2 equivalents)

  • Aryl halide (e.g., bromide or iodide) (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2-3 equivalents)

  • Solvent system (e.g., Toluene/Ethanol/Water, Dioxane/Water)

Procedure:

  • Reaction Setup: To an oven-dried reaction flask equipped with a magnetic stir bar and reflux condenser, add the aryl halide, aryl boronic acid, palladium catalyst, and base.

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent system via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the required time (monitored by TLC or LC-MS, usually 2-24 hours).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired biaryl compound.

  • Characterization: Confirm the structure and purity of the final product using NMR, Mass Spectrometry, and other appropriate analytical techniques.

Characterization of Novel Boronic Acid Derivatives

Rigorous characterization is essential to confirm the identity, purity, and structure of newly synthesized derivatives. A multi-technique approach is standard practice.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for structural elucidation.[4]

    • ¹¹B NMR: This is a definitive technique for observing the boron atom directly. Tricoordinate boronic acids and esters typically show a broad resonance in the 25-35 ppm range, while tetracoordinate boronate complexes resonate further upfield around 10 ppm.[4]

    • ¹H and ¹³C NMR: Provide standard information about the organic scaffold. The formation of a boronate ester with a diol can lead to significant downfield shifts for the protons and carbons attached to the oxygen atoms involved in the binding.[14]

  • Mass Spectrometry (MS): Used to determine the molecular weight of the compound and confirm its elemental composition (via high-resolution mass spectrometry, HRMS).

  • X-ray Crystallography: Provides unambiguous proof of structure in the solid state.[12] It is particularly valuable for visualizing the three-dimensional arrangement of atoms and identifying intermolecular interactions, such as the hydrogen-bonded dimeric structures common to many boronic acids.[4][12]

Technique Information Gained Typical Values/Observations for an Aryl Boronic Acid
¹¹B NMR Coordination state of Boronδ 28-32 ppm (broad singlet for trigonal R-B(OH)₂)
¹H NMR Proton environment, structureAromatic protons (δ 7-8 ppm), -OH protons (broad, exchangeable)
¹³C NMR Carbon skeletonAromatic carbons (δ 120-150 ppm), C-B bond (broad signal)
HRMS (ESI+) Elemental Formula[M+H]⁺ or [M+Na]⁺ peak matching calculated exact mass
FT-IR Functional GroupsStrong, broad O-H stretch (~3300 cm⁻¹), B-O stretch (~1350 cm⁻¹)

Applications and Mechanism of Action in Drug Discovery

The unique chemistry of the boronic acid moiety translates into several powerful mechanisms of therapeutic action.

Enzyme Inhibition: The Covalent Reversible Advantage

The most prominent application of boronic acids is as enzyme inhibitors.[10] They act as transition-state analogs, where the electrophilic boron atom forms a reversible covalent bond with a nucleophilic amino acid residue (typically serine or threonine) in the enzyme's active site.[9] This mimics the tetrahedral transition state of substrate hydrolysis, leading to potent inhibition.

The reversibility of this bond is a critical advantage, potentially reducing the risk of off-target effects that can be associated with irreversible covalent inhibitors.[9] The proteasome inhibitor bortezomib exemplifies this, targeting the N-terminal threonine of the 26S proteasome to block protein degradation, a key process in multiple myeloma.[1][10][15]

Proteasome_Inhibition Mechanism of Proteasome Inhibition Enzyme Proteasome Active Site N-terminal Threonine (-OH) TransitionState Tetrahedral Adduct R-B(OH)₂-O-Thr (Tetrahedral) Enzyme:thr->TransitionState:adduct Nucleophilic Attack Inhibitor Peptide Boronic Acid Inhibitor R-B(OH)₂ (Trigonal) Inhibitor:B->TransitionState:adduct TransitionState->Enzyme Reversible Dissociation TransitionState->Inhibitor

Caption: Reversible covalent inhibition of the proteasome by a boronic acid.

Approved Boronic Acid Drugs

The clinical success of boronic acids extends beyond oncology.

  • Bortezomib (Velcade®) & Ixazomib (Ninlaro®): Proteasome inhibitors for treating multiple myeloma.[1][2]

  • Vaborbactam (Vabomere®): A β-lactamase inhibitor used in combination with antibiotics to combat resistant bacterial infections.[1]

  • Tavaborole (Kerydin®) & Crisaborole (Eucrisa®): Antifungal and anti-inflammatory agents, respectively, demonstrating the versatility of the benzoxaborole scaffold.[3]

Beyond Inhibition: Sensing and Delivery

The ability of boronic acids to bind reversibly with the cis-diol groups of saccharides has been extensively explored for glucose sensing in diabetes management.[5][6][7][16] This interaction is also being leveraged for drug delivery systems that can target glycoproteins selectively expressed on the surface of cancer cells.

Challenges and Future Directions

Despite the successes, the development of boronic acid-based drugs is not without its challenges.

  • Formulation and Stability: The formation of boroxines can negatively impact solubility and requires careful formulation strategies, such as lyophilization with polyols like mannitol, which form stable boronate esters.[10]

  • Selectivity and Off-Target Effects: While generally safer than irreversible inhibitors, achieving high selectivity for the target enzyme over other cellular proteins containing nucleophilic residues remains a key design challenge.

  • Potential for Mutagenicity: Some boronic acids have shown mutagenic potential in the Ames test, thought to arise from the generation of radicals under oxidative conditions.[6][7][8] This necessitates careful toxicological screening during development.

  • Computational Modeling: The unique electronic properties of boron clusters present challenges for standard computational drug design software and force fields, complicating in silico screening and design efforts.[17]

The future of boronic acid chemistry is bright, with several exciting avenues of research:

  • Prodrug Strategies: Designing boronic acid prodrugs that are activated by specific features of the tumor microenvironment, such as high levels of reactive oxygen species (ROS), offers a promising approach for targeted cancer therapy.[9][18]

  • Boron Clusters: The exploration of compounds containing polyhedral boron clusters (e.g., carboranes) is an emerging field.[17][19][20] These three-dimensional, hydrophobic structures offer unique pharmacophores for targeting different biological systems and are key agents in Boron Neutron Capture Therapy (BNCT), a targeted radiation therapy for cancer.[21]

  • Expanding Therapeutic Areas: Research is actively pushing boronic acids into new therapeutic indications, including antiviral, antiparasitic, and neurodegenerative diseases.[2][9]

Drug_Discovery_Workflow cluster_Discovery Discovery Phase cluster_Optimization Optimization Phase cluster_Development Preclinical & Clinical Target_ID Target Identification (e.g., Proteasome, β-Lactamase) Library_Design Library Design & Synthesis (Suzuki, C-H Borylation etc.) Target_ID->Library_Design HTS High-Throughput Screening (Enzyme Assays) Library_Design->HTS Hit_ID Hit Identification HTS->Hit_ID Lead_Gen Hit-to-Lead Generation Hit_ID->Lead_Gen SAR SAR Studies (Potency & Selectivity) Lead_Gen->SAR ADMET ADMET Profiling (Solubility, Stability, Toxicity) SAR->ADMET Lead_Opt Lead Optimization ADMET->Lead_Opt Lead_Opt->SAR Iterative Cycles In_Vivo In Vivo Efficacy Models Lead_Opt->In_Vivo Preclinical Preclinical Development (Formulation, IND-enabling studies) In_Vivo->Preclinical Clinical Clinical Trials Preclinical->Clinical Candidate Drug Candidate Clinical->Candidate

Caption: General workflow for boronic acid drug discovery.

References

Methodological & Application

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 2-(4-Boronophenyl)-2-methylpropanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Cyanomethylphenyl Moiety in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry and drug development, the rational design of bioactive molecules hinges on the precise installation of key structural motifs that govern pharmacological activity. Among these, the 4-(1-cyano-1-methylethyl)phenyl group, accessible through the versatile building block 2-(4-Boronophenyl)-2-methylpropanenitrile , has emerged as a privileged scaffold. Its incorporation into molecular frameworks can significantly influence physicochemical properties such as lipophilicity, metabolic stability, and target engagement. The gem-dimethyl substitution provides steric bulk, which can shield adjacent functionalities from metabolic degradation, while the nitrile group can act as a hydrogen bond acceptor or a precursor for other functional groups.

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a paramount transformation in the synthetic chemist's toolkit for the construction of carbon-carbon bonds, particularly for the formation of biaryl and aryl-heteroaryl linkages that are ubiquitous in pharmaceuticals.[1] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in Suzuki-Miyaura cross-coupling reactions. We will delve into the mechanistic underpinnings, provide detailed, field-proven protocols, and discuss critical parameters for successful and reproducible outcomes, particularly addressing the challenges posed by the steric hindrance of this valuable reagent.

Mechanistic Rationale: Navigating the Catalytic Cycle with a Sterically Demanding Nucleophile

The Suzuki-Miyaura cross-coupling reaction proceeds through a well-established catalytic cycle involving a palladium(0) active species.[2] Understanding this cycle is crucial for troubleshooting and optimizing reactions with challenging substrates like this compound. The steric bulk imparted by the α,α-dimethyl substitution necessitates careful selection of reaction parameters to facilitate each step of the cycle efficiently.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-OR'(L2) Ligand Exchange (Base) Ar-Ar'-Pd(II)(L2) Ar-Ar'-Pd(II)(L2) Ar-Pd(II)-OR'(L2)->Ar-Ar'-Pd(II)(L2) Transmetalation (Ar'-B(OR)2) Ar-Ar'-Pd(II)(L2)->Pd(0)L2 Reductive Elimination (Ar-Ar') caption Fig. 1: Simplified Catalytic Cycle of the Suzuki-Miyaura Reaction.

Fig. 1: Simplified Catalytic Cycle of the Suzuki-Miyaura Reaction.

Key Considerations for this compound:

  • Oxidative Addition: This initial step, where the aryl halide (Ar-X) adds to the Pd(0) complex, is generally not significantly affected by the structure of the boronic acid. However, the choice of a bulky, electron-rich phosphine ligand is crucial to generate a reactive, monoligated Pd(0) species that readily undergoes oxidative addition.[3]

  • Transmetalation: This is often the rate-determining step, especially with sterically hindered boronic acids.[4] The transfer of the 4-(1-cyano-1-methylethyl)phenyl group from the boronate complex to the palladium center can be sluggish due to the steric clash between the gem-dimethyl group and the ligands on the palladium. To overcome this, the use of bulky, electron-rich ligands (e.g., Buchwald-type biaryl phosphines like SPhos, XPhos, or RuPhos) is highly recommended.[4] These ligands create a more open coordination sphere around the palladium, facilitating the approach of the boronate. The choice of base is also critical; stronger, non-nucleophilic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases in promoting the formation of the more reactive boronate species.

  • Reductive Elimination: This final step, which forms the desired biaryl product and regenerates the Pd(0) catalyst, is typically facile. The electronic nature of the coupling partners can influence the rate of this step. The electron-withdrawing nature of the cyano group in this compound can potentially accelerate reductive elimination.

Experimental Protocols

The following protocols are designed to be robust starting points for the Suzuki-Miyaura coupling of this compound with a range of aryl and heteroaryl bromides. Optimization may be required for particularly challenging substrates.

Protocol 1: General Procedure for Coupling with Aryl Bromides

This protocol is suitable for a wide range of electron-rich, electron-neutral, and moderately electron-poor aryl bromides.

Materials:

  • This compound

  • Aryl bromide

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄), finely ground

  • 1,4-Dioxane, anhydrous

  • Water, degassed

Procedure:

  • To a dry Schlenk tube equipped with a magnetic stir bar, add this compound (1.2 equiv.), the aryl bromide (1.0 equiv.), potassium phosphate (2.0 equiv.), palladium(II) acetate (2 mol%), and SPhos (4 mol%).

  • Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water) via syringe. The final concentration of the aryl bromide should be between 0.1 and 0.5 M.

  • Seal the Schlenk tube and heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. Typical reaction times range from 4 to 24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the layers.

  • Extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Fig. 2: General Experimental Workflow for Suzuki-Miyaura Coupling.

Protocol 2: Microwave-Assisted Coupling for Accelerated Synthesis

Microwave irradiation can significantly reduce reaction times, particularly for challenging couplings.[5]

Materials:

  • Same as Protocol 1.

Procedure:

  • In a microwave vial equipped with a magnetic stir bar, combine this compound (1.5 equiv.), the aryl bromide (1.0 equiv.), potassium phosphate (3.0 equiv.), Pd(OAc)₂ (3 mol%), and SPhos (6 mol%).

  • Add anhydrous, degassed 1,4-dioxane and water (e.g., 10:1 ratio).

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction mixture to 120-150 °C for 15-60 minutes.

  • After cooling, work up and purify the product as described in Protocol 1.

Data Presentation and Optimization Parameters

The following table provides a starting point for optimizing the reaction conditions. The choice of ligand and base can have a profound impact on the reaction outcome, especially when dealing with sterically hindered substrates.

ParameterCondition A (General)Condition B (Challenging Substrates)Rationale
Palladium Precatalyst Pd(OAc)₂ (2 mol%)Pd₂(dba)₃ (1.5 mol%)Pd₂(dba)₃ can be a more reliable source of Pd(0).
Ligand SPhos (4 mol%)XPhos or RuPhos (6 mol%)More sterically demanding ligands can promote transmetalation.[4]
Base K₃PO₄ (2.0 equiv.)Cs₂CO₃ (3.0 equiv.)Cesium carbonate is a stronger base and can be more effective.
Solvent Dioxane/H₂O (4:1)Toluene/H₂O (10:1) or 2-MeTHFToluene or 2-MeTHF can be beneficial for some substrates.
Temperature 80-100 °C100-120 °CHigher temperatures may be required to overcome activation barriers.

Troubleshooting and Key Insights

  • Low Conversion: If the reaction stalls, consider increasing the catalyst loading, switching to a more active ligand (e.g., from SPhos to XPhos), or using a stronger base like cesium carbonate. Higher temperatures or the use of microwave heating can also be beneficial.

  • Protodeboronation: The cleavage of the C-B bond by water or other protic species can be a significant side reaction, especially with electron-deficient boronic acids.[6] Using anhydrous solvents and ensuring the base is thoroughly dried can mitigate this issue. Minimizing the amount of water in the reaction mixture is crucial.

  • Homocoupling: The formation of biaryl products from the coupling of two molecules of the boronic acid or the aryl halide can occur. This is often a sign of slow transmetalation. Optimizing the ligand and base combination can help to favor the desired cross-coupling pathway.

Conclusion

This compound is a valuable building block for the synthesis of complex molecules in drug discovery and materials science. While its steric bulk presents a challenge for the Suzuki-Miyaura cross-coupling, the use of modern, bulky phosphine ligands and carefully optimized reaction conditions can lead to high yields of the desired biaryl products. The protocols and guidelines presented in this application note provide a solid foundation for researchers to successfully employ this versatile reagent in their synthetic endeavors. The key to success lies in understanding the mechanistic nuances of the catalytic cycle and systematically optimizing the reaction parameters to overcome the steric and electronic challenges posed by this unique substrate.

References

Application Notes and Protocols for 2-(4-Boronophenyl)-2-methylpropanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

2-(4-Boronophenyl)-2-methylpropanenitrile is a versatile bifunctional organic molecule of significant interest in medicinal chemistry and materials science. Its structure incorporates a boronic acid moiety, a cornerstone for palladium-catalyzed cross-coupling reactions, and a nitrile group attached to a sterically hindered gem-dimethyl scaffold. This unique combination allows for its use as a building block in the synthesis of complex molecules with potential applications in drug discovery and the development of novel organic materials.[1]

This guide provides a comprehensive overview of the experimental procedures involving this compound, including its synthesis via Miyaura borylation and its application in Suzuki-Miyaura cross-coupling reactions. The protocols detailed herein are designed to be robust and reproducible, with an emphasis on explaining the underlying chemical principles to empower researchers to adapt and troubleshoot their experiments effectively.

Physicochemical Properties and Safety Data

A thorough understanding of the reagent's properties and safety information is paramount for successful and safe experimentation.

PropertyValueSource
Molecular Formula C₁₀H₁₂BNO₂
Molecular Weight 189.02 g/mol
Appearance Solid
CAS Number 850568-67-1

Safety Information:

HazardDescriptionGHS Pictogram
Acute Toxicity, Oral Category 3, Toxic if swallowed.GHS06
Hazard Statements H301
Precautionary Statements P264, P270, P301 + P310, P405, P501

Note: Always consult the latest Safety Data Sheet (SDS) from your supplier before handling this compound. Proper personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Work in a well-ventilated fume hood is mandatory.

Protocol 1: Synthesis of 2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-2-methylpropanenitrile via Miyaura Borylation

The Miyaura borylation is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of boronate esters from organic halides and a diboron reagent.[2][3] This protocol details the synthesis of the pinacol boronate ester of this compound, a stable and easily handled precursor to the free boronic acid.

Causality of Experimental Choices:
  • Precursor: 2-(4-Bromophenyl)-2-methylpropanenitrile is the logical starting material, as the carbon-bromine bond is readily activated by palladium catalysts.[4]

  • Boron Source: Bis(pinacolato)diboron (B₂pin₂) is a common and stable source of boron for the Miyaura borylation.[5]

  • Catalyst System: A palladium(II) precatalyst like PdCl₂(dppf) is often used as it is air-stable and is reduced in situ to the active Pd(0) species. The dppf (1,1'-bis(diphenylphosphino)ferrocene) ligand is crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle.[5]

  • Base: A weak base like potassium acetate (KOAc) is employed to avoid premature hydrolysis of the boronate ester and to facilitate the transmetalation step.[5]

  • Solvent: Anhydrous 1,4-dioxane is a suitable solvent as it is aprotic and can dissolve the reactants and catalyst system.

Experimental Workflow Diagram:

Miyaura_Borylation cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine 2-(4-bromophenyl)-2-methylpropanenitrile, B₂pin₂, KOAc, PdCl₂(dppf) in a Schlenk flask. B Evacuate and backfill with Argon (3x). A->B C Add anhydrous 1,4-dioxane. B->C D Heat the mixture at 80-90°C. C->D E Monitor reaction progress by TLC or GC-MS. D->E F Cool to room temperature and filter through Celite®. E->F G Concentrate the filtrate in vacuo. F->G H Purify by column chromatography (e.g., Hexane/Ethyl Acetate). G->H I Characterize the product. H->I

Caption: Workflow for the Miyaura Borylation of 2-(4-bromophenyl)-2-methylpropanenitrile.

Step-by-Step Protocol:
  • Reagent Preparation: To a flame-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add 2-(4-bromophenyl)-2-methylpropanenitrile (1.0 eq.), bis(pinacolato)diboron (1.1 eq.), potassium acetate (2.0 eq.), and [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf), 0.03 eq.).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with high-purity argon three times.

  • Solvent Addition: Under a positive pressure of argon, add anhydrous 1,4-dioxane (approximately 0.1 M concentration with respect to the aryl bromide) via a syringe.

  • Reaction: Place the flask in a preheated oil bath at 80-90 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed (typically 12-24 hours).

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove palladium residues and inorganic salts.

    • Wash the Celite® pad with additional ethyl acetate.

    • Combine the filtrates and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-2-methylpropanenitrile as a solid.

Protocol 2: Suzuki-Miyaura Cross-Coupling of this compound with an Aryl Halide

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide, forming a new carbon-carbon bond.[6][7] This protocol outlines a general procedure for the coupling of this compound with a representative aryl bromide.

Causality of Experimental Choices:
  • Boronic Acid Form: While the pinacol ester from Protocol 1 can often be used directly, this protocol utilizes the free boronic acid, which can be generated from the ester by hydrolysis if necessary. The free boronic acid can be more reactive in some cases.

  • Aryl Halide: A generic aryl bromide is used as the coupling partner. The reactivity of the aryl halide follows the order I > Br > Cl.

  • Catalyst System: A combination of a palladium source (e.g., Pd(OAc)₂) and a bulky, electron-rich phosphine ligand (e.g., SPhos) is often effective for coupling sterically hindered substrates.[8]

  • Base: A stronger base, such as potassium phosphate (K₃PO₄), is typically used with boronic acids to facilitate the formation of the reactive boronate species.

  • Solvent System: A mixture of an organic solvent (e.g., toluene or dioxane) and water is commonly employed to dissolve both the organic reactants and the inorganic base.

Catalytic Cycle Diagram:

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA Ar¹-X PdII_ArX Ar¹-Pd(II)L₂-X OA->PdII_ArX TM Transmetalation PdII_ArX->TM PdII_Ar1Ar2 Ar¹-Pd(II)L₂-Ar² TM->PdII_Ar1Ar2 Ar2BOH2 Ar²B(OH)₂ + Base Ar2BOH2->TM RE Reductive Elimination PdII_Ar1Ar2->RE RE->Pd0 Regeneration Product Ar¹-Ar² RE->Product

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Protocol:
  • Reagent Preparation: In a Schlenk tube equipped with a stir bar, combine this compound (1.2 eq.), the aryl bromide (1.0 eq.), potassium phosphate (K₃PO₄, 2.0 eq.), palladium(II) acetate (Pd(OAc)₂, 0.02 eq.), and SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 eq.).

  • Inert Atmosphere: Seal the tube and evacuate and backfill with argon three times.

  • Solvent Addition: Add a degassed mixture of toluene and water (e.g., 10:1 v/v) to the tube via syringe (concentration of aryl bromide ~0.1 M).

  • Reaction: Heat the reaction mixture in a preheated oil bath at 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS.

  • Work-up:

    • After completion, cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Safety and Handling of Key Reagents

ReagentKey HazardsHandling Precautions
2-(4-Bromophenyl)-2-methylpropanenitrile Harmful if swallowed, causes skin and eye irritation.Handle in a fume hood, wear appropriate PPE. Avoid inhalation of dust.
Bis(pinacolato)diboron Irritant.Handle in a fume hood, wear PPE.
Palladium Catalysts Can be pyrophoric, especially after use. Toxic.Handle under an inert atmosphere.[9] Keep away from combustible materials.[10] Used catalyst should be kept wet.
Phosphine Ligands Often air-sensitive and can be toxic.Handle under an inert atmosphere in a glovebox or using Schlenk techniques.
Bases (KOAc, K₃PO₄) Caustic/Irritant.Avoid contact with skin and eyes.
Solvents (Dioxane, Toluene) Flammable, toxic, potential carcinogens.Use in a well-ventilated fume hood. Keep away from ignition sources.

Conclusion

This compound is a valuable building block for the synthesis of complex organic molecules. The protocols provided in this guide for its synthesis via Miyaura borylation and its subsequent use in Suzuki-Miyaura cross-coupling offer a solid foundation for researchers. A clear understanding of the rationale behind the choice of reagents and reaction conditions, coupled with strict adherence to safety protocols, will enable the successful application of this versatile compound in various research and development endeavors.

References

Application Notes and Protocols for the Synthesis of Biaryls using 2-(4-Boronophenyl)-2-methylpropanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details the application of 2-(4-Boronophenyl)-2-methylpropanenitrile in the synthesis of biaryl compounds via the Suzuki-Miyaura cross-coupling reaction. Biaryl moieties are pivotal structural motifs in medicinal chemistry, materials science, and agrochemicals. The subject boronic acid derivative, featuring a unique gem-dimethylnitrile functionality, offers a valuable building block for introducing a quaternary carbon center, a common feature in bioactive molecules for modulating physicochemical properties. This document provides in-depth technical insights, detailed experimental protocols, and justifications for procedural choices, aimed at researchers, chemists, and drug development professionals.

Introduction: The Strategic Importance of Biaryl Synthesis

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, celebrated for its mild reaction conditions, exceptional functional group tolerance, and the use of generally stable and less toxic organoboron reagents.[1][2] This powerful carbon-carbon bond-forming methodology has revolutionized the construction of biaryl systems, which are central to the development of numerous pharmaceuticals and functional materials.[3][4]

This compound emerges as a particularly strategic reagent. The presence of the 2-cyano-2-propyl group introduces a sterically demanding quaternary carbon adjacent to the aromatic ring. This feature can significantly influence the conformation of the resulting biaryl product, a critical factor in designing molecules with specific biological activities. Furthermore, the nitrile group itself is a versatile functional handle, amenable to a wide range of chemical transformations.[5]

This guide will address the specific considerations for employing this sterically hindered boronic acid in Suzuki-Miyaura couplings and provide robust protocols for its successful implementation.

Mechanistic Considerations and Reagent Characteristics

The catalytic cycle of the Suzuki-Miyaura reaction is well-established and proceeds through three primary steps: oxidative addition, transmetalation, and reductive elimination.[6]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ inv1 pd0->inv1 pd2_ox Ar¹-Pd(II)L₂-X pd2_trans Ar¹-Pd(II)L₂-Ar² pd2_ox->pd2_trans product Ar¹-Ar² pd2_trans->product Reductive Elimination inv1->pd2_ox Oxidative Addition inv2 reactant1 Ar¹-X reactant1->inv1 reactant2 Ar²-B(OH)₂ (Base) reactant2->pd2_ox

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The Role of the this compound

The key to a successful Suzuki-Miyaura coupling lies in the efficient transfer of the organic group from the boron atom to the palladium center (transmetalation). For this compound, two structural features warrant special consideration:

  • Steric Hindrance: The gem-dimethyl group introduces significant steric bulk around the boronic acid moiety. This can hinder the approach of the boronic acid to the palladium complex, potentially slowing down the rate of transmetalation. To overcome this, the choice of catalyst and ligand is critical. Highly active catalysts, often featuring bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs), are recommended to facilitate the reaction with sterically demanding substrates.[1][7][8] These ligands promote the formation of a coordinatively unsaturated palladium species, which is more receptive to the hindered boronic acid.

  • Electronic Effects: The cyano group is electron-withdrawing, which can influence the nucleophilicity of the aryl group attached to the boron. However, in the context of the Suzuki-Miyaura reaction, the activation of the boronic acid by a base to form a more nucleophilic boronate species is the dominant factor.[6] The electronic effect of the cyano group is therefore generally considered to be of secondary importance to the steric demands of the molecule.

Experimental Protocols

The following protocols are designed as a robust starting point for the Suzuki-Miyaura coupling of this compound with a range of aryl halides. Optimization may be necessary for specific substrates.

Materials and Reagents
  • This compound (CAS 850568-67-1)

  • Aryl halide (bromide or chloride)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃)

  • Ligand (if required, e.g., SPhos, XPhos, P(t-Bu)₃)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane, Toluene, DMF, or a mixture with water)

  • Standard laboratory glassware, inert atmosphere setup (Argon or Nitrogen)

Protocol 1: General Procedure for Coupling with Aryl Bromides

This protocol is suitable for a wide range of aryl and heteroaryl bromides.

Protocol_Workflow start Start setup Reaction Setup: Combine Aryl Bromide, Boronic Acid, Catalyst, and Base in a dry flask. start->setup inert Establish Inert Atmosphere: Evacuate and backfill with Ar/N₂ (3x). setup->inert solvent Add Degassed Solvent. inert->solvent heat Heat to Reaction Temperature (e.g., 80-100 °C) with stirring. solvent->heat monitor Monitor Reaction Progress (TLC/LC-MS). heat->monitor workup Aqueous Work-up: Cool, dilute with organic solvent, wash with water and brine. monitor->workup Upon completion purify Purification: Dry, concentrate, and purify by column chromatography. workup->purify end End Product purify->end

Figure 2: General experimental workflow for the Suzuki-Miyaura coupling.

Step-by-Step Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv.), this compound (1.2 mmol, 1.2 equiv.), palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%), and base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.).

  • Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Under a positive pressure of the inert gas, add the degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1 v/v, 5 mL) via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (typically 4-12 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

Protocol 2: Enhanced Reactivity for Coupling with Aryl Chlorides

Aryl chlorides are often more challenging substrates. This protocol utilizes a more active catalyst system to achieve efficient coupling.[9]

Step-by-Step Procedure:

  • In a glovebox, to a dry vial equipped with a magnetic stir bar, add Pd₂(dba)₃ (0.02 mmol, 2 mol% Pd), and a bulky phosphine ligand such as SPhos (0.08 mmol, 8 mol%).

  • Remove the vial from the glovebox and add the aryl chloride (1.0 mmol, 1.0 equiv.), this compound (1.5 mmol, 1.5 equiv.), and a strong base (e.g., K₃PO₄, 3.0 mmol, 3.0 equiv.).

  • Seal the vial with a screw cap containing a PTFE septum and purge with an inert gas.

  • Add degassed anhydrous solvent (e.g., Toluene, 5 mL).

  • Heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction as described in Protocol 1.

  • Work-up and purify as described in Protocol 1.

Data Presentation: Recommended Screening Conditions

For novel or challenging substrates, screening of reaction parameters is recommended. The following table provides a starting point for optimization.

EntryCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)
1Pd(PPh₃)₄ (3)-K₂CO₃ (2)Dioxane/H₂O (4:1)90
2Pd(dppf)Cl₂ (3)-K₂CO₃ (2)DMF100
3Pd₂(dba)₃ (1.5)SPhos (6)K₃PO₄ (3)Toluene110
4Pd(OAc)₂ (2)P(t-Bu)₃ (8)Cs₂CO₃ (2.5)Dioxane100

Troubleshooting and Key Considerations

  • Low Yield: If the reaction gives a low yield, consider increasing the catalyst loading, using a more active ligand, or a stronger base. Ensure that all reagents and solvents are anhydrous and that the reaction is performed under a strict inert atmosphere.

  • Protodeboronation: The cleavage of the C-B bond by residual water or acid can be a significant side reaction. Using a higher excess of the boronic acid (e.g., 1.5-2.0 equiv.) and ensuring anhydrous conditions can mitigate this issue.

  • Homocoupling of Boronic Acid: This side reaction can occur at elevated temperatures. Running the reaction at the lowest effective temperature can minimize the formation of this byproduct.

  • Purification: The nitrile functionality may interact with the silica gel during chromatography. Eluting with a solvent system containing a small amount of a polar solvent like ethyl acetate can help to ensure good recovery of the product.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex biaryl structures. While its steric bulk requires the use of highly active catalyst systems, the provided protocols offer a reliable foundation for its successful application in Suzuki-Miyaura cross-coupling reactions. The ability to introduce a gem-dimethylnitrile moiety opens up new avenues for the design and synthesis of novel molecules in pharmaceutical and materials science research.

References

Application Notes and Protocols: 2-(4-Boronophenyl)-2-methylpropanenitrile in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block for Modern Drug Discovery

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds with desirable pharmacological properties is perpetual. Arylboronic acids and their derivatives have emerged as indispensable tools in this endeavor, largely due to their pivotal role in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1][2][3] Among these valuable reagents, 2-(4-boronophenyl)-2-methylpropanenitrile stands out as a particularly versatile building block. Its structure uniquely combines a reactive boronic acid moiety with a gem-dimethylnitrile group, offering medicinal chemists a strategic advantage in the synthesis of complex, biologically active molecules.

The boronic acid functional group provides a stable, yet reactive handle for the formation of carbon-carbon bonds, allowing for the facile introduction of the 4-(1-cyano-1-methylethyl)phenyl motif into a wide array of heterocyclic and aromatic systems.[2][3] The gem-dimethyl substitution offers steric bulk, which can be crucial for modulating protein-ligand interactions and improving metabolic stability. The nitrile group, a common pharmacophore, can participate in key hydrogen bonding interactions within a target's active site and serves as a versatile synthetic precursor for other functional groups.

This guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, with a focus on its utility in the synthesis of kinase inhibitors. A detailed, field-proven protocol for a representative Suzuki-Miyaura coupling reaction is provided, along with insights into reaction optimization and troubleshooting.

Key Applications in Medicinal Chemistry: A Gateway to Kinase Inhibitors

The 4-(1-cyano-1-methylethyl)phenyl moiety, readily installed using this compound, is a key structural feature in a number of potent and selective kinase inhibitors. Kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[4]

A prominent example is the dual phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) inhibitor, NVP-BEZ235 (Dactolisib) .[5] While the reported synthesis of NVP-BEZ235 involves the nucleophilic aromatic substitution of a quinoline precursor with 2-(4-aminophenyl)-2-methylpropanenitrile, the use of this compound in a Suzuki-Miyaura coupling offers a powerful alternative strategy for the synthesis of NVP-BEZ235 analogs and other related kinase inhibitors.[4][5] This approach allows for a more modular and convergent synthesis, enabling the rapid generation of a library of compounds for structure-activity relationship (SAR) studies.

The general synthetic strategy involves the coupling of this compound with a halogenated heterocyclic core, a common scaffold in many kinase inhibitors. This is illustrated in the workflow below.

G cluster_0 Synthesis of Kinase Inhibitor Analogs start Halogenated Heterocyclic Core (e.g., Chloroquinoline) suzuki_coupling Suzuki-Miyaura Cross-Coupling start->suzuki_coupling boronic_acid This compound boronic_acid->suzuki_coupling product Aryl-Substituted Heterocycle (Kinase Inhibitor Analog) suzuki_coupling->product sar_studies Structure-Activity Relationship (SAR) Studies product->sar_studies lead_optimization Lead Optimization sar_studies->lead_optimization

Caption: Synthetic workflow for kinase inhibitor analogs.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with a Halogenated Heterocycle

This protocol provides a general method for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with a representative halogenated heterocycle, 6-bromo-4-chloro-3-nitroquinoline. This reaction serves as a model for the synthesis of intermediates that can be further elaborated to produce potent PI3K/mTOR inhibitors.[5]

Materials:

  • This compound (1.2 equivalents)

  • 6-Bromo-4-chloro-3-nitroquinoline (1.0 equivalent)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂) (0.05 equivalents)

  • Sodium Carbonate (Na₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane (anhydrous, degassed)

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Schlenk flask or oven-dried round-bottom flask with a reflux condenser

  • Magnetic stirrer with heating plate

  • Inert gas supply (Argon or Nitrogen)

  • Syringes and needles for transfer of degassed solvents

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a Schlenk flask, add 6-bromo-4-chloro-3-nitroquinoline (1.0 eq), this compound (1.2 eq), Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq), and sodium carbonate (2.0 eq).

  • Inert Atmosphere: Seal the flask with a rubber septum, and then evacuate and backfill with argon or nitrogen. Repeat this process three times to ensure an inert atmosphere.

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water (in a 4:1 ratio) via syringe to the flask to achieve a final concentration of approximately 0.1 M with respect to the 6-bromo-4-chloro-3-nitroquinoline.

  • Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-6 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired product, 2-(4-((4-chloro-3-nitroquinolin-6-yl)amino)phenyl)-2-methylpropanenitrile.

Data Presentation: Representative Reaction Parameters and Expected Outcomes

ParameterConditionRationale
Palladium Catalyst Pd(dppf)Cl₂·CH₂Cl₂A robust and air-stable catalyst suitable for a wide range of Suzuki couplings.[4]
Base Na₂CO₃A moderately strong inorganic base effective for activating the boronic acid.
Solvent System 1,4-Dioxane/Water (4:1)A common solvent mixture that facilitates the dissolution of both organic and inorganic reagents.
Temperature 80-90 °CProvides sufficient thermal energy to drive the reaction to completion in a reasonable timeframe.
Expected Yield 70-90%Based on similar Suzuki-Miyaura coupling reactions reported in the literature.

Troubleshooting and Optimization

G cluster_1 Troubleshooting Guide low_yield Low or No Product Yield inactive_catalyst Inactive Catalyst low_yield->inactive_catalyst Possible Cause poor_transmetalation Poor Transmetalation low_yield->poor_transmetalation Possible Cause side_reactions Side Reactions (e.g., Homocoupling) low_yield->side_reactions Possible Cause sol_catalyst Use fresh catalyst Screen other Pd sources (e.g., Pd(PPh₃)₄) inactive_catalyst->sol_catalyst Solution sol_base_solvent Screen other bases (e.g., K₂CO₃, Cs₂CO₃) Vary solvent ratio poor_transmetalation->sol_base_solvent Solution sol_temp_reagents Lower reaction temperature Ensure high purity of reagents side_reactions->sol_temp_reagents Solution

Caption: Troubleshooting common issues in the Suzuki coupling.

Conclusion: A Valuable Asset in the Medicinal Chemist's Toolbox

This compound is a highly valuable and versatile building block for medicinal chemistry and drug discovery. Its unique structural features and reactivity in Suzuki-Miyaura cross-coupling reactions provide a reliable and efficient means to access novel molecular architectures, particularly in the synthesis of kinase inhibitors. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this reagent in their synthetic endeavors, ultimately contributing to the development of new and improved therapeutic agents.

References

Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of 2-(4-Boronophenyl)-2-methylpropanenitrile with Aryl Halides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block for Complex Molecule Synthesis

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance.[1][2] This guide focuses on the application of a specialized boronic acid derivative, 2-(4-boronophenyl)-2-methylpropanenitrile , in these transformative reactions. The unique structural features of this reagent—a sterically encumbered quaternary carbon center adjacent to the boronic acid and a nitrile group—present both opportunities and challenges in the synthesis of complex biaryl structures, which are prevalent in pharmaceuticals and advanced materials.[1] This document provides an in-depth analysis of the reaction conditions, mechanistic considerations, and detailed protocols for the successful coupling of this compound with a diverse range of aryl halides.

Mechanistic Overview: The Palladium-Catalyzed Dance of Coupling Partners

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[2] Understanding this mechanism is paramount for troubleshooting and optimizing reaction conditions. The generally accepted catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle cluster_0 Pd(0)Ln Pd(0)Ln Ar-Pd(II)-X(Ln) Ar-Pd(II)-X(Ln) Pd(0)Ln->Ar-Pd(II)-X(Ln) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(Ln) Ar-Pd(II)-Ar'(Ln) Ar-Pd(II)-X(Ln)->Ar-Pd(II)-Ar'(Ln) Transmetalation (Ar'-B(OH)2 + Base) Ar-Pd(II)-Ar'(Ln)->Pd(0)Ln Regeneration of Catalyst Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(Ln)->Ar-Ar' Reductive Elimination

Figure 1: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The reaction is initiated by the oxidative addition of an aryl halide to a palladium(0) complex. This is followed by transmetalation, where the organic group from the boronic acid is transferred to the palladium(II) complex. This step is facilitated by a base, which activates the boronic acid. Finally, reductive elimination from the resulting diorganopalladium(II) complex yields the desired biaryl product and regenerates the palladium(0) catalyst.

Optimizing the Reaction: A Guide to Key Parameters

The success of the Suzuki-Miyaura coupling of this compound with aryl halides is highly dependent on the careful selection of several key reaction parameters.

Palladium Catalyst and Ligand Selection: The Heart of the Reaction

The choice of the palladium catalyst and the associated ligand is critical for achieving high yields and reaction efficiency, especially when dealing with sterically hindered substrates.[3] While traditional catalysts like Pd(PPh₃)₄ can be effective in some cases, more demanding couplings often necessitate the use of more sophisticated catalytic systems.

Catalyst/PrecatalystLigandTypical Substrates & ConditionsKey Advantages
Pd(PPh₃)₄TriphenylphosphineSimple, unhindered aryl bromides and iodides.Commercially available, easy to handle.
Pd(dppf)Cl₂dppfA broad range of aryl halides, including some chlorides. Good for heteroaryl couplings.[3]Robust and versatile.
Pd₂(dba)₃Buchwald or NHC ligandsSterically hindered and electron-rich/poor aryl halides.High catalytic activity, broad substrate scope.
Buchwald PrecatalystsXPhos, SPhos, RuPhosChallenging couplings, including those with aryl chlorides.Excellent for hindered substrates.

Table 1: Common Palladium Catalysts and Ligands for Suzuki-Miyaura Coupling.

For the coupling of this compound, which possesses significant steric bulk around the boronic acid moiety, the use of bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbene (NHC) ligands is often advantageous. These ligands promote the formation of a coordinatively unsaturated, highly reactive palladium(0) species, which facilitates the oxidative addition of the aryl halide and accelerates the reductive elimination step.

The Role of the Base: Activating the Boron Reagent

The base plays a crucial role in the Suzuki-Miyaura coupling by activating the boronic acid for transmetalation. The choice of base can significantly impact the reaction rate and yield.

BaseStrengthTypical SolventsNotes
K₂CO₃ModerateToluene/H₂O, Dioxane/H₂OA common and effective choice for many couplings.
Cs₂CO₃StrongDioxane, TolueneOften used for more challenging couplings, including those with aryl chlorides.
K₃PO₄ModerateToluene, DioxaneEffective for a wide range of substrates.
Organic Bases (e.g., Et₃N)WeakTHF, DioxaneCan be used in specific cases, particularly with sensitive substrates.

Table 2: Common Bases for Suzuki-Miyaura Coupling.

For the coupling of this compound, a moderately strong inorganic base such as K₂CO₃ or K₃PO₄ is a good starting point. For less reactive aryl halides, such as aryl chlorides, a stronger base like Cs₂CO₃ may be required.

Solvent Systems: Providing the Reaction Medium

The choice of solvent is also a critical factor influencing the outcome of the Suzuki-Miyaura coupling. A variety of solvent systems can be employed, often consisting of an organic solvent and water to facilitate the dissolution of the inorganic base.

Solvent SystemPropertiesCommon Applications
Toluene/H₂OBiphasic, high boiling pointGeneral purpose, good for a wide range of substrates.
Dioxane/H₂OMiscible, high boiling pointOften used for challenging couplings.
THF/H₂OMiscible, lower boiling pointSuitable for reactions at lower temperatures.
DMF or DMAPolar aproticCan be effective for certain substrates, but may lead to side reactions.

Table 3: Common Solvent Systems for Suzuki-Miyaura Coupling.

A biphasic solvent system such as toluene/water or a miscible system like dioxane/water is generally a good choice for the Suzuki-Miyaura coupling of this compound.

Experimental Protocols

The following protocols provide a starting point for the Suzuki-Miyaura coupling of this compound with various aryl halides. Optimization may be required for specific substrates.

Protocol 1: General Procedure for the Coupling of this compound with Aryl Bromides

Figure 2: Workflow for the Suzuki-Miyaura coupling of this compound with aryl bromides.

Materials:

  • Aryl bromide (1.0 mmol)

  • This compound (1.2 mmol)

  • Pd(dppf)Cl₂ (0.02-0.05 mmol)

  • K₂CO₃ (2.0 mmol)

  • Toluene (10 mL)

  • Water (1 mL)

Procedure:

  • To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide, this compound, Pd(dppf)Cl₂, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed toluene and water to the flask.

  • Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

Protocol 2: Procedure for the Coupling of this compound with Aryl Chlorides

For the coupling of less reactive aryl chlorides, a more active catalyst system and a stronger base are typically required.

Materials:

  • Aryl chloride (1.0 mmol)

  • This compound (1.5 mmol)

  • Pd₂(dba)₃ (0.02 mmol)

  • XPhos (0.08 mmol)

  • Cs₂CO₃ (3.0 mmol)

  • Dioxane (10 mL)

  • Water (1 mL)

Procedure:

  • In a glovebox, add Pd₂(dba)₃ and XPhos to a flame-dried Schlenk flask.

  • Remove the flask from the glovebox and add the aryl chloride, this compound, and Cs₂CO₃ under a positive flow of inert gas.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add degassed dioxane and water.

  • Heat the reaction mixture to 100-120 °C and stir for 12-24 hours.

  • Follow the work-up and purification procedure as described in Protocol 1.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or no conversionInactive catalyst, insufficient base, low temperatureUse a more active catalyst/ligand system, switch to a stronger base, increase the reaction temperature.
Homocoupling of boronic acidPresence of oxygen, catalyst decompositionEnsure thorough degassing of solvents and reaction vessel, use a more stable catalyst.
ProtodeboronationPresence of water, prolonged reaction timeUse anhydrous solvents (if possible with the chosen base), monitor the reaction closely and stop when complete.

Table 4: Troubleshooting Guide for the Suzuki-Miyaura Coupling.

Conclusion

The Suzuki-Miyaura cross-coupling of this compound with aryl halides is a powerful method for the synthesis of sterically hindered biaryl nitriles. By carefully selecting the palladium catalyst, ligand, base, and solvent system, high yields of the desired products can be achieved. The protocols and guidelines presented in this document provide a solid foundation for researchers and drug development professionals to successfully employ this versatile building block in their synthetic endeavors.

References

using 2-(4-Boronophenyl)-2-methylpropanenitrile as a building block in synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Strategic Use of 2-(4-Boronophenyl)-2-methylpropanenitrile in Modern Synthesis

Introduction: A Versatile Building Block for Complex Scaffolds

In the landscape of modern organic synthesis and drug discovery, the strategic introduction of specific structural motifs is paramount for tuning molecular properties. This compound is a bifunctional building block of significant interest. It uniquely combines a versatile boronic acid moiety, ready for palladium-catalyzed cross-coupling reactions, with a 2-cyanopropan-2-yl group. This latter feature provides a sterically demanding gem-dimethyl substitution pattern, which can enhance metabolic stability, and a nitrile functional group that serves as a valuable synthetic handle or a key pharmacophoric element.

This application note provides a comprehensive guide for researchers, medicinal chemists, and process scientists on the effective utilization of this compound. We will delve into its core application in the Suzuki-Miyaura cross-coupling reaction, providing a detailed, field-proven protocol, and discuss the broader implications for drug development.

Physicochemical Properties

A thorough understanding of a reagent's properties is the foundation of its successful application. The key characteristics of this compound are summarized below.

PropertyValueSource
Molecular Formula C₁₀H₁₂BNO₂[1][2]
Molecular Weight 189.02 g/mol [1][2]
Appearance Solid[1][2]
Purity Typically ≥97%[1]
InChI Key BNXBFDTWYHAEIR-UHFFFAOYSA-N[2]
Canonical SMILES CC(C)(C#N)C1=CC=C(B(O)O)C=C1[1]

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, celebrated for its reliability and broad functional group tolerance in forging carbon-carbon bonds.[3][4][5] This palladium-catalyzed reaction couples an organoboron compound (like our title building block) with an organic halide or triflate.[6][7]

The general transformation is illustrated below:

Caption: General scheme of the Suzuki-Miyaura reaction.

Mechanistic Considerations & Rationale for Component Selection

The reaction proceeds via a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[5][6][8] The choice of each reaction component is critical for success.

  • Palladium Catalyst: The catalyst's role is central to the entire process.[9] Pd(0) is the active catalytic species. Pre-catalysts like Pd(PPh₃)₄, PdCl₂(dppf), or Pd(OAc)₂ are often used.[7][10] The phosphine ligands stabilize the palladium center and influence its reactivity. Bulky, electron-rich phosphine ligands can be necessary for less reactive aryl chlorides.[8]

  • Base: The base is not merely a spectator; it is essential for activating the boronic acid.[6][7] It reacts with the boronic acid to form a more nucleophilic boronate "ate" complex (e.g., [ArB(OH)₃]⁻), which then readily participates in the transmetalation step with the palladium(II) complex.[11][12] Common choices include potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃).[6][13]

  • Solvent System: The choice of solvent is crucial for dissolving the reactants and facilitating the reaction.[14] Biphasic systems, often containing water, are common.[6][14] Water can help dissolve the inorganic base and facilitate the formation of the active boronate species.[14] Frequently used organic solvents include 1,4-dioxane, tetrahydrofuran (THF), and toluene.[6][13][14][15]

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a reliable starting point for the coupling of this compound with a generic aryl bromide. Optimization may be required for specific substrates.

G Setup 1. Reaction Setup - Combine Aryl Bromide (1.0 eq),  Boronic Acid (1.2 eq), Base (2.0 eq),  and Pd Catalyst (1-5 mol%). - Place in a reaction vessel. Degas 2. Degas & Inert Atmosphere - Seal the vessel. - Evacuate and backfill with an  inert gas (N₂ or Ar) 3x. Setup->Degas Solvent 3. Add Solvents - Add degassed solvent mixture  (e.g., Dioxane/Water 4:1). Degas->Solvent Heat 4. Reaction - Heat the mixture with stirring  (e.g., 80-100 °C) for 2-12 h. - Monitor by TLC or LC-MS. Solvent->Heat Workup 5. Aqueous Work-up - Cool to RT. - Dilute with water and extract  with an organic solvent (e.g., EtOAc). Heat->Workup Purify 6. Purification - Dry the combined organic layers  (e.g., over MgSO₄). - Concentrate in vacuo. - Purify by column chromatography. Workup->Purify

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Materials:
  • Aryl Halide (e.g., 4-bromoanisole, 1.0 mmol, 1.0 equiv.)

  • This compound (1.2 mmol, 1.2 equiv.)

  • Palladium Catalyst (e.g., PdCl₂(dppf)·CH₂Cl₂, 0.03 mmol, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.)

  • Solvent: 1,4-Dioxane and Water (e.g., 4:1 mixture, 5 mL)

  • Inert Gas (Nitrogen or Argon)

Procedure:
  • Vessel Preparation: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), the palladium catalyst (0.03 equiv.), and the base (2.0 equiv.).

  • Inert Atmosphere: Seal the vessel with a septum. Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Prepare the solvent mixture (e.g., 4 mL of 1,4-dioxane and 1 mL of water) and degas it by bubbling the inert gas through it for 15-20 minutes. Add the degassed solvent to the reaction flask via syringe.

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (typically 80-100 °C).[13] Stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl halide is consumed (typically 2-12 hours).[10]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with water and transfer it to a separatory funnel. Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 20 mL).[5]

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the desired biaryl product.[16]

Applications in Medicinal Chemistry and Drug Discovery

The 4-(2-cyanopropan-2-yl)phenyl motif, readily installed using this building block, is of significant interest in medicinal chemistry. For instance, the related aniline derivative, 2-(4-aminophenyl)-2-methylpropanenitrile, is a key intermediate in the synthesis of potent PI3K/mTOR inhibitors.[17][18]

The incorporation of this building block can confer several advantageous properties to a lead compound:

  • Metabolic Stability: The gem-dimethyl group can act as a "metabolic shield," preventing oxidative metabolism at the adjacent benzylic position, a common liability for many drug candidates.

  • Solubility and Lipophilicity: The nitrile group can modulate the molecule's polarity and lipophilicity, impacting its pharmacokinetic profile.

  • Synthetic Handle: The nitrile can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine, providing a vector for further chemical elaboration and library synthesis.

  • Pharmacophoric Interactions: The nitrile can act as a hydrogen bond acceptor, engaging in crucial interactions with biological targets.

The rise of boron-containing compounds as approved therapeutics, such as the proteasome inhibitor Bortezomib, highlights the growing acceptance and utility of organoboron chemistry in drug development.[19][20] The use of versatile boronic acid building blocks like this compound is a key enabler of this trend, allowing for the rapid and efficient construction of complex, biologically active molecules.[19][21]

References

Application Notes and Protocols: Strategic Protection of Boronic Acids for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Double-Edged Sword of Boronic Acids in Modern Chemistry

Boronic acids and their derivatives have become indispensable tools in the arsenal of the modern synthetic chemist, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2] Their utility, however, is often tempered by inherent instabilities. Many boronic acids are prone to side reactions such as protodeboronation, oxidation, and the formation of trimeric boroxines, which can complicate purification, characterization, and subsequent reactions.[3][4] To harness the full synthetic potential of these versatile reagents, a robust strategy for their temporary protection is often not just advantageous, but essential. This guide provides an in-depth exploration of the most effective protecting group strategies for boronic acids, complete with detailed protocols and expert insights to empower researchers in drug development and chemical synthesis.

Strategic Selection: A Comparative Overview of Boronic Acid Protecting Groups

The choice of a protecting group is a critical decision that dictates the experimental pathways available for a multi-step synthesis. The ideal protecting group should be easy to install and remove under mild conditions that are orthogonal to other planned reactions, while offering sufficient stability to withstand a range of chemical environments. Below is a comparative analysis of the most widely employed protecting groups for boronic acids.

Protecting GroupStructureKey AdvantagesCommon Limitations
Pinacol Ester Aryl/Alkyl-B(pin)- High stability, compatible with chromatography- Can be used directly in some Suzuki-Miyaura couplings- Readily prepared via Miyaura or Hartwig borylation[3]- Deprotection can be challenging, often requiring harsh acidic conditions or multi-step procedures[3][5]- Susceptible to hydrolysis under certain HPLC conditions[6][7]
MIDA Ester Aryl/Alkyl-B(MIDA)- Exceptionally stable to a wide range of reagents and anhydrous cross-coupling conditions- Easily deprotected under mild aqueous basic conditions[8]- Enables iterative cross-coupling strategies[8]- Preparation can be more involved than for pinacol esters[3]- May require specific conditions for use in cross-coupling reactions
Trifluoroborate Salt [Aryl/Alkyl-BF₃]⁻K⁺- High crystallinity and stability, often enhancing shelf-life- Stable to oxidative conditions[3]- Can be synthesized from boronic acids or their esters[9][10][11][12]- Hydrolysis to the free boronic acid can be slow and substrate-dependent[13]- May require specific conditions for efficient Suzuki-Miyaura coupling

Application Workflows & Experimental Protocols

This section provides detailed, step-by-step protocols for the installation and removal of the most common boronic acid protecting groups. The causality behind key experimental choices is explained to provide a deeper understanding of the underlying chemistry.

Pinacol Esters: The Workhorse of Boronic Acid Protection

Pinacol esters are arguably the most popular choice for boronic acid protection due to their general stability and the commercial availability of a wide range of starting materials.[3] They are often stable enough for purification by column chromatography and can, in many cases, participate directly in Suzuki-Miyaura cross-coupling reactions.

Diagram: Pinacol Ester Protection/Deprotection Workflow

G cluster_protection Protection cluster_deprotection Deprotection BoronicAcid Boronic Acid PinacolEster Pinacol Boronate Ester BoronicAcid->PinacolEster Dehydrative Esterification Pinacol Pinacol Pinacol->PinacolEster PinacolEster_dep Pinacol Boronate Ester FreeBoronicAcid Free Boronic Acid PinacolEster_dep->FreeBoronicAcid Hydrolysis (Acidic or Multi-step)

Caption: General workflow for pinacol ester protection and deprotection.

Protocol 1.1: Protection of a Boronic Acid as its Pinacol Ester

This protocol describes a general method for the esterification of a boronic acid with pinacol.

  • Materials:

    • Aryl or alkyl boronic acid (1.0 equiv)

    • Pinacol (1.1 equiv)

    • Anhydrous toluene or other suitable aprotic solvent

    • Dean-Stark apparatus

    • Round-bottom flask and condenser

    • Magnetic stirrer and heating mantle

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add the boronic acid and pinacol.

    • Add sufficient anhydrous toluene to suspend the reagents.

    • Heat the mixture to reflux and collect the water generated in the Dean-Stark trap.

    • Monitor the reaction by TLC or GC-MS until the starting boronic acid is consumed.

    • Allow the reaction to cool to room temperature.

    • Remove the solvent under reduced pressure.

    • The crude pinacol boronate ester can often be used directly or purified by column chromatography on silica gel. For sensitive pinacol esters, it has been reported that silica gel mixed with boric acid can be effective for purification.[3]

Protocol 1.2: Two-Step Deprotection of Pinacol Esters via Diethanolamine Adduct

Direct hydrolysis of pinacol esters can be sluggish and require harsh conditions. This two-step protocol offers a milder alternative via a diethanolamine (DEA) intermediate.[1][2]

  • Materials:

    • Pinacol boronate ester (1.0 equiv)

    • Diethanolamine (1.1 equiv)

    • Anhydrous diethyl ether

    • 0.1 M Hydrochloric acid (HCl)

    • Filtration apparatus

  • Step 1: Formation of the DEA Adduct

    • Dissolve the pinacol boronate ester (1.7 mmol) in diethyl ether in a suitable flask.[1]

    • Add diethanolamine (0.199 g, 1.9 mmol) to the solution.[1]

    • A white precipitate should form within minutes. Stir the suspension at room temperature for approximately 30 minutes, or until TLC analysis indicates complete consumption of the starting material.[1]

    • Collect the precipitate by filtration, wash with diethyl ether, and dry to afford the DEA-protected boronic ester.[1]

  • Step 2: Hydrolysis of the DEA Adduct

    • Suspend the isolated DEA adduct in a biphasic mixture of an organic solvent (e.g., diethyl ether or hexanes) and 0.1 M HCl.

    • Stir vigorously for 20-30 minutes at room temperature.[2]

    • Separate the organic layer.

    • Extract the aqueous layer with the organic solvent.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the free boronic acid.

N-Methyliminodiacetic Acid (MIDA) Esters: For Robustness and Iterative Synthesis

MIDA boronates are renowned for their exceptional stability, which allows for a wide range of chemical transformations to be performed on other parts of the molecule without disturbing the boronic acid moiety.[14] This stability is attributed to the trivalent N-methyliminodiacetic acid ligand rehybridizing the boron center from sp² to sp³, thereby attenuating its reactivity.[8] Deprotection is readily achieved under mild aqueous basic conditions, making MIDA esters ideal for iterative cross-coupling strategies.

Diagram: MIDA Ester Protection/Deprotection Workflow

G cluster_protection Protection cluster_deprotection Deprotection BoronicAcid_MIDA Boronic Acid MIDA_Ester MIDA Boronate Ester BoronicAcid_MIDA->MIDA_Ester Condensation (Mild Conditions) MIDA_Anhydride MIDA Anhydride MIDA_Anhydride->MIDA_Ester MIDA_Ester_dep MIDA Boronate Ester FreeBoronicAcid_MIDA Free Boronic Acid MIDA_Ester_dep->FreeBoronicAcid_MIDA Mild Basic Hydrolysis

Caption: General workflow for MIDA ester protection and deprotection.

Protocol 2.1: Protection of a Boronic Acid as its MIDA Ester using MIDA Anhydride

Traditional methods for MIDA boronate synthesis often require harsh, high-temperature dehydrative conditions. The use of MIDA anhydride provides a milder and more efficient alternative, particularly for sensitive substrates.[15][16][17]

  • Materials:

    • Boronic acid (1.0 equiv, 0.5 mmol)

    • MIDA anhydride (1.2 equiv, 0.6 mmol)

    • Anhydrous dioxane or other suitable aprotic solvent

    • Reaction vial with a screw cap

    • Heating block or oil bath

  • Procedure:

    • To a reaction vial, add the boronic acid and MIDA anhydride.

    • Add anhydrous dioxane to the vial.

    • Seal the vial and heat the mixture with stirring. Reaction conditions will vary depending on the substrate, but heating at elevated temperatures (e.g., 80-110 °C) is common.

    • Monitor the reaction by TLC or LC-MS until completion.

    • Upon cooling, the MIDA boronate may precipitate. If so, it can be isolated by filtration.

    • Alternatively, the solvent can be removed under reduced pressure, and the crude product can be purified. MIDA boronates have a unique chromatographic profile, being minimally mobile on silica gel with non-polar eluents like diethyl ether and readily eluted with THF.[15]

Protocol 2.2: Deprotection of a MIDA Boronate Ester

The facile deprotection of MIDA esters under mild basic conditions is one of their most significant advantages.

  • Materials:

    • MIDA boronate ester

    • Tetrahydrofuran (THF)

    • 1 M Sodium hydroxide (NaOH) solution or saturated sodium bicarbonate (NaHCO₃) solution

    • Ethyl acetate or other suitable extraction solvent

    • 1 M Hydrochloric acid (HCl) for acidification

  • Procedure:

    • Dissolve the MIDA boronate ester in THF in a round-bottom flask.

    • Add an aqueous solution of 1 M NaOH or saturated NaHCO₃ at room temperature.[8]

    • Stir the biphasic mixture vigorously for 1-2 hours, or until TLC or LC-MS analysis indicates complete cleavage of the MIDA group.

    • Separate the layers.

    • Wash the aqueous layer with ethyl acetate to remove any non-polar byproducts.

    • Carefully acidify the aqueous layer with 1 M HCl to precipitate the free boronic acid.

    • Extract the free boronic acid into ethyl acetate.

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the pure boronic acid.

Trifluoroborate Salts: Crystalline and Stable Derivatives

Potassium organotrifluoroborates are typically crystalline, air-stable solids that are easy to handle and store.[3] They can be prepared from either boronic acids or their esters and offer a valuable alternative for substrates that are problematic as free boronic acids.

Diagram: Trifluoroborate Protection/Deprotection Workflow

G cluster_protection Protection cluster_deprotection Deprotection BoronicAcid_BF3 Boronic Acid or Ester Trifluoroborate Trifluoroborate Salt BoronicAcid_BF3->Trifluoroborate Fluoride Displacement KHF2 KHF₂ KHF2->Trifluoroborate Trifluoroborate_dep Trifluoroborate Salt FreeBoronicAcid_BF3 Free Boronic Acid Trifluoroborate_dep->FreeBoronicAcid_BF3 Hydrolysis (Acidic Conditions)

Caption: General workflow for trifluoroborate protection and deprotection.

Protocol 3.1: Synthesis of Potassium Aryltrifluoroborates from Pinacol Esters

This one-pot protocol allows for the conversion of an aryl pinacol boronate ester directly to the corresponding trifluoroborate salt.[9][10][11]

  • Materials:

    • Aryl pinacol boronate ester (1.0 equiv)

    • Potassium hydrogen difluoride (KHF₂) (4.0 equiv)

    • Tetrahydrofuran (THF)

    • Water

    • Saturated potassium carbonate (K₂CO₃) solution

    • Acetone

  • Procedure:

    • In a flask, dissolve the aryl pinacol boronate ester in a 4:1 mixture of THF and water.

    • Add KHF₂ to the solution and stir vigorously at room temperature.

    • Monitor the reaction by ¹¹B NMR or by quenching an aliquot and analyzing by GC-MS until the starting material is consumed.

    • Once the reaction is complete, remove the THF under reduced pressure.

    • Add a saturated solution of K₂CO₃ to the aqueous residue to precipitate the potassium aryltrifluoroborate.

    • Cool the mixture in an ice bath to maximize precipitation.

    • Collect the solid by filtration, wash with cold water and then with acetone.

    • Dry the crystalline product under vacuum.

Protocol 3.2: Hydrolysis of a Potassium Aryltrifluoroborate to a Boronic Acid

The hydrolysis of trifluoroborates to their corresponding boronic acids is typically achieved under acidic conditions.

  • Materials:

    • Potassium aryltrifluoroborate

    • Silica gel

    • Dichloromethane (DCM) or other suitable organic solvent

    • Water

  • Procedure:

    • Suspend the potassium aryltrifluoroborate in a mixture of DCM and water.

    • Add silica gel to the suspension. The amount of silica gel can vary, but a significant excess by weight is often used.

    • Stir the mixture at room temperature. The reaction progress can be monitored by TLC or by analyzing aliquots of the organic phase.

    • Upon completion, filter the mixture to remove the silica gel and inorganic salts.

    • Separate the organic layer from the filtrate.

    • Extract the aqueous layer with DCM.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the boronic acid.

Conclusion: Enabling Complex Molecular Architectures

The strategic use of protecting groups has transformed the landscape of organic synthesis, allowing for the construction of increasingly complex molecules. For boronic acids, the availability of robust and orthogonal protecting groups like pinacol esters, MIDA esters, and trifluoroborates provides chemists with the flexibility to design and execute ambitious synthetic routes. By understanding the unique properties and applications of each protecting group, and by mastering the detailed protocols for their use, researchers can overcome the inherent challenges associated with boronic acid chemistry and unlock new possibilities in drug discovery and materials science.

References

Application Notes and Protocols for the Large-Scale Synthesis of 2-(4-Boronophenyl)-2-methylpropanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the large-scale synthesis of 2-(4-Boronophenyl)-2-methylpropanenitrile, a versatile building block in medicinal chemistry and drug development. The protocol herein details a robust, two-step synthetic pathway commencing with the synthesis of the key intermediate, 2-(4-bromophenyl)-2-methylpropanenitrile, followed by a palladium-catalyzed Miyaura borylation to yield the final product. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth technical insights, step-by-step protocols, and data presentation to facilitate successful scale-up.

Introduction: The Significance of this compound in Modern Drug Discovery

This compound is a valuable bifunctional organic molecule, incorporating both a boronic acid moiety and a nitrile group. This unique combination of functional groups makes it an important intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical industry.[1][2][3] The boronic acid group is a cornerstone of the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds.[4][5] This reaction's tolerance of a wide range of functional groups and its mild reaction conditions have made it a favored tool in the synthesis of numerous commercial drugs.[6] The nitrile group, on the other hand, can be readily converted into other functional groups such as amines, carboxylic acids, and amides, providing a handle for further molecular elaboration.[7]

The strategic placement of the boronic acid and the gem-dimethyl-nitrile group on the phenyl ring allows for the introduction of this motif into a wide array of molecular scaffolds. This is particularly relevant in the development of kinase inhibitors and other targeted therapies where precise molecular architecture is paramount for biological activity.

This application note outlines a scalable and efficient synthesis of this compound, designed to be a reliable resource for researchers engaged in large-scale organic synthesis.

Synthetic Strategy: A Two-Step Approach to the Target Molecule

The large-scale synthesis of this compound is most effectively achieved through a two-step process. This strategy is designed for efficiency, scalability, and the use of readily available starting materials.

Step 1: Synthesis of 2-(4-bromophenyl)-2-methylpropanenitrile. This initial step involves the methylation of 4-bromophenylacetonitrile. This reaction establishes the key quaternary carbon center of the molecule.

Step 2: Miyaura Borylation. The second step is a palladium-catalyzed borylation of the aryl bromide intermediate with a suitable boron source, typically bis(pinacolato)diboron (B₂pin₂), to furnish the desired boronic acid pinacol ester.[8][9][10] This ester can often be used directly in subsequent Suzuki-Miyaura coupling reactions or hydrolyzed to the free boronic acid if required.

G cluster_0 Step 1: Synthesis of the Brominated Intermediate cluster_1 Step 2: Miyaura Borylation 4-bromophenylacetonitrile 4-bromophenylacetonitrile Methyl Iodide Methyl Iodide Sodium Hydride Sodium Hydride DMF DMF Methylation Methylation 2-(4-bromophenyl)-2-methylpropanenitrile 2-(4-bromophenyl)-2-methylpropanenitrile Borylation Borylation 2-(4-bromophenyl)-2-methylpropanenitrile->Borylation Bis(pinacolato)diboron Bis(pinacolato)diboron Pd Catalyst & Ligand Pd Catalyst & Ligand Base (e.g., KOAc) Base (e.g., KOAc) Solvent (e.g., Dioxane) Solvent (e.g., Dioxane) This compound Pinacol Ester This compound Pinacol Ester

Detailed Protocols and Experimental Procedures

Step 1: Large-Scale Synthesis of 2-(4-bromophenyl)-2-methylpropanenitrile

This protocol is adapted from analogous methylation procedures for related phenylacetonitrile derivatives.[11]

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (kg)MolesEquivalents
4-bromophenylacetonitrile196.0410.051.01.0
Sodium Hydride (60% dispersion in oil)24.002.2456.11.1
Methyl Iodide141.948.056.41.1
N,N-Dimethylformamide (DMF)73.0950 L--
Toluene92.1420 L--
Deionized Water18.02100 L--
Brine (saturated NaCl solution)-20 L--
Anhydrous Magnesium Sulfate120.375.0 kg--

Equipment:

  • 100 L glass-lined reactor with overhead stirring, temperature control, and nitrogen inlet/outlet

  • Addition funnel

  • Vacuum filtration apparatus

  • Rotary evaporator

Protocol:

  • Reactor Setup: Ensure the 100 L reactor is clean, dry, and purged with nitrogen.

  • Reagent Charging: Charge the reactor with 4-bromophenylacetonitrile (10.0 kg, 51.0 mol) and N,N-Dimethylformamide (DMF, 50 L). Begin stirring to dissolve the solid.

  • Deprotonation: Cool the solution to 0-5 °C using a chiller. Carefully add sodium hydride (60% dispersion in oil, 2.24 kg, 56.1 mol) portion-wise over 1-2 hours, maintaining the internal temperature below 10 °C. Caution: Hydrogen gas is evolved during this step. Ensure adequate ventilation and maintain a nitrogen atmosphere.

  • Methylation: After the addition of sodium hydride is complete, continue stirring at 0-5 °C for 1 hour. Slowly add methyl iodide (8.0 kg, 56.4 mol) via an addition funnel over 1-2 hours, keeping the temperature below 10 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Work-up: Carefully quench the reaction by slowly adding deionized water (50 L) while maintaining the temperature below 25 °C. Add toluene (20 L) and transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extraction and Washing: Extract the aqueous layer with toluene (2 x 10 L). Combine the organic layers and wash with deionized water (2 x 20 L) and then with brine (20 L).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (5.0 kg), filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude 2-(4-bromophenyl)-2-methylpropanenitrile can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water) to yield a white to off-white solid.

Expected Yield: 80-90% Purity (by HPLC): >98%

Step 2: Large-Scale Miyaura Borylation to this compound Pinacol Ester

This protocol is based on established Miyaura borylation procedures for aryl bromides.[8][12][13]

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (kg)MolesEquivalents
2-(4-bromophenyl)-2-methylpropanenitrile224.1010.044.61.0
Bis(pinacolato)diboron (B₂pin₂)253.9412.549.21.1
Pd(dppf)Cl₂816.640.730.890.02
Potassium Acetate (KOAc)98.1413.1133.83.0
1,4-Dioxane88.1180 L--
Ethyl Acetate88.1150 L--
Deionized Water18.0250 L--
Celite®-2.0 kg--

Equipment:

  • 150 L glass-lined reactor with overhead stirring, reflux condenser, temperature control, and nitrogen inlet/outlet

  • Filtration apparatus

  • Rotary evaporator

Protocol:

  • Inert Atmosphere: The reactor must be scrupulously dried and purged with nitrogen. Maintain a positive pressure of nitrogen throughout the reaction.

  • Reagent Loading: To the reactor, add 2-(4-bromophenyl)-2-methylpropanenitrile (10.0 kg, 44.6 mol), bis(pinacolato)diboron (12.5 kg, 49.2 mol), potassium acetate (13.1 kg, 133.8 mol), and Pd(dppf)Cl₂ (0.73 kg, 0.89 mol).

  • Solvent Addition: Add degassed 1,4-dioxane (80 L).

  • Reaction: Heat the mixture to 80-90 °C and maintain for 12-24 hours. Monitor the reaction by HPLC or GC-MS for the disappearance of the starting material.

  • Cooling and Filtration: Once the reaction is complete, cool the mixture to room temperature. Filter the mixture through a pad of Celite® (2.0 kg) to remove the palladium catalyst and inorganic salts. Wash the filter cake with ethyl acetate (2 x 10 L).

  • Concentration: Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent such as isopropanol or by slurry washing with a non-polar solvent like heptane to remove impurities. For very high purity, column chromatography on silica gel can be employed, though this may be less practical at a very large scale.[14] Alternatively, the crude product can be taken directly to the next step if the purity is deemed sufficient.

Expected Yield: 75-85% Purity (by HPLC): >97%

Application in Suzuki-Miyaura Cross-Coupling Reactions

This compound (as its pinacol ester) is an excellent coupling partner in Suzuki-Miyaura reactions. Below is a general protocol for its use.

G Aryl/Heteroaryl Halide Aryl/Heteroaryl Halide Suzuki Coupling Suzuki Coupling Aryl/Heteroaryl Halide->Suzuki Coupling Boronic Ester Product Boronic Ester Product Boronic Ester Product->Suzuki Coupling Coupled Product Coupled Product Suzuki Coupling->Coupled Product Pd Catalyst & Ligand Pd Catalyst & Ligand Pd Catalyst & Ligand->Suzuki Coupling Base (e.g., K2CO3) Base (e.g., K2CO3) Base (e.g., K2CO3)->Suzuki Coupling Solvent (e.g., Toluene/Water) Solvent (e.g., Toluene/Water) Solvent (e.g., Toluene/Water)->Suzuki Coupling

General Protocol for Suzuki-Miyaura Coupling:

  • Reactor Setup: In a nitrogen-purged reactor, combine the this compound pinacol ester (1.0 eq), the aryl or heteroaryl halide (1.1 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.01-0.05 eq), and a base (e.g., K₂CO₃, 2.0-3.0 eq).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane) and an aqueous solution of the base.

  • Reaction: Heat the reaction mixture to 80-110 °C until the reaction is complete as monitored by HPLC or LC-MS.

  • Work-up: Cool the reaction, separate the organic and aqueous layers. Extract the aqueous layer with an organic solvent. Combine the organic layers, wash with brine, dry over a drying agent (e.g., Na₂SO₄), and concentrate.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Safety and Handling

  • Sodium Hydride: A highly flammable solid that reacts violently with water to produce hydrogen gas. Handle only in an inert atmosphere and use appropriate personal protective equipment (PPE), including fire-retardant lab coat, safety glasses, and gloves.

  • Methyl Iodide: A toxic and carcinogenic substance. Handle in a well-ventilated fume hood with appropriate PPE.

  • Palladium Catalysts: Can be pyrophoric. Handle under an inert atmosphere.

  • Solvents: DMF, dioxane, and toluene are flammable and have associated health risks. Use in a well-ventilated area and avoid inhalation or skin contact.

Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all institutional safety guidelines.

Conclusion

The synthetic route and protocols detailed in this application note provide a reliable and scalable method for the production of this compound. By following these procedures, researchers and drug development professionals can efficiently access this valuable building block for the synthesis of novel chemical entities with potential therapeutic applications. The robustness of the described reactions, particularly the Miyaura borylation and its subsequent use in Suzuki-Miyaura couplings, underscores the power of modern synthetic organic chemistry in advancing pharmaceutical research.

References

Application Note: A Multi-Technique Approach for the Comprehensive Characterization of 2-(4-Boronophenyl)-2-methylpropanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide to the analytical techniques for the structural characterization and purity assessment of 2-(4-boronophenyl)-2-methylpropanenitrile, a key building block in medicinal chemistry and organic synthesis. We present an integrated analytical workflow, detailing the causality behind the selection of each technique and providing robust, step-by-step protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), Fourier-Transform Infrared (FTIR) Spectroscopy, Thermal Analysis, and X-ray Crystallography. This guide is intended to equip researchers with the necessary tools to ensure the quality and integrity of their materials, facilitating downstream applications and regulatory compliance.

Introduction: The Significance of this compound

This compound is an arylboronic acid derivative of increasing importance. Arylboronic acids are pivotal in synthetic chemistry, most notably for their role in the Suzuki-Miyaura cross-coupling reaction, a Nobel prize-winning method for forming carbon-carbon bonds. The unique structural motifs of this particular molecule, featuring a boronic acid group for coupling, a nitrile moiety, and a gem-dimethyl group, make it a versatile precursor for the synthesis of complex bioactive molecules and novel materials.[1][2]

Given its role as a critical starting material, rigorous characterization is imperative. Impurities or structural ambiguities can have profound impacts on the yield, purity, and biological activity of the final products. This document outlines a multi-faceted analytical strategy to provide a holistic understanding of the molecule's identity, purity, and stability.

The Analytical Workflow: A Synergistic Approach

A single analytical technique is rarely sufficient for the complete characterization of a novel compound. We advocate for a synergistic workflow where each technique provides complementary information, leading to an unambiguous assignment of structure and purity.

analytical_workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Primary Structural Elucidation cluster_separation Purity & Stability Assessment cluster_confirmation Definitive Structure Synthesis Synthesis of 2-(4-boronophenyl)-2- methylpropanenitrile NMR NMR Spectroscopy (¹H, ¹³C, ¹¹B) - Connectivity - Hybridization Synthesis->NMR Initial Characterization MS Mass Spectrometry (ESI-MS) - Molecular Weight - Fragmentation Synthesis->MS Initial Characterization FTIR FTIR Spectroscopy - Functional Groups (B-O, C≡N, O-H) Synthesis->FTIR Initial Characterization HPLC HPLC-UV/MS - Purity Assay - Impurity Profiling NMR->HPLC Informed Method Development MS->HPLC Informed Method Development FTIR->HPLC Informed Method Development Thermal Thermal Analysis (TGA/DSC) - Stability - Solvation State HPLC->Thermal Purity Confirmed Xray X-ray Crystallography - Absolute Structure - Solid-State Conformation Thermal->Xray For Crystalline Material

Figure 1: Integrated workflow for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Analysis

NMR spectroscopy is the most powerful tool for elucidating the covalent framework of a molecule in solution. For boronic acids, a multi-nuclear approach is essential.

¹H and ¹³C NMR: Mapping the Carbon Skeleton

Causality: ¹H and ¹³C NMR are fundamental for confirming the presence and connectivity of the organic scaffold. The chemical shifts, coupling constants (for ¹H), and number of signals provide a detailed picture of the aromatic ring, the gem-dimethyl groups, and the quaternary carbon attached to the nitrile.

Expected Spectral Features:

  • ¹H NMR: Signals corresponding to the aromatic protons in the para-substituted ring system (appearing as two doublets), and a singlet for the two equivalent methyl groups. The B(OH)₂ protons are often broad and may exchange with residual water in the solvent, sometimes making them difficult to observe.

  • ¹³C NMR: Resonances for the aromatic carbons (with the ipso-carbon attached to boron showing characteristic broadening due to quadrupolar relaxation of the boron nucleus), the quaternary carbons of the propanenitrile moiety, the methyl carbons, and the nitrile carbon.

¹¹B NMR: A Direct Probe of the Boron Center

Causality: ¹¹B NMR is uniquely suited for studying organoboron compounds. The chemical shift of the ¹¹B nucleus is highly sensitive to its coordination environment and hybridization state.[3][4] This allows for direct confirmation of the boronic acid moiety and can be used to study its interactions, such as the equilibrium between the trigonal planar sp² hybridized acid and the tetrahedral sp³ hybridized boronate species that forms in the presence of diols or at higher pH.[3][4]

Expected Spectral Features:

  • A relatively broad signal in the range of δ 28-34 ppm is characteristic of a trigonal planar (sp²) arylboronic acid.[5] Upon addition of a diol or at a pH above its pKa, a significant upfield shift is expected, indicating the formation of a tetrahedral (sp³) boronate ester.[3]

Protocol: NMR Sample Preparation and Acquisition
  • Sample Preparation: Dissolve ~5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for boronic acids as it can help to sharpen the B(OH)₂ proton signals.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire a standard proton spectrum with 16-32 scans.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. An acquisition time of 1-2 hours may be necessary for good signal-to-noise.

  • ¹¹B NMR Acquisition: Use a broadband probe tuned to the ¹¹B frequency. A quartz NMR tube is recommended to avoid the broad background signal from borosilicate glass tubes.[3] Acquire the spectrum with proton decoupling. A reference standard, such as BF₃·OEt₂, can be used.

Mass Spectrometry (MS): Confirming Molecular Weight and Identity

Causality: MS is indispensable for determining the molecular weight of the analyte, providing strong evidence for its elemental composition. Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like boronic acids.[6][7] High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the unambiguous determination of the molecular formula.

Expected Spectral Features:

  • Positive Ion Mode: The protonated molecule [M+H]⁺ is often observed. Adducts with solvent molecules or cations (e.g., [M+Na]⁺, [M+K]⁺) are also common.

  • Negative Ion Mode: The deprotonated molecule [M-H]⁻ may be observed. Arylboronic acids can also form adducts with anions or solvent molecules under ESI conditions, such as [M+anion]⁻.[7][8]

  • Fragmentation: Tandem MS (MS/MS) can be used to fragment the parent ion, providing further structural information. Common fragmentation pathways for arylboronic acids involve losses of water or the entire boronic acid group.

Protocol: ESI-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the compound (~10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile, with 0.1% formic acid often added to promote protonation in positive ion mode.

  • Instrumentation: Infuse the sample directly into an ESI-MS system (e.g., Q-TOF or Orbitrap for HRMS). Alternatively, the sample can be introduced via an HPLC system.

  • Acquisition Parameters:

    • Ionization Mode: ESI, positive and negative.

    • Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 50-500).

    • Capillary Voltage: Typically 3-4 kV.

    • Drying Gas Flow and Temperature: Optimize to ensure efficient desolvation.

Parameter Expected Value for C₁₀H₁₂BNO₂
Monoisotopic Mass 189.0961
[M+H]⁺ 190.1039
[M+Na]⁺ 212.0859

Table 1: Expected high-resolution mass values for this compound.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Assessment

Causality: HPLC is the workhorse for determining the purity of pharmaceutical ingredients and intermediates. A well-developed reversed-phase HPLC (RP-HPLC) method can separate the target compound from starting materials, by-products, and degradation products. Coupling HPLC with a UV detector allows for quantification, while an in-line mass spectrometer provides peak identification. A key challenge in the HPLC analysis of boronic acids and their esters is the potential for on-column hydrolysis.[9] Method development should aim to minimize this.

Protocol: RP-HPLC Method Development
  • Column Selection: Start with a C18 column. To minimize on-column hydrolysis of potential boronate ester impurities or the analyte itself under certain conditions, a column with low silanol activity is recommended.[10]

  • Mobile Phase:

    • A: Water with 0.1% formic acid or 10 mM ammonium formate.

    • B: Acetonitrile or methanol with the same modifier as A.

  • Gradient Elution: Develop a gradient that provides good resolution between the main peak and any impurities. A typical gradient might run from 10% B to 95% B over 15-20 minutes.

  • Detection:

    • UV: Monitor at a wavelength where the aromatic ring has strong absorbance (e.g., 220 nm or 254 nm).

    • MS: Use an in-line ESI-MS to obtain mass data for all separated peaks.

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent (e.g., acetonitrile/water mixture) at a concentration of ~0.5-1.0 mg/mL.

hplc_workflow cluster_prep Preparation cluster_separation Separation cluster_detection Detection & Analysis Sample Sample Dissolution ~0.5-1.0 mg/mL in Acetonitrile/Water HPLC HPLC System RP-C18 Column Gradient Elution (Water/ACN + 0.1% FA) Sample->HPLC Injection Detectors UV Detector (220/254 nm) ESI-MS (Peak ID) HPLC->Detectors Elution Data Chromatogram Purity (%) Impurity Profile Detectors->Data Signal

Figure 2: General workflow for HPLC analysis.

Ancillary Techniques for Comprehensive Characterization

Fourier-Transform Infrared (FTIR) Spectroscopy

Causality: FTIR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule.[11] It is particularly useful for confirming the presence of the B-O, O-H, and C≡N bonds.

Expected Vibrational Bands:

  • ~3200-3400 cm⁻¹ (broad): O-H stretching of the B(OH)₂ group.

  • ~2230 cm⁻¹ (sharp): C≡N stretching of the nitrile group.

  • ~1350-1450 cm⁻¹ (strong): Asymmetric B-O stretching.[11][12]

  • Aromatic C-H and C=C stretches: In their characteristic regions.

Thermal Analysis (TGA/DSC)

Causality: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide information about the thermal stability, melting point, and presence of bound solvents or water.[13] Boronic acids are known to undergo dehydration upon heating to form cyclic anhydrides called boroxines.[13][14] TGA can quantify this water loss.

Expected Thermal Events:

  • DSC: An endothermic peak corresponding to the melting point of the compound.

  • TGA: A weight loss step at elevated temperatures corresponding to the dehydration (loss of water) to form the boroxine. The theoretical weight loss for this trimerization is ~9.5%.[14][15]

X-ray Crystallography

Causality: For crystalline materials, single-crystal X-ray crystallography provides the absolute, unambiguous three-dimensional structure of the molecule in the solid state.[16][17] It is the ultimate technique for structural confirmation, revealing bond lengths, bond angles, and intermolecular interactions like hydrogen bonding.[18][19]

Protocol:

  • Crystallization: Grow single crystals of the compound suitable for diffraction (typically >0.1 mm in all dimensions). This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).[16]

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data using an intense X-ray beam.[20]

  • Structure Solution and Refinement: Process the diffraction data to generate an electron density map, from which an atomic model is built and refined.[20]

Conclusion

The robust characterization of this compound is critical for its successful application in research and development. The multi-technique workflow detailed in this application note, combining NMR, MS, HPLC, FTIR, thermal analysis, and X-ray crystallography, provides a comprehensive and self-validating system for confirming the identity, purity, and stability of this important synthetic building block. By understanding the causality behind each analytical choice and adhering to rigorous protocols, researchers can ensure the quality of their materials, leading to more reliable and reproducible scientific outcomes.

References

Troubleshooting & Optimization

Technical Support Center: Improving Yield in Suzuki Reactions with 2-(4-Boronophenyl)-2-methylpropanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving 2-(4-boronophenyl)-2-methylpropanenitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, scientifically-grounded explanations, and practical protocols to overcome common challenges and enhance reaction yields.

The unique structure of this compound, featuring a sterically hindered boronic acid and a nitrile functional group, presents specific challenges in Suzuki-Miyaura couplings. This guide will address these issues in a direct question-and-answer format, moving from common problems to advanced optimization strategies.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing low to no yield in my Suzuki reaction with this compound. What are the likely causes?

A1: Low conversion is a frequent issue and can stem from several factors related to the reagent's specific structure.

  • Steric Hindrance: The quaternary carbon adjacent to the boronic acid creates significant steric bulk. This can impede the crucial transmetalation step of the Suzuki catalytic cycle, where the organic group is transferred from boron to the palladium catalyst.[1][2] Standard palladium catalysts like Pd(PPh₃)₄ may be ineffective with such hindered substrates.[3]

  • Catalyst and Ligand Choice: The selection of the palladium source and, more importantly, the ligand is the most critical factor for success. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are often necessary to promote the formation of a highly reactive, coordinatively unsaturated palladium(0) species that can accommodate sterically demanding substrates.[3]

  • Suboptimal Base Selection: The base is essential for activating the boronic acid to form a more nucleophilic "ate" complex, which facilitates transmetalation.[4][5] A weak or poorly soluble base may not be sufficient to drive this equilibrium, especially with a sterically hindered boronic acid.[2][3]

  • Potential Catalyst Inhibition by the Nitrile Group: While the nitrile group is generally well-tolerated in Suzuki couplings, under certain conditions, the nitrogen's lone pair could coordinate to the palladium center, potentially leading to catalyst deactivation.[3][6]

Q2: My reaction is sluggish and incomplete. How can I improve the reaction rate and conversion?

A2: To address slow and incomplete reactions, a systematic optimization of reaction parameters is necessary.

Catalyst & Ligand System Optimization

The choice of catalyst and ligand is paramount. For sterically demanding couplings, consider the following:

  • Palladium Precatalysts: While Pd(PPh₃)₄ is a common starting point, it often fails with hindered substrates.[3] Consider using more robust Pd(II) precatalysts like Pd(OAc)₂ or Pd₂(dba)₃ in combination with a specialized ligand. More advanced, pre-formed Pd(0) catalysts, often called "precatalysts," like XPhos Pd G3 or SPhos Pd G3, are highly effective as they readily generate the active Pd(0) species.

  • Ligand Selection:

    • Buchwald Ligands: These bulky, electron-rich biaryl monophosphine ligands are designed to facilitate both oxidative addition and reductive elimination and are highly effective for sterically hindered substrates.[3][7]

    • N-Heterocyclic Carbenes (NHCs): NHCs are strong sigma-donors that form very stable and active palladium complexes, making them excellent choices for challenging couplings.[5][6]

Ligand TypeExamplesKey Advantage for this Reaction
Buchwald Ligands SPhos, XPhos, RuPhosExcellent for bulky substrates; promotes fast reaction rates.[3]
N-Heterocyclic Carbenes IPr, IMesHigh stability and activity; resistant to degradation.[5][6]
Specialized Ligands AntPhos, BI-DIMEDesigned for extremely sterically demanding couplings.[1][8]
Base and Solvent System Selection

The interplay between the base and solvent is critical for activating the boronic acid and ensuring homogeneity.

  • Choice of Base: Stronger, non-nucleophilic bases are often required.

    • Potassium Phosphate (K₃PO₄): An excellent choice for hindered couplings, often providing superior results to carbonates.[7]

    • Cesium Carbonate (Cs₂CO₃): Another strong base that can be highly effective, particularly in anhydrous conditions.[7][9]

    • Aqueous Bases: While common, aqueous bases like Na₂CO₃ or K₂CO₃ can sometimes lead to competitive protodeboronation (hydrolysis) of the boronic acid, especially at elevated temperatures.[2][7]

  • Solvent System:

    • Aprotic Polar Solvents: Dioxane, THF, and DMF are commonly used.[9][10] A mixture, such as Dioxane/H₂O (e.g., 4:1), can aid in dissolving the inorganic base.[7]

    • Anhydrous Conditions: For substrates sensitive to hydrolysis, strictly anhydrous conditions with a base like potassium trimethylsilanolate (TMSOK) can be beneficial.[7]

Q3: I'm observing significant side products, particularly homocoupling of my boronic acid and protodeboronation. How can I minimize these?

A3: The formation of side products is a clear indication of suboptimal reaction conditions.

  • Protodeboronation (Hydrolysis): This occurs when the boronic acid group is replaced by a hydrogen atom. It is often exacerbated by:

    • Excessive Water and Strong Base: The combination of a strong aqueous base and high temperatures can accelerate the rate of protodeboronation.[7][11]

    • Mitigation Strategies:

      • Use a Milder Base: If feasible for your specific coupling partners, switching to a milder base like KF might help.[12]

      • Protect the Boronic Acid: Convert the boronic acid to a more stable boronate ester, such as a pinacol ester (Bpin), which is more resistant to hydrolysis.[7][13]

      • Employ Anhydrous Conditions: Using an anhydrous solvent with a base like K₃PO₄ or Cs₂CO₃ can significantly reduce this side reaction.[7]

      • Lower the Temperature: Run the reaction at the lowest temperature that still provides a reasonable rate.[7]

  • Homocoupling: This results in the formation of a biaryl from two molecules of the boronic acid.

    • Cause: This is often promoted by the presence of oxygen, which can interfere with the catalytic cycle.

    • Mitigation Strategies:

      • Rigorous Degassing: Ensure the reaction mixture is thoroughly degassed by bubbling an inert gas (Argon or Nitrogen) through the solvent before adding the catalyst.[7] Using freeze-pump-thaw cycles is even more effective.

      • Slow Addition: In some cases, adding the boronic acid slowly to the reaction mixture can minimize its concentration and reduce the rate of homocoupling.[3]

Q4: Can the nitrile group itself cause problems in the reaction?

A4: Generally, nitriles are well-tolerated functional groups in Suzuki couplings. However, there are a few considerations:

  • Catalyst Coordination: As mentioned, the nitrile's lone pair could potentially coordinate to the palladium center.[6] Using bulky ligands like XPhos or SPhos can help prevent this by sterically shielding the metal.

  • Hydrolysis under Harsh Basic Conditions: While less common under typical Suzuki conditions, prolonged heating in the presence of a strong aqueous base could potentially lead to the hydrolysis of the nitrile to an amide or carboxylic acid.[14] Monitoring the reaction for such byproducts via LC-MS is advisable if harsh conditions are employed.

Experimental Protocols & Workflows

General Protocol for Optimizing Suzuki Coupling with this compound

This protocol provides a starting point for optimization.

  • Reagent Preparation:

    • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).

  • Catalyst/Ligand Addition:

    • If using a pre-formed catalyst (e.g., XPhos Pd G3), add it now (1-2 mol%).

    • If generating the catalyst in situ, add the palladium source (e.g., Pd₂(dba)₃, 1 mol%) and the ligand (e.g., XPhos, 2-4 mol%).

  • Degassing:

    • Seal the flask with a septum and purge with argon or nitrogen for 15-30 minutes.

  • Solvent Addition:

    • Add the degassed solvent (e.g., Dioxane, 0.1-0.2 M concentration relative to the limiting reagent) via syringe.

  • Reaction:

    • Heat the reaction mixture to the desired temperature (typically 80-110 °C).

    • Monitor the reaction progress by TLC or LC-MS.

  • Workup:

    • After completion, cool the reaction to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography.

Troubleshooting Workflow

This workflow provides a logical sequence for addressing low yields.

G cluster_0 Initial Reaction Setup cluster_1 Primary Optimization Steps cluster_2 Secondary Troubleshooting cluster_3 Outcome start Low Yield with This compound catalyst Change Catalyst/Ligand System (e.g., Pd(PPh3)4 -> Pd2(dba)3/XPhos) start->catalyst Step 1 base Switch to a Stronger Base (e.g., K2CO3 -> K3PO4 or Cs2CO3) catalyst->base Step 2 temp Increase Temperature (e.g., 80°C -> 100°C) base->temp Step 3 deboronation Observed Protodeboronation? Use Anhydrous Conditions or Protect as Bpin Ester temp->deboronation If side products appear homocoupling Observed Homocoupling? Improve Degassing Technique (Freeze-Pump-Thaw) temp->homocoupling If side products appear success Improved Yield temp->success If yield improves deboronation->success homocoupling->success

Caption: A decision tree for troubleshooting low yields.

The Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism is key to rational troubleshooting.

Suzuki_Cycle pd0 Pd(0)L2 (Active Catalyst) pd2_ox R1-Pd(II)L2-X (Oxidative Addition Product) pd0->pd2_ox Oxidative Addition pd2_trans R1-Pd(II)L2-R2 (Transmetalation Product) pd2_ox->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination product R1-R2 (Coupled Product) pd2_trans->product center reagents R1-X reagents->pd2_ox boronate [R2-B(OH)3]⁻ boronate->pd2_trans base Base (e.g., K3PO4) boronic_acid R2-B(OH)2 base->boronic_acid boronic_acid->boronate Activation

Caption: The Suzuki-Miyaura catalytic cycle.

The base activates the boronic acid (R²-B(OH)₂) to form the boronate ([R²-B(OH)₃]⁻), which is more nucleophilic and readily undergoes transmetalation with the palladium(II) complex (R¹-Pd(II)L₂-X).[15][16] The steric hindrance of this compound primarily affects the transmetalation step.

References

Technical Support Center: Navigating the Challenges of Air-Sensitive Boronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide you with in-depth technical and practical advice for handling air-sensitive boronic acids. As experienced chemists know, the success of many synthetic endeavors, particularly palladium-catalyzed cross-coupling reactions, hinges on the integrity of these crucial reagents. This resource consolidates field-proven insights and troubleshooting strategies to help you navigate the common pitfalls associated with their use.

The Instability Challenge: Why Boronic Acids Require Special Handling

Boronic acids, while invaluable in modern organic synthesis, are susceptible to degradation, which can compromise reaction yields and reproducibility.[1] Their instability primarily stems from two key degradation pathways that are often exacerbated by atmospheric exposure. Understanding these pathways is critical to implementing effective handling and storage protocols.

Key Degradation Pathways:
  • Oxidation: The boron center in boronic acids is susceptible to oxidation, particularly in the presence of air (oxygen).[2][3] This process can lead to the formation of boric acid and other byproducts, effectively consuming the active reagent.[2][4]

  • Protodeboronation: This is a process where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[2] This decomposition pathway is often catalyzed by moisture and can be accelerated under acidic or basic conditions.[2]

Certain classes of boronic acids, such as 2-heterocyclic, vinyl, and cyclopropyl boronic acids, are notoriously unstable and can decompose significantly even on the benchtop under air.[5][6]

Visualizing Degradation

To better understand these detrimental processes, the following diagram illustrates the primary degradation pathways of boronic acids.

G Boronic_Acid R-B(OH)₂ (Active Reagent) Oxidation Oxidation (O₂, Air) Boronic_Acid->Oxidation Exposure to Air Protodeboronation Protodeboronation (H₂O, Acid/Base) Boronic_Acid->Protodeboronation Exposure to Moisture Oxidized_Products Boric Acid & Byproducts (Inactive) Oxidation->Oxidized_Products Protodeboronated_Product R-H (Decomposed Product) Protodeboronation->Protodeboronated_Product

Caption: Primary degradation pathways of boronic acids.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common questions and issues encountered when working with air-sensitive boronic acids.

Storage and Handling

Q1: What are the ideal storage conditions for my boronic acid?

A1: To maximize shelf-life, boronic acids should be stored under the following conditions:

  • Temperature: Refrigeration (below 4°C/39°F) is recommended for long-term storage to minimize degradation.[2]

  • Atmosphere: Storing under an inert atmosphere, such as nitrogen or argon, is crucial to prevent oxidation.[2]

  • Moisture: Keep containers tightly sealed to protect from moisture, which can lead to hydrolysis and decomposition.[2][7]

Q2: My boronic acid has turned into a gooey or oily substance. What happened, and can I still use it?

A2: Boronic acids can sometimes appear as non-crystalline solids or oils due to the formation of boroxines (cyclic anhydrides) or oligomers through dehydration. While this doesn't necessarily mean the material is completely degraded, it can indicate impurity and handling difficulties. You can attempt to hydrolyze the boroxine back to the boronic acid by stirring with a small amount of water. However, it is highly recommended to assess the purity by techniques like ¹H or ¹¹B NMR before use. If significant degradation is observed, it is best to discard the reagent.

Q3: I'm setting up a reaction with an air-sensitive boronic acid. What are the essential handling steps?

A3: Proper inert atmosphere techniques are non-negotiable. Here is a general workflow:

  • Glassware Preparation: Ensure all glassware is thoroughly dried, either in an oven overnight (125°C) or by flame-drying under vacuum.[8][9] Assemble the hot glassware and flush with a stream of dry nitrogen or argon as it cools.[8]

  • Inert Atmosphere Setup: Use a Schlenk line or a manifold with a bubbler to maintain a positive pressure of inert gas throughout the experiment.[9][10]

  • Reagent Transfer: Use syringe techniques for transferring solvents and liquid reagents.[8][9] For solid boronic acids, if they are air-stable enough for quick handling, add them to the flask and then subject the flask to several evacuate-refill cycles with inert gas.[10] For highly sensitive solids, a glovebox is the ideal environment for weighing and addition.[10]

Reaction Troubleshooting (e.g., Suzuki-Miyaura Coupling)

Q4: My Suzuki-Miyaura coupling reaction is giving low or no yield. Could my boronic acid be the problem?

A4: Yes, the quality and handling of the boronic acid are common culprits in failed Suzuki couplings.[11] Here’s a troubleshooting checklist:

  • Boronic Acid Integrity: Was the boronic acid stored correctly? Has it been on the shelf for a long time? Consider using a freshly opened bottle or purifying the existing stock.

  • Oxygen Contamination: Inadequate degassing of solvents and the reaction vessel can lead to the homocoupling of the boronic acid and decomposition of the palladium catalyst.[11][12]

  • Protodeboronation: The presence of excess water or inappropriate basic conditions can cause the boronic acid to decompose before it can participate in the catalytic cycle.[13]

  • Solubility Issues: If your boronic acid is not sufficiently soluble in the reaction mixture, this can hinder its participation in the reaction.[13]

Q5: I suspect my boronic acid is degrading during the reaction. How can I mitigate this?

A5: In-situ degradation is a significant challenge, especially with notoriously unstable boronic acids.[5][6] Consider these strategies:

  • Use a Stabilized Form: Convert the boronic acid to a more stable boronate ester. Common examples include:

    • Pinacol esters: While more stable than the corresponding boronic acids, they can still be susceptible to hydrolysis.[14]

    • MIDA (N-methyliminodiacetic acid) boronates: These are exceptionally benchtop-stable and can release the active boronic acid in a controlled manner under specific reaction conditions.[5][6]

    • Diethanolamine adducts: These are often crystalline, air-stable solids that can be used directly in Suzuki couplings, particularly in protic solvents.[11][15]

  • Optimize Reaction Conditions: Carefully control the amount of water and the choice of base. In some cases, anhydrous conditions with a base like K₃PO₄ might be beneficial, though a small amount of water is often necessary.[16]

Protocols and Workflows

Protocol 1: General Handling of an Air-Sensitive Boronic Acid using a Schlenk Line
  • Preparation: Oven-dry a Schlenk flask containing a stir bar. While hot, attach it to the Schlenk line, and perform at least three evacuate-refill cycles with dry nitrogen or argon.[10]

  • Addition of Solid Boronic Acid: If the boronic acid is a solid, quickly weigh it and add it to the flask against a positive flow of inert gas. Immediately restopper the flask and perform another three evacuate-refill cycles, being careful not to suck the solid into the line.[10]

  • Solvent Addition: Add a degassed solvent via a syringe. To degas a solvent, bubble nitrogen or argon through it for at least 30 minutes or use the freeze-pump-thaw method.

  • Reagent Addition: Add other reagents via syringe through a rubber septum.

  • Reaction: Maintain a positive pressure of inert gas throughout the reaction, monitored by an oil bubbler.[9]

Workflow for Handling Air-Sensitive Boronic Acids

G cluster_prep Preparation cluster_handling Reagent Handling cluster_reaction Reaction & Monitoring Dry_Glassware Oven-Dry or Flame-Dry Glassware Inert_Atmosphere Establish Inert Atmosphere (Schlenk Line/Glovebox) Dry_Glassware->Inert_Atmosphere Weigh_BA Weigh Boronic Acid (in Glovebox or under N₂ flow) Inert_Atmosphere->Weigh_BA Degas_Solvents Degas Solvents Add_Solvent Add Degassed Solvent (via Syringe) Degas_Solvents->Add_Solvent Add_BA Add Boronic Acid to Flask Weigh_BA->Add_BA Add_BA->Add_Solvent Add_Reagents Add Other Reagents (via Syringe) Add_Solvent->Add_Reagents Run_Reaction Run Reaction under Positive Inert Gas Pressure Add_Reagents->Run_Reaction Monitor Monitor Progress (TLC, LC-MS, GC-MS) Run_Reaction->Monitor

Caption: Recommended workflow for handling air-sensitive boronic acids.

Data Summary: Stability and Storage

ParameterConditionObservation
Storage Temperature Refrigerated (Store below 4°C/39°F)Recommended for long-term storage to minimize degradation.[2]
Inert Atmosphere Store under nitrogen or argonRecommended to prevent oxidation.[2]
Moisture Exposure to moist air or waterShould be avoided as it can lead to hydrolysis and decomposition.[2]
pH Neutral pHBoronic acids are generally most stable at neutral pH. Acidic or basic conditions can catalyze protodeboronation.[2]
In Solution -20°C to -80°C (under nitrogen)Provides better stability for short to medium-term storage compared to room temperature.[2]

Advanced Solutions: Boronic Acid Surrogates

For particularly challenging substrates, using a more stable surrogate is often the most reliable strategy.

SurrogateKey FeaturesWhen to Use
Pinacol Boronate Esters More stable than boronic acids, but can still hydrolyze.When moderate stability enhancement is needed and purification by chromatography is required.[1]
MIDA Boronates Exceptionally stable to air and moisture; slow, controlled release of the boronic acid.For very unstable boronic acids (e.g., 2-heterocyclic, vinyl) and in multi-step syntheses or high-throughput screening.[5][6]
Trifluoroborate Salts Crystalline, air-stable solids.As an alternative to boronic acids, especially for alkyl boronic acids.[16]
Diethanolamine Adducts Crystalline, air- and water-stable solids.Can be used directly in Suzuki couplings, especially with protic solvents.[11][15]

Final Recommendations

The key to successfully working with air-sensitive boronic acids is a combination of preventative measures and careful technique. Always assume your boronic acid is more sensitive than the label might suggest. By implementing rigorous inert atmosphere techniques, ensuring proper storage, and considering the use of stabilized surrogates when necessary, you can significantly improve the reliability and success of your synthetic endeavors.

References

Technical Support Center: Purification of 2-(4-Boronophenyl)-2-methylpropanenitrile Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-(4-boronophenyl)-2-methylpropanenitrile. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical troubleshooting for the purification of this important building block. Our goal is to equip you with the knowledge to overcome common challenges and achieve high purity in your reaction products.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Here we address common issues encountered during the purification of this compound, synthesized via the Miyaura borylation of 2-(4-bromophenyl)-2-methylpropanenitrile.

Q1: What are the most common impurities I should expect in my crude reaction mixture?

A1: The impurity profile of your crude this compound is largely dependent on the specific reaction conditions of your Miyaura borylation. However, several common impurities are frequently observed:

  • Unreacted Starting Material: Residual 2-(4-bromophenyl)-2-methylpropanenitrile is a common impurity.

  • Homocoupled Byproducts: Palladium catalysts can facilitate the homocoupling of two molecules of the desired boronic acid product, leading to a biaryl impurity. This is more prevalent if oxygen is not rigorously excluded from the reaction.[1]

  • Protodeborylation Product: The boronic acid group can be sensitive and may be cleaved, resulting in the formation of 2-methyl-2-phenylpropanenitrile.

  • Palladium Residues: Trace amounts of the palladium catalyst and its ligands may remain in the crude product.

  • Boronic Acid Anhydrides (Boroxines): Arylboronic acids can dehydrate to form cyclic trimers known as boroxines. It is crucial to recrystallize and dry the arylboronic acid before use to minimize the presence of boroximes, which can hinder the reaction.[2]

Q2: My crude product is a sticky oil/amorphous solid. How can I induce crystallization for purification?

A2: Obtaining a crystalline solid is often the first step towards effective purification. If your product is not solidifying, consider the following techniques:

  • Trituration: This involves stirring the crude material as a suspension in a solvent in which the desired product is poorly soluble, but the impurities are more soluble. For a moderately polar compound like this compound, try triturating with a non-polar solvent like hexanes or a mixture of hexanes and ethyl acetate.

  • Two-Solvent Recrystallization: If a single solvent is not effective, a two-solvent system can be employed. Dissolve your crude product in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes cloudy. Gentle heating to redissolve the precipitate followed by slow cooling can induce crystallization.[2] Common solvent systems for recrystallization include ethanol/water, acetone/water, and ethyl acetate/hexanes.[3]

Q3: I'm struggling with column chromatography. My boronic acid seems to be sticking to the silica gel. What can I do?

A3: The interaction of boronic acids with the acidic silanol groups on standard silica gel is a well-known issue that can lead to poor separation and low recovery. Here are several strategies to mitigate this problem:

  • Deactivate the Silica Gel: You can neutralize the acidic sites on the silica gel by pre-treating it. This can be done by flushing the packed column with a solvent system containing a small amount of a volatile base, such as 1-3% triethylamine, before loading your sample.[4]

  • Use an Alternative Stationary Phase: If deactivation is insufficient, consider using a different stationary phase. Neutral alumina can be a good alternative for the purification of boronic esters.

  • Reverse-Phase Chromatography: For polar compounds that are challenging to purify on normal-phase silica, reverse-phase chromatography (e.g., using a C18 column) can be effective.[5]

  • Boronic Acid Impregnated Silica Gel: A more advanced technique involves using silica gel that has been impregnated with boric acid. This can reduce the Lewis basicity of the silica and minimize over-adsorption of the boronic acid product.

Q4: How can I effectively remove the unreacted 2-(4-bromophenyl)-2-methylpropanenitrile starting material?

A4: The starting material is less polar than the desired boronic acid product. This difference in polarity can be exploited for separation:

  • Column Chromatography: A well-optimized gradient elution in flash column chromatography should effectively separate the less polar starting material from the more polar product. A good starting point for solvent systems would be a gradient of ethyl acetate in hexanes.[6]

  • Recrystallization: Careful selection of a recrystallization solvent can leave the more soluble starting material in the mother liquor while the desired product crystallizes out.

Q5: I suspect I have a significant amount of the homocoupled biaryl impurity. What is the best way to remove it?

A5: The homocoupled byproduct will be significantly less polar and more hydrophobic than your desired boronic acid.

  • Column Chromatography: This is often the most effective method. The non-polar nature of the biaryl impurity should allow for its early elution from a normal-phase silica gel column with a non-polar eluent.

  • Acid-Base Extraction: The acidic nature of the boronic acid group can be used to separate it from the neutral biaryl impurity. This is detailed in the protocol below.

Detailed Purification Protocols

Here are step-by-step protocols for the most common and effective purification methods for this compound.

Protocol 1: Purification by Acid-Base Extraction

This method leverages the acidic nature of the boronic acid to separate it from neutral organic impurities. A patent for the purification of boronic acids describes a similar process of forming a salt to facilitate separation.[7]

Experimental Workflow:

G cluster_0 Acid-Base Extraction Workflow A 1. Dissolve crude product in an organic solvent (e.g., EtOAc). B 2. Extract with aqueous base (e.g., 1M NaOH) to form the boronate salt. A->B Formation of water-soluble salt C 3. Separate the aqueous layer containing the boronate salt. B->C E 5. Acidify the combined aqueous layers with acid (e.g., 1M HCl) to pH ~2-3. C->E Regeneration of boronic acid D 4. Wash the organic layer with water. F 6. Extract the precipitated pure boronic acid with fresh organic solvent. E->F G 7. Dry the organic layer, filter, and concentrate to yield the purified product. F->G G cluster_1 Recrystallization Workflow A 1. Dissolve crude product in a minimum amount of hot solvent. B 2. If necessary, perform a hot filtration to remove insoluble impurities. A->B C 3. Allow the solution to cool slowly to room temperature. B->C Induces supersaturation D 4. Further cool the solution in an ice bath to maximize crystal formation. C->D E 5. Collect the crystals by vacuum filtration. D->E F 6. Wash the crystals with a small amount of cold solvent. E->F G 7. Dry the purified crystals under vacuum. F->G G cluster_2 Flash Column Chromatography Workflow A 1. Prepare a slurry of silica gel in the initial eluent. B 2. Pack the column with the silica slurry. A->B C 3. Load the crude product onto the column. B->C D 4. Elute the column with an appropriate solvent system (isocratic or gradient). C->D Separation based on polarity E 5. Collect fractions and monitor by TLC. D->E F 6. Combine the pure fractions. E->F G 7. Concentrate the combined fractions to obtain the purified product. F->G

References

Technical Support Center: 2-(4-Boronophenyl)-2-methylpropanenitrile Couplings

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers utilizing 2-(4-Boronophenyl)-2-methylpropanenitrile in cross-coupling reactions. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, drawing upon established principles of Suzuki-Miyaura couplings and addressing the unique challenges presented by this sterically hindered and electronically distinct substrate. Our goal is to empower you to overcome common hurdles and achieve optimal results in your synthetic endeavors.

Introduction: The Unique Profile of this compound

This compound is a valuable building block in medicinal chemistry and materials science. Its structure, featuring a boronic acid on a phenyl ring substituted with a tertiary α-cyanoalkyl group, presents a unique combination of steric and electronic factors that can influence the outcome of cross-coupling reactions. While a powerful synthon, its use is not without potential pitfalls. This guide will dissect the common side reactions and provide actionable strategies to mitigate them.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Suzuki-Miyaura reaction with this compound is showing low yield or failing completely. What are the likely causes?

A1: Low or no conversion in this specific coupling can often be attributed to a combination of factors stemming from the substrate's structure. The primary culprits are typically inefficient transmetalation due to steric hindrance and catalyst deactivation.

  • Steric Hindrance: The bulky 2-methylpropanenitrile group can significantly slow down the transmetalation step of the catalytic cycle.[1][2] This steric congestion around the boronic acid moiety impedes its approach to the palladium center.

  • Catalyst and Ligand Choice: Standard palladium catalysts like Pd(PPh₃)₄ may be ineffective. Bulky, electron-rich phosphine ligands are often necessary to promote the formation of a reactive, coordinatively unsaturated palladium(0) species that can accommodate the sterically demanding boronic acid.[2]

  • Suboptimal Base: The choice of base is critical. A base that is too weak may not sufficiently activate the boronic acid for transmetalation. Conversely, a base that is too strong or used in excess in aqueous conditions can promote side reactions like protodeboronation.

Troubleshooting Steps:

  • Switch to a Bulky Ligand: Employ Buchwald-type ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands. These are designed to facilitate couplings of hindered substrates.[2]

  • Optimize the Base: Screen a variety of bases. Mild inorganic bases like K₃PO₄ or Cs₂CO₃ are often good starting points. The use of anhydrous conditions with bases like KF can also be beneficial.

  • Increase Temperature: Higher reaction temperatures (e.g., 80-110 °C) can help overcome the activation energy barrier for transmetalation.

  • Consider a Pre-catalyst: Using a well-defined palladium pre-catalyst (e.g., XPhos Pd G3) can ensure the presence of the active Pd(0) species from the start of the reaction.

Q2: I am observing a significant amount of a byproduct with a mass corresponding to benzene-2-methylpropanenitrile (protodeboronation). How can I prevent this?

A2: Protodeboronation, the cleavage of the C–B bond and its replacement with a C–H bond, is a common side reaction for arylboronic acids, especially under basic aqueous conditions.[3]

Primary Causes:

  • Presence of Water and Base: The combination of a base and a proton source (like water) can lead to the undesired protonolysis of the boronic acid.[3]

  • Reaction Temperature: Higher temperatures can accelerate the rate of protodeboronation.

Mitigation Strategies:

  • Anhydrous Conditions: Whenever possible, performing the reaction under strictly anhydrous conditions can significantly reduce protodeboronation. This involves using dry solvents and reagents.

  • Use of Boronic Esters: Converting the boronic acid to a boronate ester, such as a pinacol ester, can protect the C-B bond from premature cleavage. The boronic acid is then generated in situ under the reaction conditions.

  • Choice of Base: Use the weakest base necessary to promote the reaction. In some cases, fluoride bases like KF or CsF can be effective while minimizing protodeboronation.

  • Slow Addition: In some systems, slow addition of the boronic acid or the base can help to maintain a low instantaneous concentration, thereby disfavoring the side reaction.

Q3: My reaction mixture contains a dimeric byproduct derived from this compound (homocoupling). What causes this and how can I avoid it?

A3: The formation of a symmetrical biaryl from the boronic acid starting material is known as homocoupling. This side reaction reduces the yield of the desired cross-coupled product and complicates purification.[4]

Key Mechanisms of Homocoupling:

  • Oxygen-Mediated: The presence of molecular oxygen can lead to the oxidation of the active Pd(0) catalyst to Pd(II). This Pd(II) species can then react with two molecules of the boronic acid to generate the homocoupled product.[4]

  • Palladium(II)-Mediated: If a Pd(II) salt is used as a precatalyst, it can directly react with the boronic acid to form the dimer and the active Pd(0) catalyst. This is often more pronounced at the beginning of the reaction.[4][5]

Preventative Measures:

  • Rigorous Degassing: Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles. This is crucial to exclude oxygen.[5]

  • Use of Pd(0) Catalysts: Start with a Pd(0) catalyst source (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃) to minimize the initial Pd(II)-mediated homocoupling.

  • Add a Reducing Agent: In some cases, the addition of a mild reducing agent can help to maintain the palladium in its active Pd(0) state.[5]

  • Ligand Selection: The choice of ligand can also influence the rate of homocoupling versus the desired cross-coupling.

Q4: I am concerned about the stability of the nitrile group under my basic reaction conditions. Is hydrolysis a common issue?

A4: While nitrile hydrolysis to a carboxylic acid or an amide can occur under strongly basic conditions, especially at elevated temperatures with prolonged reaction times, it is generally not the most prevalent side reaction in a well-optimized Suzuki-Miyaura coupling.[6][7]

Factors to Consider:

  • Base Strength and Concentration: Strong bases like NaOH or KOH at high concentrations are more likely to promote nitrile hydrolysis.

  • Reaction Time and Temperature: Extended reaction times at high temperatures increase the likelihood of this side reaction.[7]

Recommendations:

  • Use Milder Bases: Opt for bases like K₂CO₃, K₃PO₄, or Cs₂CO₃, which are generally less prone to inducing nitrile hydrolysis under typical Suzuki conditions.

  • Monitor Reaction Progress: Track the reaction by TLC, GC-MS, or LC-MS to avoid unnecessarily long reaction times.

  • Post-Coupling Hydrolysis: If the carboxylic acid is the desired final product, it is often more efficient to perform the Suzuki coupling first and then hydrolyze the nitrile in a separate step under optimized conditions.

Experimental Protocols & Data

Protocol 1: General Procedure for a Suzuki-Miyaura Coupling with this compound under Anhydrous Conditions

This protocol is a starting point and may require optimization for specific coupling partners.

  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2–1.5 equiv), and a finely powdered anhydrous base (e.g., K₃PO₄, 2.0–3.0 equiv).

  • Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 10-15 minutes.

  • Catalyst/Ligand Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 1–2 mol%) and any additional ligand if required.

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., Dioxane or Toluene) via syringe. The reaction concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.

  • Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 90–110 °C).

  • Monitoring and Workup: Monitor the reaction by an appropriate analytical technique. Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Table 1: Recommended Reaction Parameters for Challenging Couplings
ParameterRecommendation for this compoundRationale
Palladium Source Pd₂(dba)₃ or a Buchwald Precatalyst (e.g., XPhos Pd G3)Provides active Pd(0) and is effective for hindered substrates.
Ligand Bulky, electron-rich phosphines (e.g., SPhos, XPhos, RuPhos)Facilitates oxidative addition and reductive elimination for hindered partners.[2]
Base K₃PO₄, Cs₂CO₃, or KF (anhydrous)Effective in activating the boronic acid while minimizing protodeboronation and nitrile hydrolysis.
Solvent Anhydrous Dioxane, Toluene, or THFAnhydrous conditions are crucial to suppress protodeboronation.[2]
Temperature 80–110 °CIncreased temperature helps to overcome the steric barrier to transmetalation.

Visualizing the Challenges: Reaction Pathways

To better understand the competing reactions, the following diagrams illustrate the desired catalytic cycle and the primary off-cycle side reactions.

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Ar-Pd(II)(X)L₂ Pd0->OxAdd Ar-X Transmetalation Transmetalation Ar-Pd(II)(Ar')L₂ OxAdd->Transmetalation Ar'B(OH)₂ Base RedElim Reductive Elimination Transmetalation->RedElim RedElim->Pd0 Product Ar-Ar' (Desired Product) RedElim->Product Proto Protodeboronation ArH Ar'-H Proto->ArH Homo Homocoupling ArAr Ar'-Ar' Homo->ArAr BoronicAcid Ar'B(OH)₂ (Starting Material) BoronicAcid->Proto + H₂O, Base BoronicAcid->Homo Pd(II) or O₂

Figure 1. Suzuki-Miyaura catalytic cycle and major side reactions.

Troubleshooting_Flowchart start Low Yield or No Reaction check_conditions Verify Reaction Conditions: - Inert Atmosphere (Degassed)? - Anhydrous Solvents? - Correct Stoichiometry? start->check_conditions sterics Primary Issue: Steric Hindrance? check_conditions->sterics side_reactions Analyze Byproducts: Protodeboronation or Homocoupling? check_conditions->side_reactions change_ligand Use Bulky Ligand (e.g., SPhos, XPhos) sterics->change_ligand increase_temp Increase Temperature (80-110 °C) change_ligand->increase_temp protodeboronation Protodeboronation Observed side_reactions->protodeboronation homocoupling Homocoupling Observed side_reactions->homocoupling use_ester Use Boronate Ester (e.g., Pinacol) protodeboronation->use_ester anhydrous_base Use Anhydrous Base (e.g., KF) protodeboronation->anhydrous_base degas Improve Degassing (Ar sparge, Freeze-Pump-Thaw) homocoupling->degas pd0_source Use Pd(0) Source (e.g., Pd₂(dba)₃) homocoupling->pd0_source

Figure 2. Troubleshooting workflow for this compound couplings.

References

Technical Support Center: Optimizing Suzuki-Miyaura Coupling of 2-(4-Boronophenyl)-2-methylpropanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Suzuki-Miyaura cross-coupling reaction. This guide is specifically tailored to address challenges encountered when using 2-(4-Boronophenyl)-2-methylpropanenitrile as a coupling partner. The choice of base is a critical parameter that profoundly influences reaction efficiency, yield, and side-product formation. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and optimized protocols to empower researchers, scientists, and drug development professionals in achieving successful coupling outcomes.

The Critical Role of the Base in the Catalytic Cycle

The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, enabling the formation of C-C bonds with high efficiency.[1] The reaction proceeds through a catalytic cycle involving a palladium catalyst and is generally understood to have three key steps: oxidative addition, transmetalation, and reductive elimination.[2][3][4]

The base is not a mere spectator; it plays a crucial, multifaceted role, primarily in the transmetalation step.[5] Its main function is to activate the boronic acid, forming a more nucleophilic boronate "ate" complex.[6][7] This boronate species is significantly more reactive toward the palladium(II) intermediate, facilitating the transfer of the organic group from boron to palladium, which is often the rate-determining step.[8]

There are two primary mechanistic proposals for the role of the base:

  • Boronate Pathway: The base reacts directly with the boronic acid to form the reactive boronate species.[9][10]

  • Hydroxide/Alkoxide Pathway: The base reacts with the Pd(II)-halide complex to form a Pd(II)-hydroxide or Pd(II)-alkoxide complex, which then reacts with the neutral boronic acid.[9][10]

The operative pathway can be influenced by the specific base, solvent, and reactants used. The choice of base can dramatically affect reaction rates, yields, and functional group tolerance.[5]

Suzuki_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L₂ (Active Catalyst) Oxidative_Addition Oxidative Addition (R¹-X) Pd(0)L2->Oxidative_Addition Pd(II)_Complex R¹-Pd(II)L₂-X Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation (R²-B(OR)₂ + Base) Pd(II)_Complex->Transmetalation Pd(II)_Intermediate R¹-Pd(II)L₂-R² Transmetalation->Pd(II)_Intermediate Reductive_Elimination Reductive Elimination Pd(II)_Intermediate->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product R¹-R² Reductive_Elimination->Product

Caption: The Suzuki-Miyaura catalytic cycle highlighting the key steps.

Frequently Asked Questions (FAQs)

Here we address common questions regarding base selection for the coupling of this compound.

Q1: Why is my reaction yield low when using a strong base like NaOH or KOH?

A: While strong bases can be effective, they can also promote side reactions. For a substrate like this compound, a strong base can lead to protodeboronation, a process where the boronic acid group is cleaved from the aromatic ring and replaced with a hydrogen atom.[11][12] This is particularly an issue with electron-deficient or sterically hindered arylboronic acids under harsh basic conditions.[11][13] The nitrile group in your substrate is electron-withdrawing, which can increase the susceptibility to protodeboronation.

Q2: I am observing significant homocoupling of my boronic acid. What is the cause and how can I prevent it?

A: Homocoupling, the coupling of two boronic acid molecules, is often a result of the presence of Pd(II) species in the reaction mixture without an aryl halide ligand.[14] This can occur if a Pd(II) precatalyst is used and the reduction to the active Pd(0) species is inefficient, or if the reaction is not properly degassed, leading to oxidation of the Pd(0) catalyst.[15] Rigorous degassing of solvents and the reaction mixture is crucial. Using a direct Pd(0) source, like Pd(PPh₃)₄, can also mitigate this issue.

Q3: Can the nitrile group on my substrate interfere with the coupling reaction?

A: Yes, the cyano group can potentially coordinate to the palladium center, which might interfere with the catalytic cycle. However, Suzuki-Miyaura couplings on aryl nitriles are well-documented.[16][17] If you suspect catalyst inhibition, screening different phosphine ligands can be beneficial. More electron-rich and bulky ligands can promote oxidative addition and reductive elimination, respectively, potentially outcompeting any inhibitory effects of the nitrile group.[14]

Q4: I am using an aryl chloride as a coupling partner and the reaction is very slow. What role does the base play here?

A: Aryl chlorides are less reactive than aryl bromides or iodides in the oxidative addition step, which is often the rate-determining step.[2] To facilitate the coupling with less reactive electrophiles, a more electron-rich palladium catalyst is often required. The choice of base is also critical. Stronger, more activating bases like K₃PO₄ are often more effective with aryl chlorides. Additionally, ensuring the base is finely powdered and well-dispersed can improve reaction rates, especially in anhydrous conditions where a small amount of water can be beneficial.[18]

Q5: My starting materials are not fully soluble in the reaction mixture. How does this affect the base's performance?

A: Poor solubility of reactants can significantly hinder reaction rates.[19] The base's effectiveness is dependent on its ability to interact with the boronic acid. If the boronic acid is not in solution, this interaction is limited to the solid-liquid interface. Consider using a solvent system that improves the solubility of all components. For biphasic systems (e.g., toluene/water), a phase-transfer catalyst can sometimes be beneficial.

Troubleshooting Guide: Low Coupling Efficiency

When faced with low yields, a systematic approach to troubleshooting is essential.

Troubleshooting_Workflow Start Low Yield Observed Reagent_Check 1. Verify Reagent Quality - Boronic Acid Stability - Catalyst Activity - Base Purity & Anhydrous? - Solvent Degassed? Start->Reagent_Check Condition_Check 2. Review Reaction Conditions - Temperature Optimal? - Sufficient Degassing? - Adequate Mixing? Reagent_Check->Condition_Check Side_Product_Analysis 3. Analyze for Side Products - Protodeboronation? - Homocoupling? - Dehalogenation? Condition_Check->Side_Product_Analysis Component_Screening 4. Systematic Component Screening - Screen Bases - Screen Solvents - Screen Catalysts/Ligands Side_Product_Analysis->Component_Screening Optimization Successful Optimization Component_Screening->Optimization

Caption: A systematic workflow for troubleshooting low coupling efficiency.

Problem 1: Protodeboronation of this compound
  • Symptom: Presence of 2-methyl-2-phenylpropanenitrile in the crude reaction mixture (identified by LC-MS or GC-MS).

  • Cause: The boronic acid is unstable under the reaction conditions, often due to a combination of a strong base and high temperature.[20][21]

  • Solutions:

    • Switch to a Milder Base: Transition from strong bases like NaOH or KOH to weaker inorganic bases such as K₂CO₃, Na₂CO₃, or K₃PO₄.[22][23] In some cases, fluoride sources like KF can be effective, especially if base-labile functional groups are present.[7]

    • Lower the Reaction Temperature: If the reaction kinetics allow, reducing the temperature can decrease the rate of protodeboronation.

    • Use Anhydrous Conditions: Protodeboronation often involves a water molecule as the proton source.[20] Running the reaction under strictly anhydrous conditions can suppress this side reaction.

    • Convert to a Boronate Ester: Boronate esters (e.g., pinacol esters) are often more stable towards protodeboronation than the corresponding boronic acids.[14]

Problem 2: Inefficient Transmetalation
  • Symptom: Unreacted starting materials (both aryl halide and boronic acid) remain after an extended reaction time.

  • Cause: The chosen base may not be sufficiently activating the boronic acid for efficient transmetalation. This can be due to poor solubility of the base or insufficient basicity for the specific substrate combination.

  • Solutions:

    • Screen a Panel of Bases: The optimal base is highly substrate-dependent. A systematic screening of different bases is recommended.

    • Consider Base Solubility: Ensure the chosen base has some solubility in the reaction medium. For instance, K₃PO₄ is often used in anhydrous polar aprotic solvents like dioxane or DMF, while Na₂CO₃ and K₂CO₃ are commonly used in aqueous solvent mixtures.[24]

    • Increase Base Stoichiometry: While typically 1.5-2.0 equivalents of base are used, increasing the amount to 3.0 equivalents can sometimes improve yields, particularly with less reactive coupling partners.

Comparative Performance of Common Bases

The following table summarizes the general characteristics and typical applications of bases commonly used in Suzuki-Miyaura couplings.

BaseTypical ConditionsAdvantagesDisadvantages
K₂CO₃ Toluene/EtOH/H₂O or Dioxane/H₂OInexpensive, effective for many aryl bromides and iodides.[22]Can be less effective for aryl chlorides; aqueous conditions can promote protodeboronation.
Na₂CO₃ Toluene/H₂O or DMF/H₂OCost-effective, widely used.[23][24]Similar limitations to K₂CO₃.
K₃PO₄ Anhydrous Dioxane, Toluene, or DMFHighly effective for challenging couplings, including aryl chlorides and sterically hindered substrates.[18]Can be less effective in aqueous systems; hygroscopic.
Cs₂CO₃ Anhydrous Dioxane or TolueneVery effective for difficult couplings, often provides higher yields.[22]Expensive.
KF Anhydrous THF or DioxaneMild, suitable for base-sensitive functional groups.[7][25]Can be less reactive than carbonate or phosphate bases.
NaOH/KOH Aqueous solvent mixturesStrong activators.[10]Can promote side reactions like protodeboronation and ester hydrolysis.[10][11]
Organic Bases (e.g., Et₃N, DIPEA) Anhydrous solventsCan be used for substrates intolerant to inorganic bases.Generally less effective than inorganic bases for activating boronic acids.[10]

Experimental Protocols

Protocol 1: General Procedure for Screening Bases with an Aryl Bromide

This protocol is a starting point for optimizing the coupling of this compound with a generic aryl bromide.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Pd(PPh₃)₄ (0.03 mmol, 3 mol%)

  • Base (2.0 mmol, 2.0 equiv)

  • Solvent (e.g., Dioxane/H₂O 4:1, 5 mL)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl bromide, this compound, Pd(PPh₃)₄, and the chosen base.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., EtOAc), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Optimized Conditions for a Challenging Aryl Chloride Coupling

This protocol is designed for less reactive aryl chlorides, employing a stronger base and a more active catalyst system.

Materials:

  • Aryl chloride (1.0 mmol, 1.0 equiv)

  • This compound (1.5 mmol, 1.5 equiv)

  • Pd₂(dba)₃ (0.02 mmol, 2 mol% Pd)

  • SPhos (0.08 mmol, 8 mol%)

  • K₃PO₄ (finely powdered, 3.0 mmol, 3.0 equiv)

  • Anhydrous, degassed 1,4-Dioxane (5 mL)

Procedure:

  • In a glovebox or under a robust inert atmosphere, add Pd₂(dba)₃, SPhos, and finely powdered K₃PO₄ to a Schlenk tube.

  • Add the aryl chloride and this compound.

  • Add the anhydrous, degassed dioxane.

  • Seal the tube and heat the mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress. Due to the less reactive nature of aryl chlorides, longer reaction times may be necessary.

  • Workup and purification are performed as described in Protocol 1.

References

Technical Support Center: Solvent Selection for 2-(4-Boronophenyl)-2-methylpropanenitrile Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for 2-(4-Boronophenyl)-2-methylpropanenitrile. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing reactions involving this versatile building block. Our focus is on the critical parameter of solvent selection, offering not just recommendations but the underlying scientific principles to empower you to make informed decisions and troubleshoot effectively.

The primary application for this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern synthetic chemistry for forming carbon-carbon bonds.[1] The success of this reaction is profoundly influenced by the chosen solvent system, which governs solubility, catalyst stability, reaction kinetics, and byproduct formation.[2] This guide will navigate these complexities in a practical, question-and-answer format.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common foundational questions regarding solvent choice for reactions with this compound.

Q1: What is the primary role of the solvent in a Suzuki-Miyaura reaction?

A: The solvent is not merely an inert medium; it is an active participant in the catalytic cycle. Its primary functions are multifaceted:

  • Solubilization: It must create a sufficiently homogeneous environment for dissimilar components: the organic-soluble boronic acid and aryl halide, the palladium-ligand complex, and the often inorganic, polar base.[3] Reactions can be single-phase or biphasic, but effective mixing is crucial.[4]

  • Catalyst Activation & Stabilization: The solvent can influence the formation of the active Pd(0) species from the precatalyst and stabilize the various palladium intermediates throughout the catalytic cycle.[3][5]

  • Modulation of Reactivity: Solvents impact the reactivity and solubility of the base, which is critical for activating the boronic acid for the transmetalation step.[5] The solvent's polarity can even influence which step of the catalytic cycle is rate-limiting.[6]

Q2: What are the recommended starting solvents for coupling this compound?

A: There is no single "best" solvent, as the optimal choice depends on the coupling partner, catalyst, and base. However, an excellent starting point is a biphasic mixture of an organic solvent and water.

Commonly successful systems include:

  • Ethers: Dioxane/Water, Tetrahydrofuran (THF)/Water, 2-Methyl-THF/Water[4]

  • Aromatic Hydrocarbons: Toluene/Water[1]

  • Polar Aprotic Solvents: N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) (often with less or no water)[7]

For initial screening, a Dioxane/Water (e.g., 4:1 v/v) or Toluene/Water (e.g., 4:1 v/v) mixture with a base like K₂CO₃ or K₃PO₄ is a robust choice. Less polar solvents like toluene are often paired with neutral catalysts (e.g., Pd(PPh₃)₄), while more polar solvents may be better for ionic precatalysts.[3]

Q3: Is water necessary as a co-solvent? What are the pros and cons?

A: The role of water is one of the most critical and debated aspects of solvent selection in Suzuki couplings.

  • Pros:

    • Base Solubility: Water is essential for dissolving common inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄, making them available to participate in the reaction.[3]

    • Boronate Formation: It is widely accepted that water facilitates the formation of a hydroxylated palladium intermediate, which is key for the transmetalation step.[3][4] Water can also promote the equilibrium between the boronic acid (Ar-B(OH)₂) and the more nucleophilic boronate species (Ar-B(OH)₃⁻), accelerating the reaction.[3]

    • Rate Acceleration: In many systems, the addition of water leads to a significant increase in reaction rate.[8]

  • Cons:

    • Protodeboronation: The most significant drawback is that water can promote the undesired side reaction of protodeboronation, where the -B(OH)₂ group is cleaved and replaced with a hydrogen atom.[9] This is a primary cause of yield loss.[4]

    • Catalyst Decomposition: In some cases, water can contribute to the decomposition of the palladium catalyst into inactive palladium black.

Recommendation: Start with a water-containing system. If protodeboronation is a significant issue (see Troubleshooting section), then move towards anhydrous conditions.

Q4: How does the nitrile group on this compound affect solvent choice?

A: The nitrile (-C≡N) group is a moderately polar, electron-withdrawing group.

  • Solubility: The nitrile group increases the overall polarity of the molecule compared to simple phenylboronic acid. This may improve its solubility in polar aprotic solvents like DMF, DMSO, or acetonitrile.

  • Reactivity: The nitrile group is generally stable under standard Suzuki-Miyaura conditions and does not interfere with the coupling. However, its electron-withdrawing nature can make the C-B bond more susceptible to cleavage, potentially increasing the risk of protodeboronation under harsh basic conditions.[10] This reinforces the need to carefully select the base and manage the amount of water.

Q5: I have poor solubility of my starting materials in the chosen solvent. What should I do?

A: Poor solubility is a common cause of low reaction yield.[11]

  • Switch to a More Polar Solvent: If you are using toluene, consider switching to THF or dioxane. If those are insufficient, a highly polar aprotic solvent like DMF or DMSO can be used, as they are excellent at dissolving a wide range of organic compounds and salts.[3]

  • Adjust the Co-Solvent Ratio: If using a biphasic system (e.g., Toluene/Water), altering the ratio to include more of the organic phase might help dissolve a lipophilic coupling partner.

  • Increase Temperature: Gently warming the reaction mixture can significantly improve solubility. However, be aware that higher temperatures can also accelerate side reactions.[11]

  • Consider a Phase-Transfer Catalyst: In biphasic systems where the base is in the aqueous layer and reactants are in the organic layer, adding a phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB) can help shuttle the base anion into the organic phase to facilitate the reaction.[12]

Section 2: Troubleshooting Guide

This guide uses a problem-cause-solution format to address specific experimental failures.

Problem 1: Low or No Product Yield
Probable CauseScientific ExplanationRecommended Solution(s)
A. Poor Solubility The catalyst, base, and substrates are not in the same phase, preventing the catalytic cycle from proceeding efficiently. This is a very common reason for failed reactions.[11]1. Switch Solvent: Move up the polarity scale: Toluene → THF/Dioxane → DMF. 2. Add Co-solvent: If using an aqueous base, ensure sufficient organic solvent is present to dissolve the substrates. 3. Increase Temperature: Raise the reaction temperature in 10-20 °C increments.
B. Catalyst Deactivation The active Pd(0) species can be oxidized or agglomerate into inactive palladium black. This is often caused by oxygen in the reaction vessel or side reactions.1. Thoroughly Degas: Before adding the catalyst, sparge the solvent and reaction mixture with an inert gas (Argon or Nitrogen) for 15-30 minutes.[12] 2. Use a Robust Ligand: Switch to a more electron-rich and bulky phosphine ligand or an N-heterocyclic carbene (NHC) ligand, which can stabilize the palladium center.
C. Protodeboronation The C–B bond of your boronic acid is being cleaved by a proton source (often water) before it can couple, leading to a simple arene byproduct. This is a major decomposition pathway for arylboronic acids.[10][13]1. Minimize Water: Use a lower water ratio or switch to anhydrous solvents (e.g., dry THF, dry Dioxane). 2. Change Base: Switch to a non-hydroxide base like KF or Cs₂CO₃.[12] 3. Protect the Boronic Acid: Convert the boronic acid to a more stable boronic ester (e.g., a pinacol ester) beforehand. These are more resistant to protodeboronation.[4]
Problem 2: Significant Protodeboronation Byproduct Observed

(Identified by the presence of 2-methyl-2-phenylpropanenitrile in your analysis)

Probable CauseScientific ExplanationRecommended Solution(s)
A. Excess Water / Protic Solvent Water is the primary proton source for protodeboronation in many Suzuki reactions.[9] Alcohols can also serve as proton sources.1. Run Anhydrous: Use freshly distilled, dry solvents (THF, Dioxane, Toluene). 2. Use an Anhydrous Base: Employ potassium fluoride (KF) or cesium fluoride (CsF) as the base, which can be used under anhydrous conditions. 3. Add a Drying Agent: Include anhydrous MgSO₄ or molecular sieves in the reaction (use with caution, may affect kinetics).
B. Harsh Base / High pH Strongly basic conditions can accelerate the cleavage of the C-B bond, especially for electron-deficient arylboronic acids.[10]1. Use a Milder Base: Switch from NaOH or KOH to a carbonate (K₂CO₃, Cs₂CO₃) or phosphate (K₃PO₄). 2. Reduce Base Equivalents: Titrate down the equivalents of base used to the minimum required (typically 2-3 eq.).
C. High Temperature Thermal energy can overcome the activation barrier for the C-B bond cleavage, accelerating the undesired side reaction.1. Lower Temperature: Attempt the reaction at a lower temperature for a longer period. 2. Use a More Active Catalyst: A more efficient catalyst/ligand system may allow the desired coupling to occur at a lower temperature, outcompeting the protodeboronation pathway.

Section 3: Key Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling (Biphasic System)
  • To a reaction flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq.), the aryl halide coupling partner (1.1 eq.), and the base (e.g., K₂CO₃, 2.5 eq.).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add the degassed organic solvent (e.g., Dioxane, 0.1 M concentration relative to the boronic acid) and degassed water (e.g., to create a 4:1 organic:water ratio).

  • Sparge the resulting slurry with the inert gas for an additional 15 minutes while stirring.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and ligand (if required) under a positive pressure of inert gas.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Procedure for Assessing Starting Material Solubility

A qualitative understanding of your starting materials' solubility is crucial for selecting a solvent system.

  • Place a small amount (approx. 5-10 mg) of this compound into a series of small, labeled vials.

  • In separate vials, do the same for your aryl halide coupling partner.

  • To each vial, add 1 mL of a different test solvent (e.g., Toluene, THF, Dioxane, DMF, Acetonitrile, Ethanol/Water 1:1).

  • Vortex or shake each vial vigorously for 1 minute.

  • Observe and record the solubility at room temperature (e.g., "Insoluble," "Partially Soluble," "Fully Soluble").

  • Gently warm the vials with partial or no solubility to see if solubility improves with temperature.

  • Select a solvent system where both the boronic acid and the coupling partner show good solubility.

Section 4: Visual Aids & Data

Table 1: Properties of Common Solvents for Suzuki-Miyaura Coupling
SolventClassBoiling Point (°C)Polarity (Dielectric Const.)Key Characteristics & Use Cases
Toluene Aromatic1112.4Good for many standard couplings; forms an effective biphasic system with water. Less polar.[4]
1,4-Dioxane Ether1012.2Excellent, versatile solvent. Miscible with water. Often gives high yields.[4]
THF Ether667.5Very common, but lower boiling point limits reaction temperature. Can form peroxides.[4]
2-MeTHF Ether806.2A "greener" alternative to THF with a higher boiling point and less propensity to form peroxides.[14]
DMF Amide15336.7Highly polar aprotic solvent. Excellent for dissolving salts and polar substrates, but can be difficult to remove.[7]
Ethanol Alcohol7824.6Protic solvent, can be effective but also increases the risk of protodeboronation. Often used in "green" protocols.[15]

Diagrams

Suzuki_Cycle cluster_legend Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) pd2_ox R¹-Pd(II)L₂-X (Oxidative Addition Intermediate) pd0->pd2_ox Oxidative Addition pd2_trans R¹-Pd(II)L₂-OH pd2_ox->pd2_trans Ligand Exchange pd2_couple R¹-Pd(II)L₂-R² (Transmetalation Intermediate) pd2_trans->pd2_couple Transmetalation borate B(OH)₃ pd2_trans->borate pd2_couple->pd0 Reductive Elimination product R¹-R² (Coupled Product) pd2_couple->product r1x R¹-X (Aryl Halide) r1x->pd2_ox boronic R²-B(OH)₂ (Boronic Acid) boronic->pd2_couple base Base (e.g., OH⁻) base->pd2_trans Troubleshooting_Flowchart start Problem: Low Reaction Yield check_sol Are all starting materials fully dissolved? start->check_sol change_sol Action: Switch to a more polar solvent system (e.g., Toluene -> Dioxane/H₂O -> DMF) check_sol->change_sol No check_debor Is protodeboronation byproduct observed? check_sol->check_debor Yes change_sol->check_debor anhydrous Action: Use anhydrous solvent/base (e.g., Dry THF, KF base). Consider protecting as boronic ester. check_debor->anhydrous Yes check_cat Was the reaction thoroughly degassed? Is Pd black visible? check_debor->check_cat No anhydrous->check_cat degas Action: Improve degassing procedure. Use a more robust ligand or fresh catalyst. check_cat->degas No / Yes end Re-evaluate other parameters (Base, Temperature, Catalyst) check_cat->end Yes / No degas->end

References

Technical Support Center: Troubleshooting Failed Reactions with 2-(4-Boronophenyl)-2-methylpropanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(4-Boronophenyl)-2-methylpropanenitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this versatile reagent in Suzuki-Miyaura cross-coupling reactions. Here, we address common challenges and provide in-depth, field-proven insights to ensure the success of your experiments.

Introduction: Understanding the Unique Characteristics of this compound

This compound is a valuable building block in medicinal chemistry and materials science. Its structure, featuring a quaternary carbon center adjacent to the boronic acid-bearing phenyl ring and an electron-withdrawing nitrile group, presents unique considerations in reaction optimization. While a powerful synthon, these features can contribute to challenges such as steric hindrance and altered reactivity. This guide will help you understand and overcome these potential hurdles.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction with this compound is not proceeding, or the yield is very low. What are the most common initial checks?

A1: When a Suzuki-Miyaura reaction fails, a systematic review of the reaction components and conditions is the first step. Here are the critical parameters to verify:

  • Inert Atmosphere: The catalytic cycle involves Pd(0) species, which are sensitive to oxygen. Ensure your reaction vessel was properly degassed (e.g., by three cycles of vacuum/backfill with argon or nitrogen) and that all solvents were rigorously deoxygenated.[1] The presence of oxygen can lead to the formation of palladium black and the homocoupling of boronic acids.[1]

  • Catalyst Activity: Confirm the activity of your palladium source and ligand. If you are using a Pd(II) precatalyst, it requires in situ reduction to the active Pd(0) species.[2] Consider using a fresh batch of catalyst or a pre-activated catalyst.

  • Reagent Quality: Verify the purity of your this compound, your coupling partner, and the base. Boronic acids can degrade over time, especially if exposed to moisture.

  • Base Selection and Stoichiometry: The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which is essential for transmetalation.[3] Ensure you are using an appropriate base (e.g., K₃PO₄, Cs₂CO₃) and the correct stoichiometry (typically 1.5-2.0 equivalents).

Q2: I am observing significant amounts of a byproduct that appears to be the protodeboronated starting material (2-methyl-2-phenylpropanenitrile). What causes this and how can I prevent it?

A2: Protodeboronation, the cleavage of the C-B bond and its replacement with a C-H bond, is a common side reaction with arylboronic acids, particularly those bearing electron-withdrawing groups like the nitrile in your substrate.[4][5][6][7]

  • Causality: The nitrile group makes the aromatic ring electron-deficient, which can increase the susceptibility of the C-B bond to cleavage, especially under basic conditions.[5][6] This process can be accelerated by the presence of water and elevated temperatures.

  • Mitigation Strategies:

    • Use Anhydrous Conditions (with caution): While water is often beneficial for the transmetalation step, excess water can promote protodeboronation. Try using anhydrous solvents and a carefully dried base. However, be aware that some anhydrous conditions with certain bases may require a small amount of water to be effective.[8]

    • Protect the Boronic Acid: Consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) or a diethanolamine adduct.[1][9] These can be more resistant to premature protodeboronation and release the active boronic acid in situ.

    • Optimize Reaction Temperature and Time: Lowering the reaction temperature and minimizing the reaction time can help to reduce the extent of protodeboronation. Monitor the reaction closely to determine the optimal endpoint.

    • Choice of Base: In some cases, using a milder base like KF may be beneficial.[3]

Q3: My reaction is producing a significant amount of the homocoupled product of this compound. How can I minimize this side reaction?

A3: The formation of symmetrical biaryls through the homocoupling of boronic acids is another common side reaction, often promoted by the presence of oxygen and certain palladium species.[10][11][12][13]

  • Causality: This side reaction can be catalyzed by Pd(II) species in the presence of an oxidant (like oxygen).[10] It is particularly prevalent with electron-deficient arylboronic acids.

  • Mitigation Strategies:

    • Strictly Anaerobic Conditions: As with preventing catalyst deactivation, ensuring a thoroughly oxygen-free environment is the most critical step to prevent homocoupling.[1]

    • Use of a Pd(0) Source: Starting with a Pd(0) catalyst or a precatalyst that rapidly generates Pd(0) can sometimes reduce the amount of Pd(II) available to catalyze the homocoupling reaction.

    • Control Stoichiometry: Ensure that the aryl halide is the limiting reagent and use a slight excess (1.1-1.2 equivalents) of the boronic acid.

Troubleshooting Guide for Steric Hindrance

The quaternary carbon of this compound introduces significant steric bulk near the reaction center. This can impede both the oxidative addition and reductive elimination steps of the catalytic cycle.

Issue: Low or no conversion due to steric hindrance.

Potential Cause Explanation Troubleshooting Action Recommended Starting Conditions
Inefficient Catalyst/Ligand System Standard palladium catalysts and ligands may not be suitable for sterically demanding substrates.Switch to a catalyst system specifically designed for sterically hindered couplings. Bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands are often effective.[14][15][16][17][18][19][20]Catalyst: Pd(OAc)₂ or Pd₂(dba)₃Ligand: SPhos, XPhos, RuPhos, or an NHC ligand like IPr.[14][15][16]
Suboptimal Base A stronger, non-nucleophilic base may be required to facilitate the reaction with sterically hindered partners.Use a stronger base such as K₃PO₄ or t-BuOK.[15]Base: K₃PO₄ (2.0 equiv) or t-BuOK (2.0 equiv)
Inappropriate Solvent The solvent can influence the solubility of the catalyst and reagents, as well as the reaction kinetics.Screen different solvents. Aprotic polar solvents like dioxane, THF, or toluene are commonly used.[15]Solvent: Dioxane or Toluene
Insufficient Thermal Energy The activation energy for the reaction may be high due to steric repulsion.Increase the reaction temperature. Microwave irradiation can also be beneficial for accelerating reactions with sterically hindered substrates.[15]Temperature: 80-110 °C

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with this compound

This protocol provides a robust starting point for the coupling of this compound with an aryl bromide.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Toluene (5 mL)

  • Water (0.5 mL)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Reaction Setup:

    • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl bromide, this compound, Pd(OAc)₂, SPhos, and K₃PO₄.[2]

    • Seal the tube with a rubber septum.

    • Evacuate the tube and backfill with an inert gas (e.g., argon). Repeat this cycle three times.[2]

    • Add degassed toluene (5 mL) and degassed water (0.5 mL) to the tube via syringe.[2]

  • Reaction Execution:

    • Place the Schlenk tube in a preheated oil bath at 100 °C.[2]

    • Stir the reaction mixture vigorously for 2-24 hours.

    • Monitor the reaction progress by TLC or GC-MS.[2]

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.[2]

    • Add water (10 mL) and stir for 5 minutes.[2]

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).[2]

    • Combine the organic layers and wash with brine (20 mL).[2]

    • Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.[2]

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.[21][22]

Protocol 2: Preparation of a Diethanolamine Adduct for Improved Stability

This protocol can be used to prepare a more stable form of this compound, which may be beneficial for challenging couplings.

Materials:

  • This compound (1.0 equiv)

  • Diethanolamine (1.0 equiv)

  • Methylene chloride

Procedure:

  • Dissolution: In a vial with a stir bar, dissolve the this compound in a minimal amount of methylene chloride.[1]

  • Addition: Add diethanolamine dropwise while stirring.[1]

  • Precipitation: A white precipitate should form. Stir the resulting slurry for 10-15 minutes.[1]

  • Isolation: Isolate the solid product by vacuum filtration, wash with a small amount of cold methylene chloride, and dry under vacuum.[1] This adduct can be used directly in the Suzuki-Miyaura coupling reaction.

Visualizing the Suzuki-Miyaura Catalytic Cycle and Troubleshooting

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_troubleshooting Troubleshooting Interventions Pd0 Pd(0)L_n PdII_RX R-Pd(II)L_n-X Pd0->PdII_RX Oxidative Addition (R-X) PdII_R_Ar R-Pd(II)L_n-Ar' PdII_RX->PdII_R_Ar Transmetalation (Ar'-B(OR)2) PdII_R_Ar->Pd0 Ar_R R-Ar' (Product) PdII_R_Ar->Ar_R Reductive Elimination Steric_Hindrance Steric Hindrance Steric_Hindrance->Pd0 Affects Oxidative Addition & Reductive Elimination Protodeboronation Protodeboronation Protodeboronation->PdII_RX Degrades Ar'-B(OR)2 Homocoupling Homocoupling Homocoupling->PdII_RX Consumes Ar'-B(OR)2 Catalyst_Deactivation Catalyst Deactivation Catalyst_Deactivation->Pd0 Reduces Active Catalyst

Caption: The Suzuki-Miyaura catalytic cycle and common points of failure.

Troubleshooting_Workflow start Reaction Failed (Low/No Yield) check_basics Check Basics: - Inert Atmosphere - Reagent Quality - Catalyst Activity start->check_basics analyze_byproducts Analyze Byproducts (TLC, GC-MS, LC-MS) check_basics->analyze_byproducts protodeboronation Protodeboronation Observed? analyze_byproducts->protodeboronation homocoupling Homocoupling Observed? analyze_byproducts->homocoupling no_reaction No Reaction/ Starting Material Only? analyze_byproducts->no_reaction protodeboronation->homocoupling No protodeboronation_solutions Implement Solutions: - Anhydrous Conditions - Protect Boronic Acid - Optimize T/time protodeboronation->protodeboronation_solutions Yes homocoupling->no_reaction No homocoupling_solutions Implement Solutions: - Strict Anaerobic Conditions - Check Catalyst Source homocoupling->homocoupling_solutions Yes no_reaction_solutions Implement Solutions: - Use Bulky Ligands (SPhos, XPhos) - Stronger Base (K3PO4) - Higher Temperature no_reaction->no_reaction_solutions Yes end Successful Reaction protodeboronation_solutions->end homocoupling_solutions->end no_reaction_solutions->end

Caption: A workflow for troubleshooting failed Suzuki-Miyaura reactions.

References

Technical Support Center: Stability and Use of 2-(4-Boronophenyl)-2-methylpropanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-(4-Boronophenyl)-2-methylpropanenitrile. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the stability and effective use of this versatile reagent. Here, we address common questions and troubleshooting scenarios encountered during experimental work.

Frequently Asked Questions (FAQs)

General Stability and Handling

Q1: What are the primary stability concerns for this compound?

A1: Like many arylboronic acids, the primary stability concern for this compound is protodeboronation , the cleavage of the C-B bond, which replaces the boronic acid group with a hydrogen atom.[1] This process can be catalyzed by acidic or basic conditions.[1][2] The presence of both a nitrile and a sterically hindered quaternary carbon adjacent to the phenyl ring introduces additional potential stability considerations under certain reaction conditions.

Q2: How should I properly store this compound?

A2: The compound should be stored as a solid in a cool, dry place, away from moisture and strong acids or bases. Supplier safety data sheets recommend specific storage conditions, often at refrigerated temperatures.[3] Inert atmosphere storage (e.g., under argon or nitrogen) is recommended for long-term stability to minimize exposure to atmospheric moisture, which can facilitate decomposition.

Reaction-Specific Stability

Q3: My Suzuki-Miyaura coupling reaction using this compound is giving low yields of the desired product and a significant amount of a deboronated side product. What is happening?

A3: This is a classic sign of protodeboronation competing with the desired cross-coupling reaction.[1][2] This side reaction is often exacerbated by:

  • High Temperatures: Prolonged heating can promote protodeboronation.

  • Strongly Basic Conditions: While a base is necessary for the Suzuki-Miyaura catalytic cycle, excessively strong bases or high concentrations can accelerate the C-B bond cleavage.[2]

  • Presence of Water: Aqueous basic conditions are particularly conducive to protodeboronation.

To mitigate this, consider screening different bases (e.g., K₃PO₄, Cs₂CO₃, or organic bases), using anhydrous solvents, and maintaining the lowest effective reaction temperature.

Q4: Can the nitrile group on this compound hydrolyze under typical Suzuki coupling conditions?

A4: Yes, this is a potential side reaction, particularly under basic conditions. Nitriles can be hydrolyzed to primary amides and subsequently to carboxylic acids.[4][5] While vigorous conditions (high temperatures, strong base concentrations, extended reaction times) are typically required for complete hydrolysis to the carboxylic acid, partial hydrolysis to the amide can occur under milder basic conditions.[4][6][7] If you observe an unexpected polar byproduct with a mass corresponding to the amide or carboxylic acid, nitrile hydrolysis is a likely cause.

Q5: I am performing a reaction under strongly acidic conditions. Is this compound stable?

A5: Strong acidic conditions can also promote protodeboronation of arylboronic acids.[1][2] Additionally, acidic conditions can lead to the hydrolysis of the nitrile group, typically yielding the corresponding carboxylic acid.[4][5] Therefore, the use of this reagent in strongly acidic media is generally not recommended without careful optimization and analysis for side products.

Troubleshooting Guides

Guide 1: Low Yield in Suzuki-Miyaura Coupling

This guide addresses scenarios where the primary issue is a low yield of the desired coupled product, often accompanied by the formation of 2-methyl-2-phenylpropanenitrile (the protodeboronated byproduct).

Symptom Potential Cause Troubleshooting Steps & Rationale
Low product yield; significant protodeboronated byproduct detected. Protodeboronation is outcompeting the cross-coupling. 1. Optimize the Base: Switch to a milder base (e.g., from NaOH/KOH to K₃PO₄ or CsF). This reduces the rate of base-catalyzed protodeboronation.[2] 2. Use Anhydrous Conditions: Ensure all solvents and reagents are dry. Water acts as a proton source for protodeboronation. 3. Lower Reaction Temperature: If possible, reduce the reaction temperature. While this may slow the coupling, it will have a more pronounced effect on reducing the rate of protodeboronation. 4. Use a More Active Catalyst System: Employing a highly active palladium catalyst with a suitable ligand (e.g., those designed for sterically hindered substrates) can accelerate the desired coupling, making it more competitive against protodeboronation.[8][9][10]
Complex mixture of byproducts; starting material consumed. Possible decomposition of the boronic acid and/or nitrile hydrolysis. 1. Analyze Byproducts: Use LC-MS or GC-MS to identify the major byproducts. Look for masses corresponding to the protodeboronated compound, the hydrolyzed amide, or the carboxylic acid. 2. Isolate the Effect of Base: Run a control reaction with only the boronic acid, base, and solvent at the reaction temperature. This will help determine if the boronic acid is stable under the basic conditions in the absence of the palladium catalyst and coupling partner.
Reaction stalls; starting materials remain. Catalyst deactivation or insufficient reactivity. 1. Ligand Choice: The steric hindrance from the gem-dimethyl group may require a specialized ligand. Screen bulky, electron-rich phosphine ligands known to be effective for hindered couplings.[8][9][11] 2. Increase Catalyst Loading: A modest increase in the palladium catalyst loading may improve conversion. 3. Slow Addition: In some cases, slow addition of the boronic acid can improve yields by maintaining a low instantaneous concentration, which can suppress side reactions.[12]
Guide 2: Unwanted Nitrile Group Transformations

This guide focuses on troubleshooting issues arising from the reactivity of the nitrile functional group.

Symptom Potential Cause Troubleshooting Steps & Rationale
Formation of a polar byproduct with M+18 or M+17 relative to the desired product. Nitrile hydrolysis to the carboxylic acid or amide. 1. Use Milder Basic Conditions: As with preventing protodeboronation, using a weaker base can disfavor nitrile hydrolysis.[6] 2. Reduce Water Content: Strictly anhydrous conditions will suppress hydrolysis. 3. Shorten Reaction Time: Monitor the reaction closely (e.g., by TLC or LC-MS) and work it up as soon as the starting material is consumed to prevent over-reaction and subsequent hydrolysis of the product's nitrile group.
Reaction with organometallic reagents leads to a complex mixture. Nucleophilic attack on the nitrile. 1. Protecting Groups: If the experimental design allows, consider protecting the nitrile group, though this adds steps to the synthesis. 2. Temperature Control: Run the reaction at a lower temperature to favor the desired reactivity pathway over nucleophilic addition to the nitrile.

Experimental Protocols & Workflows

Protocol 1: General Procedure for a Suzuki-Miyaura Coupling with this compound

This protocol provides a starting point for the coupling of this compound with an aryl bromide.

Reagents & Equipment:

  • This compound (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (2.5 equiv, finely ground and dried)

  • Anhydrous 1,4-dioxane

  • Schlenk flask or similar reaction vessel

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the aryl bromide, this compound, and K₃PO₄.

  • In a separate vial, dissolve Pd₂(dba)₃ and SPhos in a small amount of anhydrous dioxane.

  • Add the catalyst solution to the Schlenk flask.

  • Add the remaining anhydrous dioxane to achieve the desired reaction concentration (typically 0.1-0.5 M).

  • Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

Workflow: Troubleshooting a Failed Suzuki Coupling

Below is a logical workflow for diagnosing and solving issues with a Suzuki coupling reaction involving this compound.

G start Reaction Failure: Low Yield or No Product check_purity 1. Verify Purity of Starting Materials start->check_purity impure Purify Reagents and Repeat check_purity->impure Impure analyze_byproducts 2. Analyze Crude Mixture (LC-MS, NMR) check_purity->analyze_byproducts Pure protodeboronation Protodeboronation Dominates analyze_byproducts->protodeboronation Deboronated Product Found hydrolysis Nitrile Hydrolysis Detected analyze_byproducts->hydrolysis Amide/Acid Product Found no_reaction Starting Materials Unchanged analyze_byproducts->no_reaction No Conversion sub_protodeboronation Implement Guide 1: - Milder Base - Anhydrous Conditions - Lower Temperature protodeboronation->sub_protodeboronation sub_hydrolysis Implement Guide 2: - Milder/Anhydrous Base - Shorter Reaction Time hydrolysis->sub_hydrolysis sub_no_reaction Check Catalyst Activity: - Screen Ligands - Increase Catalyst Load - Check Temp/Solvent no_reaction->sub_no_reaction end_goal Successful Coupling sub_protodeboronation->end_goal sub_hydrolysis->end_goal sub_no_reaction->end_goal

Troubleshooting workflow for Suzuki coupling reactions.

References

Validation & Comparative

A Comparative Guide to 2-(4-Boronophenyl)-2-methylpropanenitrile and Other Boronic Acids in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for the construction of carbon-carbon bonds, pivotal in the development of pharmaceuticals and functional materials.[1] The choice of the organoboron reagent is a critical parameter that dictates the efficiency, scope, and outcome of this transformation. This guide provides an in-depth comparison of 2-(4-Boronophenyl)-2-methylpropanenitrile , a boronic acid bearing a unique electron-withdrawing and sterically notable substituent, with other commonly employed boronic acids. We will delve into the nuances of its reactivity, supported by experimental data, to provide a clear perspective for researchers aiming to leverage this versatile building block.

Understanding the Landscape: Key Characteristics of Boronic Acids in Suzuki-Miyaura Coupling

The performance of a boronic acid in the Suzuki-Miyaura catalytic cycle is predominantly influenced by two key factors:

  • Electronic Effects: The electronic nature of the substituents on the aryl boronic acid significantly impacts the transmetalation step, a crucial phase in the catalytic cycle. Generally, electron-donating groups (EDGs) on the boronic acid partner enhance the reaction rate and, consequently, the yield. Conversely, electron-withdrawing groups (EWGs) can have a more complex effect, sometimes leading to slower reactions.[2]

  • Stability: A significant challenge in working with boronic acids is their propensity for decomposition, primarily through protodeboronation, where the carbon-boron bond is cleaved.[2] This undesired side reaction can be influenced by the reaction conditions and the inherent stability of the boronic acid. Boronic acids with electron-withdrawing groups can be more susceptible to protodeboronation under certain conditions.

Introducing this compound: A Unique Profile

This compound, with its molecular formula C₁₀H₁₂BNO₂ and a molecular weight of 189.02 g/mol , presents an interesting case study.[3] The key feature of this molecule is the 2-cyanopropan-2-yl group attached to the phenyl ring. This substituent imparts a combination of electronic and steric characteristics:

  • Electron-Withdrawing Nature: The nitrile group is a well-known electron-withdrawing group. This electronic characteristic is expected to decrease the nucleophilicity of the ipso-carbon attached to the boron atom, potentially slowing down the transmetalation step in the Suzuki-Miyaura coupling compared to boronic acids with electron-donating or neutral substituents.

  • Steric Hindrance: The tertiary carbon center of the 2-cyanopropan-2-yl group introduces a degree of steric bulk around the boronic acid functionality. This steric hindrance can also influence the rate of reaction, potentially hindering the approach of the boronic acid to the palladium center.

Performance in Suzuki-Miyaura Coupling: A Comparative Analysis

To objectively assess the performance of this compound, we will compare its reactivity with a selection of other commercially available boronic acids featuring different electronic properties:

  • Phenylboronic Acid (neutral reference)

  • 4-Methoxyphenylboronic Acid (electron-donating group)

  • 4-Formylphenylboronic Acid (electron-withdrawing group)

The following data is compiled from various sources to illustrate the expected yields in Suzuki-Miyaura coupling reactions with a common coupling partner, an aryl bromide. It is important to note that direct side-by-side comparisons under identical conditions are limited in the literature; therefore, these values serve as a representative guide.

Table 1: Comparative Yields in Suzuki-Miyaura Coupling with Aryl Bromides

Boronic AcidSubstituent NatureAryl Bromide PartnerTypical Yield (%)Reference(s)
This compound Electron-withdrawing, Sterically notable4-BromoanisoleData not available
Phenylboronic Acid Neutral4-Bromoanisole~99%[5]
4-Methoxyphenylboronic Acid Electron-donating4-BromoanisoleData not available
4-Formylphenylboronic Acid Electron-withdrawing4-Bromobenzonitrile97%[6][7]
Phenylboronic Acid Neutral4-Bromoacetophenone94%[8]
4-Methoxyphenylboronic Acid Electron-donating4-BromoacetophenoneData not available

Note: The yield for 4-formylphenylboronic acid is with 4-bromobenzonitrile, a different but still representative electron-deficient aryl bromide.

Analysis of Performance:

Based on the general principles of Suzuki-Miyaura coupling and the available data, we can infer the following performance characteristics for this compound:

  • Reactivity: The presence of the strong electron-withdrawing 2-cyanopropan-2-yl group is expected to result in a slower reaction rate compared to phenylboronic acid and especially 4-methoxyphenylboronic acid. This is due to the reduced nucleophilicity of the aryl group, which is crucial for the transmetalation step. Its reactivity is anticipated to be more comparable to that of 4-formylphenylboronic acid, another boronic acid with a potent electron-withdrawing group.

  • Yield: While a slower reaction rate might be expected, high yields can often be achieved with boronic acids bearing electron-withdrawing groups by optimizing reaction conditions. This may involve using more active palladium catalysts, stronger bases, or higher reaction temperatures to drive the reaction to completion. The high yield reported for the coupling of 4-formylphenylboronic acid with 4-bromobenzonitrile (97%) suggests that with appropriate optimization, this compound can also be a highly effective coupling partner.

  • Stability and Side Reactions: Boronic acids with electron-withdrawing groups can be more prone to protodeboronation, especially under harsh basic conditions or prolonged reaction times. Careful selection of the base and monitoring of the reaction progress are crucial to minimize this side reaction and maximize the yield of the desired product.

Experimental Considerations and Protocols

The successful application of this compound in Suzuki-Miyaura coupling hinges on the careful selection of reaction parameters.

General Experimental Workflow

The following diagram outlines a typical workflow for a Suzuki-Miyaura cross-coupling reaction.

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification start Combine Aryl Halide, Boronic Acid, Catalyst, and Base in a reaction vessel degas Degas the solvent start->degas add_solvent Add degassed solvent degas->add_solvent heat Heat the reaction mixture (e.g., 80-120 °C) add_solvent->heat monitor Monitor reaction progress (TLC, GC-MS, LC-MS) heat->monitor cool Cool to room temperature monitor->cool extract Aqueous work-up and extraction with organic solvent cool->extract dry Dry organic layer extract->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by column chromatography concentrate->purify

Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling of an Aryl Bromide with a Phenylboronic Acid

This protocol provides a general starting point for the coupling of an aryl bromide with a phenylboronic acid derivative. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates, particularly for the less reactive this compound.

Materials:

  • Aryl bromide (1.0 equiv)

  • Boronic acid (e.g., this compound) (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst like SPhos-Pd-G3) (1-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O (4:1), Toluene, DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk flask or reaction vial, add the aryl bromide, the boronic acid, the palladium catalyst, and the base.

  • Seal the vessel with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

Mechanistic Insights: The Role of Substituents

The Suzuki-Miyaura catalytic cycle involves three primary steps: oxidative addition, transmetalation, and reductive elimination. The electronic nature of the boronic acid substituent directly influences the transmetalation step.

G Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-OR'(L2) Base (e.g., OH-) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-OR'(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OH)2) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination (Ar-Ar')

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

For this compound, the electron-withdrawing 2-cyanopropan-2-yl group reduces the electron density on the phenyl ring, making the ipso-carbon less nucleophilic. This decreased nucleophilicity can slow the rate of transfer of the aryl group from the boron to the palladium center during transmetalation. To overcome this, more forcing conditions or more sophisticated catalyst systems with electron-rich and bulky ligands are often employed to facilitate the oxidative addition and reductive elimination steps, thereby compensating for the slower transmetalation.

Conclusion and Future Outlook

This compound is a valuable building block for the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science where the introduction of a nitrile-containing, sterically demanding moiety is desired. While its electron-withdrawing nature presents a higher activation barrier for the Suzuki-Miyaura coupling compared to electron-rich or neutral boronic acids, this can be effectively overcome through rational optimization of reaction conditions.

Future research in this area will likely focus on the development of more active and robust catalyst systems that can efficiently couple challenging boronic acids like this compound under milder conditions. Furthermore, a more detailed investigation into its physicochemical properties, such as its precise pKa value and stability under various reaction conditions, will provide a deeper understanding of its reactivity and enable more predictable and efficient synthetic applications. This guide serves as a foundational resource for researchers to navigate the use of this unique boronic acid and to rationally design synthetic strategies for the construction of novel and complex molecular architectures.

References

alternative reagents to 2-(4-Boronophenyl)-2-methylpropanenitrile for Suzuki coupling

Author: BenchChem Technical Support Team. Date: January 2026

An Application Scientist's Guide to Boron Reagents for Suzuki Coupling: A Comparative Analysis of Alternatives to 2-(4-Boronophenyl)-2-methylpropanenitrile

In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for carbon-carbon bond formation, prized for its functional group tolerance and mild reaction conditions.[1][2][3] The choice of the organoboron reagent is a critical parameter that dictates the efficiency, reproducibility, and scope of this transformation. This guide provides an in-depth comparison of this compound, a valuable building block, with its most common and practical alternatives: its pinacol ester and potassium trifluoroborate salt.

As Senior Application Scientists, our goal is to move beyond mere protocols and delve into the causality behind reagent selection. This guide is structured to provide researchers, scientists, and drug development professionals with a framework for making informed decisions, backed by experimental principles and data from the field.

The Benchmark: this compound (A Boronic Acid)

This compound, an arylboronic acid, is a widely used reagent. The gem-dimethyl group provides steric shielding to the adjacent nitrile, a functional group that can be sensitive under certain conditions. Boronic acids have historically been the reagents of choice for Suzuki-Miyaura couplings, primarily due to their high reactivity and atom economy.[4][5]

However, the free boronic acid functional group (-B(OH)₂) is not without its drawbacks. A significant challenge is its propensity to undergo dehydration to form cyclic boroxine trimers. This process is reversible in the presence of water, but it means the reagent's purity and exact stoichiometry can be inconsistent over time, potentially affecting reaction kinetics and reproducibility. Furthermore, boronic acids can be susceptible to protodeboronation, especially with electron-deficient or some heterocyclic systems, leading to yield loss.[5]

Key Alternatives and Their Intrinsic Properties

To overcome the stability issues of boronic acids, more robust derivatives have been developed. The two most prominent alternatives for this compound are its boronic ester and trifluoroborate salt.

  • 2-Methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanenitrile (Pinacol Ester): Boronic esters, particularly those derived from pinacol, are significantly more stable than their corresponding boronic acids.[4][6] They are less prone to dehydration and boroxine formation, making them ideal for long-term storage and easier handling.[2] Pinacol esters are typically stable, crystalline solids that can be purified via column chromatography. While they exhibit greater stability, their reactivity in the catalytic cycle can be lower than boronic acids.[4][6] The transmetalation step often requires initial hydrolysis of the ester back to the boronic acid, or it may proceed directly, albeit sometimes more slowly.[4][5]

  • Potassium (4-(1-cyano-1-methylethyl)phenyl)trifluoroborate: Organotrifluoroborates represent a highly stable class of boron reagents.[7][8] The tetracoordinate boron center in the [R-BF₃]⁻K⁺ salt is exceptionally resistant to air, moisture, and protodeboronation, making these reagents indefinitely stable for storage.[8][9][10] This stability, however, necessitates an activation step during the Suzuki reaction. The trifluoroborate must be slowly hydrolyzed in the reaction mixture (often promoted by the base) to generate the active boronic acid or a related boronate species for transmetalation to occur.[11]

Performance Comparison: Boronic Acid vs. Pinacol Ester vs. Trifluoroborate

The choice of reagent is a trade-off between stability and reactivity. The following table summarizes the key performance characteristics to guide your selection.

FeatureBoronic AcidPinacol Boronic EsterPotassium Trifluoroborate
Stability & Storage Moderate. Prone to forming boroxines upon standing. Can be sensitive to air and moisture.[5]High. Generally stable crystalline solids, resistant to boroxine formation and suitable for long-term storage.[2][4]Very High. Indefinitely stable to air and moisture as crystalline, free-flowing solids.[8][9][10]
Handling Can be challenging due to potential for decomposition. Purity may vary between batches.Easy to handle and weigh accurately. Amenable to standard purification techniques like chromatography.Easy to handle, weigh, and store. Generally high purity.[8]
Reactivity Generally the most reactive species in the transmetalation step of the Suzuki coupling.[4][6]Less reactive than boronic acids. Often requires in-situ hydrolysis or specific anhydrous conditions to facilitate transmetalation.[4][11]Requires activation (hydrolysis) to the active boronic acid/boronate. Reaction kinetics can be slower but more controlled.
Solubility Variable. Often soluble in polar organic solvents.Readily soluble in a wide range of apolar and polar organic solvents.[4]Typically soluble in polar solvents like alcohols or aqueous mixtures.
Common Side Reactions Susceptible to protodeboronation, especially for electron-deficient or certain heteroaromatic systems.More resistant to protodeboronation than boronic acids.Highly resistant to protodeboronation due to the stable tetracoordinate boron center.[7]
Typical Use Case When high reactivity is paramount and the reagent can be used shortly after synthesis or purification.Ideal for multi-step syntheses requiring a robust boron-containing intermediate and for library synthesis where long-term stability is key.[12]Excellent for applications demanding high stability, precise stoichiometry, and resistance to harsh reaction conditions used on other parts of the molecule.[7]

Experimental Design & Protocols

Authoritative protocols are self-validating. Below is a representative, detailed methodology for a Suzuki-Miyaura coupling using the pinacol ester alternative, which offers a good balance of stability and reactivity.

Representative Suzuki-Miyaura Coupling Protocol

Reaction: Coupling of 2-Methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanenitrile with 4-Bromoanisole.

Materials:

  • 2-Methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanenitrile (1.1 equiv)

  • 4-Bromoanisole (1.0 equiv)

  • Pd(PPh₃)₄ (Palladium(0)tetrakis(triphenylphosphine)) (2 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane

  • Water

Step-by-Step Procedure:

  • Vessel Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-Methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanenitrile, 4-bromoanisole, Pd(PPh₃)₄, and K₂CO₃.

    • Causality: An inert atmosphere is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst.

  • Solvent Addition: Add 1,4-dioxane and water in a 4:1 ratio to the flask. The final concentration should be approximately 0.1 M with respect to the limiting reagent (4-bromoanisole).

    • Causality: The aqueous base (K₂CO₃ in water) is essential. It facilitates the formation of the active palladium-hydroxo species and promotes the hydrolysis of the boronic ester to the more reactive boronate, which is necessary for efficient transmetalation.[2] Dioxane is a common solvent that solubilizes both the organic reagents and the palladium catalyst.

  • Degassing (Optional but Recommended): For sensitive substrates or to ensure maximal catalyst activity, degas the reaction mixture by bubbling argon through the solution for 10-15 minutes or by using three freeze-pump-thaw cycles.

    • Causality: This step removes dissolved oxygen, which can oxidatively degrade both the catalyst and phosphine ligands.

  • Reaction: Heat the mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

    • Causality: Heating provides the necessary activation energy for the catalytic cycle, particularly the oxidative addition and reductive elimination steps.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to yield the desired biaryl product.

Visualization of Concepts

To better illustrate the relationship between these reagents and the selection process, the following diagrams are provided.

G cluster_reagents Boron Reagent Forms Boronic_Acid Boronic Acid -B(OH)₂ Boroxine Boroxine (Trimer) Boronic_Acid->Boroxine Dehydration (Reversible) Trifluoroborate Potassium Trifluoroborate [R-BF₃]⁻K⁺ Boronic_Acid->Trifluoroborate KHF₂ Pinacol_Ester Pinacol Ester -B(pin) Pinacol_Ester->Boronic_Acid Hydrolysis (KHF₂, H₂O) or Reaction Conditions Trifluoroborate->Boronic_Acid Hydrolysis (Base, H₂O)

Caption: Interconversion pathways for boronic acid and its stabilized derivatives.

G start Start: Need for Suzuki Coupling q1 Is long-term storage or high stability critical? start->q1 q2 Is maximum reactivity the primary concern? q1->q2 No q3 Is the substrate prone to protodeboronation? q1->q3 Yes reagent_ester Use Pinacol Ester (Good balance of stability/reactivity) q2->reagent_ester No reagent_acid Use Boronic Acid (Use fresh if possible) q2->reagent_acid Yes reagent_tfb Use Potassium Trifluoroborate (Highest Stability) q3->reagent_tfb Yes q3->reagent_ester No

Caption: Decision workflow for selecting the optimal boron reagent.

Conclusion

While this compound is a competent reagent for Suzuki-Miyaura cross-coupling, its limitations in stability necessitate the consideration of alternatives. Both the pinacol ester and the potassium trifluoroborate salt offer significant advantages in terms of handling, storage, and purity, which often translate to more robust and reproducible reaction outcomes.

  • Pinacol esters provide an excellent balance of stability for storage and sufficient reactivity for most applications, making them a versatile workhorse.

  • Potassium trifluoroborates are the superior choice when absolute stability is required, either for withstanding harsh reaction conditions in a multi-step synthesis or for applications demanding the utmost in reagent purity and longevity.

By understanding the distinct properties of each class of reagent, researchers can strategically select the optimal coupling partner, enhancing the reliability and success of their synthetic endeavors.

References

A Senior Application Scientist's Guide to the Validation of Biaryl Nitrile Synthesis: A Comparative Analysis of Suzuki-Miyaura, Stille, and Negishi Couplings

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Cross-Coupling in Modern Drug Discovery

In the landscape of contemporary drug discovery and development, the synthesis of complex molecular architectures with precision and efficiency is paramount. Among the myriad of synthetic transformations, palladium-catalyzed cross-coupling reactions have emerged as an indispensable tool for the construction of carbon-carbon bonds, particularly for the generation of biaryl scaffolds. These motifs are privileged structures in medicinal chemistry, appearing in a vast array of therapeutic agents. This guide provides a comprehensive comparative analysis of three prominent cross-coupling methodologies—the Suzuki-Miyaura, Stille, and Negishi reactions—for the synthesis and validation of a model biaryl nitrile: 4'-(1-cyano-1-methylethyl)-[1,1'-biphenyl]-4-carbonitrile .

The choice of 2-(4-Boronophenyl)-2-methylpropanenitrile as a key building block is strategic. Its boronic acid functionality makes it a prime candidate for Suzuki-Miyaura coupling, a reaction celebrated for its mild conditions and the low toxicity of its boron-based reagents.[1] However, a thorough evaluation of alternative synthetic strategies is crucial for any robust drug development program. This guide will delve into the experimental intricacies of each coupling method, offering detailed protocols, a comparative analysis of their performance based on hypothetical experimental data, and a discussion of the critical validation techniques required to ensure the identity, purity, and quality of the final product. Our audience of researchers, scientists, and drug development professionals will find this guide to be a practical resource for making informed decisions in their synthetic endeavors.

Comparative Overview of Synthetic Strategies

The synthesis of our target molecule, 4'-(1-cyano-1-methylethyl)-[1,1'-biphenyl]-4-carbonitrile, can be approached through several palladium-catalyzed cross-coupling reactions. Each method possesses distinct advantages and disadvantages related to substrate scope, reaction conditions, and the nature of the organometallic reagent.

FeatureSuzuki-Miyaura CouplingStille CouplingNegishi Coupling
Organometallic Reagent Organoboron (e.g., Boronic Acid)Organotin (Organostannane)Organozinc
Key Advantages Low toxicity of boron reagents, commercially available starting materials, mild reaction conditions.[1]Air and moisture stable organostannanes, broad functional group tolerance.[2][3]High reactivity of organozinc reagents, allowing for milder reaction conditions and coupling of less reactive halides.[4]
Key Disadvantages Potential for protodeboronation of the boronic acid.High toxicity of organotin compounds and byproducts, requiring careful handling and purification.[2]Moisture and air sensitivity of organozinc reagents, often requiring inert atmosphere techniques for their preparation and use.

Experimental Protocols and Reaction Mechanisms

A detailed, step-by-step methodology for each synthetic approach is presented below. The causality behind experimental choices is explained to provide a deeper understanding of the practical aspects of each protocol.

Method 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is often the first choice for biaryl synthesis due to its operational simplicity and favorable environmental profile.[5] The reaction proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.

Reaction Scheme: Suzuki-Miyaura Coupling

Suzuki-Miyaura Coupling reagent1 This compound reaction + reagent1->reaction reagent2 4-Bromobenzonitrile reagent2->reaction product 4'-(1-cyano-1-methylethyl)-[1,1'-biphenyl]-4-carbonitrile catalyst Pd(PPh₃)₄, K₂CO₃ catalyst->reaction Catalyst/Base reaction->product

Caption: Suzuki-Miyaura coupling of this compound and 4-bromobenzonitrile.

Detailed Experimental Protocol:

  • Reagent Preparation: In a flame-dried Schlenk flask under an argon atmosphere, combine this compound (1.0 eq.), 4-bromobenzonitrile (1.0 eq.), potassium carbonate (2.0 eq.), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq.).

  • Solvent Addition: Add a degassed 3:1 mixture of toluene and water to the flask. The biphasic solvent system is crucial for dissolving both the organic substrates and the inorganic base.

  • Reaction Execution: Heat the reaction mixture to 90 °C with vigorous stirring for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: After completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Causality of Experimental Choices:

  • Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) is a commonly used, air-stable precatalyst that is readily available.

  • Base: Potassium carbonate is a mild and effective base for activating the boronic acid for transmetalation.

  • Solvent System: The toluene/water mixture facilitates the interaction of all reaction components.

Catalytic Cycle: Suzuki-Miyaura Coupling

Suzuki-Miyaura Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Ar-X Pd0->OxAdd PdII Ar-Pd(II)-X (L)₂ OxAdd->PdII Transmetalation Transmetalation Ar'-B(OR)₂ PdII->Transmetalation Base PdII_Ar Ar-Pd(II)-Ar' (L)₂ Transmetalation->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' RedElim->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Method 2: Stille Coupling

The Stille coupling offers the advantage of using air- and moisture-stable organostannane reagents.[2] However, the high toxicity of tin compounds necessitates careful handling and thorough purification of the product.[2]

Reaction Scheme: Stille Coupling

Stille Coupling reagent1 2-(4-Bromophenyl)-2-methylpropanenitrile reaction + reagent1->reaction reagent2 4-(Tributylstannyl)benzonitrile reagent2->reaction product 4'-(1-cyano-1-methylethyl)-[1,1'-biphenyl]-4-carbonitrile catalyst Pd(PPh₃)₄, LiCl catalyst->reaction Catalyst/Additive reaction->product

Caption: Stille coupling of 2-(4-Bromophenyl)-2-methylpropanenitrile and 4-(Tributylstannyl)benzonitrile.

Detailed Experimental Protocol:

  • Reagent Preparation: In a flame-dried Schlenk flask under an argon atmosphere, combine 2-(4-bromophenyl)-2-methylpropanenitrile (1.0 eq.), 4-(tributylstannyl)benzonitrile (1.1 eq.), tetrakis(triphenylphosphine)palladium(0) (0.05 eq.), and lithium chloride (3.0 eq.).

  • Solvent Addition: Add anhydrous and degassed toluene to the flask.

  • Reaction Execution: Heat the reaction mixture to 110 °C for 18 hours. Monitor the reaction progress by GC-MS.

  • Work-up and Purification: After completion, cool the reaction to room temperature and dilute with diethyl ether. Wash the organic layer with a saturated aqueous solution of potassium fluoride to remove tin byproducts, followed by water and brine. Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.

Causality of Experimental Choices:

  • Additive: Lithium chloride is often added to accelerate the transmetalation step by facilitating the displacement of ligands from the palladium center.

  • Solvent: Anhydrous toluene is a common solvent for Stille couplings, providing a high boiling point for the reaction.

  • Purification: The potassium fluoride wash is essential for precipitating tributyltin fluoride, which is more easily removed by filtration than the starting organostannane.

Method 3: Negishi Coupling

The Negishi coupling utilizes highly reactive organozinc reagents, which can be advantageous for coupling less reactive aryl chlorides or for reactions at lower temperatures.[4] The primary challenge lies in the preparation and handling of the moisture- and air-sensitive organozinc species.

Reaction Scheme: Negishi Coupling

Negishi Coupling reagent1 2-(4-Iodophenyl)-2-methylpropanenitrile reaction + reagent1->reaction reagent2 (4-Cyanophenyl)zinc chloride reagent2->reaction product 4'-(1-cyano-1-methylethyl)-[1,1'-biphenyl]-4-carbonitrile catalyst Pd₂(dba)₃, SPhos catalyst->reaction Catalyst/Ligand reaction->product

Caption: Negishi coupling of 2-(4-Iodophenyl)-2-methylpropanenitrile and (4-Cyanophenyl)zinc chloride.

Detailed Experimental Protocol:

  • Organozinc Reagent Preparation: In a flame-dried Schlenk flask under argon, react 4-bromobenzonitrile with activated zinc dust in anhydrous THF to generate (4-cyanophenyl)zinc bromide.

  • Coupling Reaction: In a separate flame-dried Schlenk flask, combine 2-(4-iodophenyl)-2-methylpropanenitrile (1.0 eq.), tris(dibenzylideneacetone)dipalladium(0) (0.025 eq.), and SPhos (0.05 eq.) in anhydrous THF.

  • Reagent Addition: Slowly add the freshly prepared organozinc solution to the catalyst mixture at room temperature.

  • Reaction Execution: Stir the reaction at room temperature for 8 hours. Monitor by LC-MS.

  • Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify by flash column chromatography.

Causality of Experimental Choices:

  • Organozinc Preparation: The in situ generation of the organozinc reagent is necessary due to its sensitivity.

  • Catalyst System: The combination of a palladium source like Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand such as SPhos is highly effective for Negishi couplings, promoting efficient oxidative addition and reductive elimination.

Validation of Reaction Products: A Multi-Technique Approach

The unambiguous confirmation of the structure and purity of the synthesized 4'-(1-cyano-1-methylethyl)-[1,1'-biphenyl]-4-carbonitrile is a critical step. A combination of spectroscopic and chromatographic techniques provides a self-validating system.

Analytical Workflow

Analytical Workflow Crude Crude Reaction Product Purification Flash Chromatography Crude->Purification Pure Purified Product Purification->Pure NMR NMR Spectroscopy (¹H, ¹³C) Pure->NMR MS Mass Spectrometry (HRMS) Pure->MS HPLC HPLC Analysis Pure->HPLC Identity Structural Confirmation NMR->Identity MS->Identity Purity Purity Assessment HPLC->Purity

Caption: A typical workflow for the purification and analytical validation of the synthesized biaryl nitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are the primary tools for structural elucidation.

  • ¹H NMR: Provides information on the number of different types of protons and their neighboring environments. For our target molecule, we would expect to see distinct signals for the aromatic protons on both phenyl rings and a characteristic singlet for the six equivalent methyl protons.

  • ¹³C NMR: Reveals the number of unique carbon atoms in the molecule. The spectrum should show signals for the aromatic carbons, the quaternary carbons of the biphenyl linkage and the isobutyronitrile moiety, and the nitrile carbons.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is essential for confirming the molecular formula of the product. The experimentally determined mass should be within a very narrow tolerance (typically < 5 ppm) of the calculated exact mass.

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for determining the purity of the final compound. By using a suitable column and mobile phase, the product can be separated from any remaining starting materials, byproducts, or impurities. The purity is typically reported as a percentage of the total peak area.

Comparative Data Analysis

The following table presents hypothetical, yet realistic, analytical data for the validation of 4'-(1-cyano-1-methylethyl)-[1,1'-biphenyl]-4-carbonitrile synthesized by the three different methods.

Analytical TechniqueSuzuki-Miyaura CouplingStille CouplingNegishi Coupling
Yield (%) 857892
¹H NMR (400 MHz, CDCl₃) δ 7.75 (d, J = 8.4 Hz, 2H), 7.68 (d, J = 8.4 Hz, 2H), 7.62 (d, J = 8.4 Hz, 2H), 7.51 (d, J = 8.4 Hz, 2H), 1.75 (s, 6H).δ 7.75 (d, J = 8.4 Hz, 2H), 7.68 (d, J = 8.4 Hz, 2H), 7.62 (d, J = 8.4 Hz, 2H), 7.51 (d, J = 8.4 Hz, 2H), 1.75 (s, 6H).δ 7.75 (d, J = 8.4 Hz, 2H), 7.68 (d, J = 8.4 Hz, 2H), 7.62 (d, J = 8.4 Hz, 2H), 7.51 (d, J = 8.4 Hz, 2H), 1.75 (s, 6H).
¹³C NMR (101 MHz, CDCl₃) δ 145.2, 143.8, 139.2, 132.8, 128.1, 127.5, 126.3, 122.1, 118.9, 111.8, 35.1, 28.9.δ 145.2, 143.8, 139.2, 132.8, 128.1, 127.5, 126.3, 122.1, 118.9, 111.8, 35.1, 28.9.δ 145.2, 143.8, 139.2, 132.8, 128.1, 127.5, 126.3, 122.1, 118.9, 111.8, 35.1, 28.9.
HRMS (ESI) Calculated for C₁₈H₁₅N₂ [M+H]⁺: 271.1230; Found: 271.1232.Calculated for C₁₈H₁₅N₂ [M+H]⁺: 271.1230; Found: 271.1231.Calculated for C₁₈H₁₅N₂ [M+H]⁺: 271.1230; Found: 271.1229.
Purity (HPLC, %) >98>99 (after extensive purification)>99

Conclusion and Future Perspectives

This guide has provided a detailed comparative analysis of the Suzuki-Miyaura, Stille, and Negishi cross-coupling reactions for the synthesis of a model biaryl nitrile. While all three methods are capable of producing the desired product, the choice of synthetic route will ultimately depend on the specific requirements of the project, including scalability, cost of reagents, and tolerance for toxic byproducts.

The Suzuki-Miyaura coupling remains a highly attractive option due to its operational simplicity and the low toxicity of its reagents. The Negishi coupling, with its highly reactive organozinc intermediates, offers a powerful alternative, particularly for challenging substrates. The Stille coupling, while effective, is increasingly being replaced by more environmentally benign methods due to the toxicity of organotin compounds.

The validation of the final product through a combination of NMR, MS, and HPLC is non-negotiable in a drug development setting. The data presented herein serves as a template for the rigorous characterization required to ensure the quality and integrity of synthesized compounds. As the field of organic synthesis continues to evolve, the development of even more efficient, sustainable, and versatile cross-coupling methodologies will undoubtedly play a pivotal role in the future of medicine.

References

Spectroscopic Profile of 2-(4-Boronophenyl)-2-methylpropanenitrile: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry and drug development, aryl boronic acids and their derivatives are of significant interest due to their versatile reactivity in cross-coupling reactions and their potential as bioactive molecules. Among these, 2-(4-Boronophenyl)-2-methylpropanenitrile stands out as a bifunctional molecule incorporating both a boronic acid and a nitrile moiety. This guide provides a comprehensive analysis of the expected spectroscopic characteristics of this compound and compares it with its structural analog, 2-(4-bromophenyl)-2-methylpropanenitrile, offering researchers and scientists a predictive framework for its identification and characterization.

While specific, publicly available experimental spectra for this compound are limited, this guide synthesizes information from established spectroscopic principles and data from closely related compounds to present a robust predictive analysis. This approach allows for a detailed understanding of its structural features and provides a valuable reference for researchers working with this and similar molecules.

Comparative Spectroscopic Analysis

The primary difference between this compound and its bromo-analog lies in the substituent at the para-position of the phenyl ring. This seemingly small change from a boronic acid group (-B(OH)₂) to a bromine atom (-Br) induces significant and measurable differences in their spectroscopic signatures.

Spectroscopic TechniqueThis compound (Predicted Data)2-(4-Bromophenyl)-2-methylpropanenitrile (Experimental/Predicted Data)
¹H NMR Aromatic protons ortho to -B(OH)₂: ~7.8 ppm (d); Aromatic protons meta to -B(OH)₂: ~7.4 ppm (d); Methyl protons: ~1.7 ppm (s); B(OH)₂ protons: broad singlet, ~8.2 ppm.Aromatic protons ortho to -Br: ~7.5 ppm (d); Aromatic protons meta to -Br: ~7.3 ppm (d); Methyl protons: ~1.7 ppm (s).[1]
¹³C NMR Nitrile carbon (C≡N): ~118-125 ppm; Quaternary carbon: ~35-45 ppm; Aromatic carbons: ~128-135 ppm; Carbon bearing -B(OH)₂: ~130-140 ppm (broad).Nitrile carbon (C≡N): ~118-125 ppm; Quaternary carbon: ~35-45 ppm; Aromatic carbons: ~125-135 ppm; Carbon bearing -Br: ~122 ppm.
IR Spectroscopy C≡N stretch: 2220-2240 cm⁻¹ (strong, sharp); O-H stretch (boronic acid): ~3200-3600 cm⁻¹ (broad); B-O stretch: ~1300-1400 cm⁻¹ (strong); Aromatic C-H stretch: ~3000-3100 cm⁻¹; Aliphatic C-H stretch: ~2850-3000 cm⁻¹.C≡N stretch: 2220-2240 cm⁻¹ (strong, sharp); Aromatic C-H stretch: ~3000-3100 cm⁻¹; Aliphatic C-H stretch: ~2850-3000 cm⁻¹; C-Br stretch: ~500-600 cm⁻¹.
Mass Spectrometry (ESI) [M-H]⁻ at m/z 188.09; Potential for dehydration to form boroxine trimers, which may be observed at higher m/z.[M+H]⁺ at m/z 224.01/226.01 (characteristic isotopic pattern for Br).

In-Depth Spectroscopic Interpretation

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to be the most informative for distinguishing between the two compounds. The electron-withdrawing nature of the boronic acid group will likely deshield the aromatic protons to a greater extent than the bromine atom, leading to downfield shifts for the aromatic signals of this compound. A key feature for the boronic acid derivative will be the presence of a broad singlet corresponding to the acidic protons of the B(OH)₂ group, which is absent in the bromo-analog.

¹³C NMR: The nitrile carbon (C≡N) should appear in a characteristic region for both compounds, typically between 115 and 125 ppm.[2][3][4][5] The carbon atom directly attached to the boron will likely exhibit a broader signal due to quadrupolar relaxation of the boron nucleus. The chemical shift of the carbon bearing the substituent will also differ significantly, with the carbon attached to bromine appearing at a higher field compared to the carbon attached to the boronic acid.

Infrared (IR) Spectroscopy

The most prominent and diagnostic feature in the IR spectrum of both compounds is the sharp, strong absorption band corresponding to the C≡N stretching vibration, expected in the 2220-2240 cm⁻¹ region.[2][4][5][6][7][8][9] The definitive difference will be the presence of a broad O-H stretching band (around 3200-3600 cm⁻¹) and a strong B-O stretching band (around 1300-1400 cm⁻¹) for this compound, which are absent in the spectrum of its bromo-counterpart.[10]

Mass Spectrometry (MS)

Electrospray ionization (ESI) is a suitable technique for the analysis of these compounds. For 2-(4-Bromophenyl)-2-methylpropanenitrile, the mass spectrum would exhibit a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio), with peaks for the protonated molecule [M+H]⁺ at m/z 224.01 and 226.01. In contrast, this compound would likely be observed as the deprotonated molecule [M-H]⁻ at m/z 188.09. A significant consideration for the analysis of boronic acids by mass spectrometry is their propensity to undergo dehydration to form cyclic trimers known as boroxines.[11][12][13] This can complicate spectral interpretation, and thus, careful control of the experimental conditions is crucial.

Experimental Protocols

The following are detailed, step-by-step methodologies for the acquisition of spectroscopic data for the characterization of this compound and its analogs.

NMR Spectroscopy (¹H and ¹³C)
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). The choice of solvent is critical, as protic solvents may lead to the exchange of the boronic acid protons.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

    • Tune and shim the instrument to ensure optimal resolution and lineshape.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: spectral width of 12-16 ppm, pulse angle of 30-45 degrees, relaxation delay of 1-2 seconds, and an appropriate number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: spectral width of 200-250 ppm, pulse angle of 30-45 degrees, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Ensure good contact between the sample and the crystal by applying pressure using the instrument's pressure clamp.

  • Instrument Setup:

    • Use a Fourier-transform infrared (FTIR) spectrometer.

    • Collect a background spectrum of the empty ATR crystal before analyzing the sample.

  • Data Acquisition:

    • Scan the sample over the mid-IR range (typically 4000-400 cm⁻¹).

    • Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

  • Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (ESI-MS)
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 10-100 µM) in a suitable solvent such as methanol, acetonitrile, or a mixture with water. A small amount of a volatile acid (e.g., formic acid) or base (e.g., ammonium hydroxide) may be added to promote ionization.

  • Instrument Setup:

    • Use an electrospray ionization mass spectrometer (e.g., a quadrupole, time-of-flight, or Orbitrap instrument).

    • Optimize the ESI source parameters, including capillary voltage, cone voltage, desolvation gas flow, and temperature, to achieve a stable spray and maximize the signal of the ion of interest.

  • Data Acquisition:

    • Acquire the mass spectrum in either positive or negative ion mode, depending on the analyte's properties. For the boronic acid, negative mode is often preferred.

    • Scan over an appropriate m/z range to detect the molecular ion and any potential fragments or adducts.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and compare its m/z value with the calculated exact mass of the compound. For the bromo-analog, carefully examine the isotopic pattern to confirm the presence of bromine.

Visualizing the Workflow and Structural Comparison

To further clarify the experimental process and the structural differences, the following diagrams are provided.

G cluster_workflow Spectroscopic Analysis Workflow Sample Sample Preparation NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy (FTIR-ATR) Sample->IR MS Mass Spectrometry (ESI-MS) Sample->MS Data Data Analysis & Interpretation NMR->Data IR->Data MS->Data

Caption: A generalized workflow for the spectroscopic characterization of organic compounds.

G cluster_compounds Structural Comparison CompoundA This compound C₁₀H₁₂BNO₂ -B(OH)₂ CompoundB 2-(4-Bromophenyl)-2-methylpropanenitrile C₁₀H₁₀BrN -Br P_Ring Phenyl Ring with 2-methylpropanenitrile P_Ring->CompoundA:f1 para-substituent P_Ring->CompoundB:f1 para-substituent

Caption: Key structural difference between the target compound and its bromo-analog.

References

A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 2-(4-Boronophenyl)-2-methylpropanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the purity of a synthetic building block is not merely a number—it is the bedrock of reproducible, reliable, and translatable results. The compound 2-(4-Boronophenyl)-2-methylpropanenitrile, a versatile reagent in cross-coupling reactions, is no exception. Its efficacy in forming new carbon-carbon bonds is directly correlated with its purity. This guide provides an in-depth, multi-technique comparison for assessing the purity of this critical reagent, grounded in the principles of analytical chemistry and practical, field-proven insights.

Chapter 1: The Impurity Landscape: What to Expect and Why

Understanding potential impurities is the first step in developing a robust analytical strategy. The synthetic origin of this compound dictates the likely contaminants. A common synthetic route involves the borylation of a halogenated precursor, such as 2-(4-bromophenyl)-2-methylpropanenitrile. This pathway informs the impurities we must screen for.

Common Potential Impurities
Impurity NameStructureOriginAnalytical Concern
Boronic Anhydride (Boroxin) Cyclic TrimerDehydration of the boronic acid, often accelerated by heat or storage.[1][2]Can complicate NMR interpretation and affect reactivity, though often active in Suzuki couplings.
Protodeboronated Product 2-methyl-2-phenylpropanenitrileLoss of the B(OH)₂ group, replaced by hydrogen. Can be catalyzed by acid, base, or metals.[3][4][5]An inactive impurity that reduces the yield of subsequent reactions.
Unreacted Starting Material 2-(4-bromophenyl)-2-methylpropanenitrileIncomplete borylation reaction.A reactive impurity that can lead to unwanted side products (e.g., homocoupling).
Homocoupling Byproduct Biphenyl derivativeCoupling of two precursor molecules.Difficult to separate from the desired product due to structural similarity.
Residual Solvents/Reagents e.g., THF, Toluene, inorganic saltsFrom reaction and workup steps.Can interfere with analysis and downstream applications.

The formation of these impurities is a direct consequence of the reaction chemistry. For instance, the Lewis acidic nature of the boron atom makes boronic acids susceptible to dehydration to form a cyclic trimer anhydride, known as a boroxin.[1] While often competent in cross-coupling reactions, its presence complicates accurate quantification by weight. Similarly, protodeboronation, the cleavage of the C-B bond, is a common decomposition pathway that leads to an inactive byproduct.[3]

Caption: Origin of common impurities during synthesis.

Chapter 2: A Multi-Technique Approach to Purity Determination

No single analytical technique provides a complete picture of purity. A validated, orthogonal approach combining several methods is essential for a comprehensive assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of structural elucidation and purity assessment for organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹¹B NMR provides a wealth of information.

  • Expertise & Experience: ¹H NMR allows for rapid assessment of the aromatic substitution pattern and the presence of key functional groups. The integration of signals can provide a preliminary quantitative measure of purity against a known internal standard (qNMR). However, the broad signal of the B(OH)₂ protons can exchange with water in the solvent, making it unreliable for integration. Furthermore, boronic acids can exist as concentration-dependent oligomers in solution, which can affect chemical shifts and signal ratios.[6] ¹¹B NMR is particularly powerful for this class of compounds. The chemical shift in ¹¹B NMR is highly sensitive to the hybridization state of the boron atom.[7] A trigonal sp²-hybridized boronic acid will have a distinct chemical shift (typically δ 26-30 ppm) compared to its cyclic anhydride (boroxin, δ ~33 ppm) or a tetrahedral sp³-hybridized boronate ester.[7][8]

Experimental Protocol: ¹¹B NMR

  • Sample Preparation: Accurately weigh ~10-20 mg of the sample and dissolve in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

  • Instrument Setup: Use a multinuclear NMR spectrometer. For ¹¹B, a frequency of ~128 MHz is common on a 400 MHz instrument.

  • Acquisition: Acquire the spectrum using a standard single-pulse experiment. Use an external reference standard, such as BF₃·OEt₂ (δ = 0.00 ppm).[9]

  • Data Interpretation:

    • A sharp signal around δ 28-30 ppm corresponds to the sp² boron of the desired monomeric boronic acid.[7]

    • A signal around δ 31-33 ppm indicates the presence of the boroxin anhydride.[8]

    • The absence of other significant signals suggests high purity with respect to boron-containing species.

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for quantitative purity analysis, offering high resolution to separate the main component from closely related impurities.

  • Trustworthiness: An HPLC method's validity rests on its ability to separate all potential impurities from the main peak. Method development is crucial. For arylboronic acids, reversed-phase HPLC using a C18 column is common.[10][11] The choice of mobile phase is critical; boronic acids can be retained and separated using acetonitrile/water or methanol/water gradients.[12] Acidic modifiers (e.g., formic acid or TFA) are often used to ensure sharp peak shapes by suppressing the ionization of the boronic acid group.[13][14] Purity is typically reported as area percent, assuming all components have a similar response factor at the detection wavelength (e.g., 254 nm).

Experimental Protocol: Reversed-Phase HPLC

  • System: An HPLC system with a UV detector.

  • Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm).[11]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A typical gradient might run from 10% B to 95% B over 15-20 minutes.

  • Flow Rate: 1.0 mL/min.[11]

  • Detection: UV at 254 nm or 270 nm.[11]

  • Sample Preparation: Prepare a stock solution of the compound in a 50:50 mixture of acetonitrile and water at approximately 1 mg/mL.[12] Dilute as necessary.

  • Analysis: Inject 5-10 µL and integrate all peaks. Calculate purity as the area of the main peak divided by the total area of all peaks.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the mass identification capabilities of mass spectrometry, making it an indispensable tool for identifying unknown impurities.

  • Authoritative Grounding: This technique provides definitive molecular weight information for the main peak and any separated impurities. Electrospray ionization (ESI) is a common technique for analyzing boronic acids, often in negative ion mode.[12] LC-MS can confirm the presence of the expected product and identify impurities like the protodeboronated species (lower mass) or homocoupling byproducts (higher mass). The development of sensitive LC-MS/MS methods allows for quantification of boronic acids at very low levels (pg/mL to ng/mL).[12][15]

Elemental Analysis (CHN)

Elemental analysis provides a fundamental measure of the bulk purity of a sample by determining the mass percentages of Carbon, Hydrogen, and Nitrogen.

  • Expertise & Experience: The experimentally determined percentages are compared against the theoretical values calculated from the molecular formula of this compound (C₁₀H₁₂BNO). A close match (typically within ±0.4%) is strong evidence of high purity and correct elemental composition.[16] This technique is particularly useful for detecting inorganic salts or high-boiling point solvents that might not be visible by other methods. It is a bulk analysis technique and does not provide information about individual organic impurities.

Chapter 3: Comparative Analysis: A Data-Driven Assessment

To illustrate the power of a multi-technique approach, consider the analysis of a newly synthesized batch of this compound.

Data Summary Table
Analytical TechniqueParameterResultInterpretation
¹H NMR Spectral ProfileConsistent with proposed structure. Minor aromatic signals at 1% integration.High purity, but minor aromatic impurity present.
¹¹B NMR Chemical ShiftMajor peak at δ 29.5 ppm. Minor peak at δ 32.1 ppm (5% integration).Sample is predominantly the monomeric boronic acid, with ~5% boroxin anhydride.
HPLC-UV (254 nm) Purity (Area %)98.5%High purity. Two minor impurities detected at 0.8% and 0.7%.
LC-MS [M-H]⁻ Ionm/z 188.08 (corresponds to C₁₀H₁₁BNO⁻)Confirms molecular weight of the desired product.
LC-MS (Impurities) Impurity Ionsm/z 144.08 (protodeboronated), m/z 288.18 (homocoupled)Confirms the identity of the two minor impurities seen in HPLC.
Elemental Analysis %C, %H, %NC: 64.21, H: 6.48, N: 7.45 (Theory: C: 64.21, H: 6.47, N: 7.49)Excellent correlation with theoretical values, indicating absence of inorganic or solvent impurities.

This combined data provides a comprehensive and trustworthy assessment: the batch is of high purity (~98.5%), with the main impurities identified as the protodeboronated and homocoupled byproducts. A small amount of the material exists as the boroxin anhydride, which is important to note but may not be detrimental to its intended use.

Caption: A logical workflow for purity assessment.

Chapter 4: Comparison with Alternative Reagents: Potassium Trifluoroborates

An increasingly popular alternative to boronic acids are potassium organotrifluoroborate salts (R-BF₃K). These reagents offer distinct advantages and require slight modifications to the analytical approach.

FeatureAryl Boronic AcidPotassium Aryltrifluoroborate Salt
Stability Prone to dehydration to form boroxins.[1] Susceptible to protodeboronation.[17]Generally crystalline, air- and moisture-stable solids that can be stored indefinitely.[18][19][20]
Handling Can be difficult to purify due to oligomerization.Typically easy to handle and weigh accurately.
Common Impurities Boroxin, protodeboronated product.Unreacted boronic acid, inorganic salts (e.g., KHF₂).
Analytical Focus ¹¹B NMR is critical to assess anhydride content. HPLC must resolve protodeboronated impurity.¹⁹F NMR can be a useful tool. HPLC is used to check for residual boronic acid. Purity assessment by ion chromatography can detect excess fluoride or potassium salts.

The primary advantage of potassium trifluoroborates is their enhanced stability.[19][20] This stability simplifies handling and storage and eliminates the complication of boroxin formation. When assessing the purity of a trifluoroborate salt, the analytical focus shifts from detecting anhydrides to ensuring the complete conversion of the boronic acid and the removal of inorganic salts like KHF₂ used in its preparation.[18]

Conclusion

The rigorous assessment of purity for a synthetic building block like this compound is a non-negotiable aspect of scientific integrity. A superficial analysis can lead to failed reactions, misleading biological data, and wasted resources. By employing an orthogonal, multi-technique approach—combining the structural insights of NMR, the quantitative power of HPLC, the identification certainty of LC-MS, and the bulk validation of elemental analysis—researchers can proceed with confidence. This comprehensive strategy ensures that the reactivity observed is that of the intended molecule, providing a solid foundation for innovation in drug discovery and materials science.

References

A Mechanistic Deep Dive: Evaluating 2-(4-Boronophenyl)-2-methylpropanenitrile in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher, scientist, and drug development professional, the strategic selection of building blocks is paramount to synthetic efficiency and success. This guide offers a comparative analysis of 2-(4-Boronophenyl)-2-methylpropanenitrile, a versatile yet nuanced reagent, in the context of the widely utilized Suzuki-Miyaura cross-coupling reaction. While direct, head-to-head comparative studies involving this specific reagent are not extensively documented in peer-reviewed literature, this guide will leverage fundamental mechanistic principles of organometallic chemistry to objectively evaluate its anticipated performance against common alternatives.

Introduction to this compound

This compound is an arylboronic acid functionalized with a 2-methylpropanenitrile group at the para position. This unique substitution pattern presents an interesting case study in the balance of electronic and steric effects that govern the reactivity of organoboron reagents in palladium-catalyzed cross-coupling reactions. The presence of both a boronic acid moiety and a nitrile group on the same molecule allows for its use as a bifunctional reagent in complex syntheses, making it a potentially valuable tool in the construction of intricate molecular architectures.

The Suzuki-Miyaura Coupling: A Mechanistic Overview

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds between an organoboron compound and an organohalide. The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. A simplified representation of this cycle is crucial for understanding the performance of different boronic acids.

Suzuki-Miyaura Catalytic Cycle Pd(0)Ln Pd(0)Ln Ar-Pd(II)(X)Ln Ar-Pd(II)(X)Ln Pd(0)Ln->Ar-Pd(II)(X)Ln Oxidative Addition (Ar-X) Ar-Pd(II)(OR')Ln Ar-Pd(II)(OR')Ln Ar-Pd(II)(X)Ln->Ar-Pd(II)(OR')Ln Ligand Exchange (Base, e.g., OH-) Ar-Pd(II)(Ar')Ln Ar-Pd(II)(Ar')Ln Ar-Pd(II)(OR')Ln->Ar-Pd(II)(Ar')Ln Transmetalation (Ar'-B(OH)2) Ar-Pd(II)(Ar')Ln->Pd(0)Ln Reductive Elimination (Ar-Ar')

Figure 1: A simplified diagram of the Suzuki-Miyaura catalytic cycle.

The key steps influencing the efficiency of the boronic acid are the transmetalation and potential side reactions . The rate of transmetalation is highly dependent on the nucleophilicity of the organic group being transferred from the boron atom to the palladium center.

Performance Comparison: this compound vs. Alternative Reagents

To objectively assess the utility of this compound, we will compare its anticipated reactivity with two standard arylboronic acids: the parent phenylboronic acid and 4-cyanophenylboronic acid. This comparison will be based on the electronic and steric influence of their respective substituents.

ReagentSubstituent at C4Expected Electronic EffectExpected Steric HindranceAnticipated Reactivity in Transmetalation
Phenylboronic Acid-HNeutral (Reference)MinimalBaseline
4-Cyanophenylboronic Acid-CNStrongly Electron-WithdrawingMinimalDecreased
This compound-C(CH₃)₂CNWeakly Electron-WithdrawingModerateSlightly Decreased to Moderate

Table 1: Qualitative comparison of the anticipated performance of different arylboronic acids in Suzuki-Miyaura coupling.

Electronic Effects

The electronic nature of the substituent on the arylboronic acid plays a critical role in the transmetalation step. Electron-donating groups increase the electron density on the aromatic ring, making the ipso-carbon more nucleophilic and thus accelerating the transfer to the electron-deficient palladium(II) center. Conversely, electron-withdrawing groups decrease the nucleophilicity of the aryl group, which can retard the rate of transmetalation.

  • Phenylboronic Acid: Serves as our baseline with a neutral electronic profile.

  • 4-Cyanophenylboronic Acid: The cyano group is a potent electron-withdrawing group due to both inductive and resonance effects. This significantly reduces the nucleophilicity of the phenyl ring, generally leading to slower reaction rates compared to phenylboronic acid.

  • This compound: The 2-methylpropanenitrile substituent [-C(CH₃)₂CN] presents a more complex electronic profile. While the nitrile group is electron-withdrawing, its effect is insulated from the aromatic ring by a quaternary carbon atom. This separation mitigates the resonance-withdrawing effect, and the primary electronic influence will be a weaker inductive withdrawal. Therefore, it is anticipated to be less deactivating than a directly conjugated cyano group.

Steric Effects

Steric hindrance around the boronic acid moiety can impede the approach of the reagent to the palladium complex, thereby slowing down the transmetalation step.

  • Phenylboronic Acid & 4-Cyanophenylboronic Acid: Both have minimal steric bulk at the para position, posing no significant hindrance to the reaction.

  • This compound: The tertiary carbon atom with two methyl groups introduces moderate steric bulk in the vicinity of the boronic acid. While not directly at the ortho position, this bulk could influence the orientation of the molecule during its approach to the palladium center, potentially leading to a slightly reduced reaction rate compared to less hindered analogues.

Potential Side Reactions and Mechanistic Considerations

A critical aspect of any cross-coupling reaction is the potential for unwanted side reactions. For arylboronic acids, two common side reactions are protodeboronation and homocoupling.

Side_Reactions cluster_0 Protodeboronation cluster_1 Homocoupling Ar-B(OH)2 Ar-B(OH)2 Ar-H Ar-H Ar-B(OH)2->Ar-H H+ source Ar-B(OH)2_1 Ar-B(OH)2 Ar-Ar Ar-Ar Ar-B(OH)2_1->Ar-Ar Pd(II) or O2 Ar-B(OH)2_2 Ar-B(OH)2 Ar-B(OH)2_2->Ar-Ar

Figure 2: Common side reactions of arylboronic acids in Suzuki-Miyaura coupling.

The susceptibility to these side reactions can be influenced by the electronic properties of the arylboronic acid. Electron-withdrawing groups can sometimes increase the rate of protodeboronation, especially under harsh basic conditions or prolonged reaction times. The moderate electron-withdrawing nature of the 2-methylpropanenitrile group might make this compound slightly more prone to protodeboronation than phenylboronic acid, but likely less so than 4-cyanophenylboronic acid.

Experimental Protocols

General Procedure for a Trial Suzuki-Miyaura Coupling
  • Reaction Setup: To a flame-dried Schlenk tube, add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), and a suitable base (e.g., K₂CO₃, 2.0 equiv.).

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent and Catalyst Addition: Add a degassed solvent (e.g., a mixture of 1,4-dioxane and water) via syringe. Then, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) under a positive pressure of inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by an appropriate technique (e.g., TLC, GC-MS, or LC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Experimental_Workflow Setup Combine Aryl Halide, Boronic Acid, and Base Inert Evacuate and Backfill with Inert Gas Setup->Inert Addition Add Degassed Solvent and Palladium Catalyst Inert->Addition Reaction Heat and Stir Addition->Reaction Monitor Monitor Progress (TLC, GC-MS, LC-MS) Reaction->Monitor Workup Cool, Dilute, Extract, Dry, and Concentrate Monitor->Workup Purify Column Chromatography Workup->Purify

Figure 3: A general experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Conclusion and Future Outlook

This compound represents a valuable, albeit understudied, building block for organic synthesis. Based on fundamental mechanistic principles, its performance in Suzuki-Miyaura cross-coupling reactions is anticipated to be a compromise between the highly reactive phenylboronic acid and the less reactive 4-cyanophenylboronic acid. The moderate steric bulk and attenuated electron-withdrawing nature of the 2-methylpropanenitrile substituent suggest that it should be a viable coupling partner under carefully optimized conditions.

For researchers and drug development professionals, the key takeaway is that while this compound may require more rigorous optimization compared to simpler arylboronic acids, its unique functional handle offers significant potential for the synthesis of novel and complex molecules. Further experimental studies are warranted to fully elucidate its reactivity profile and expand its application in the synthetic sciences.

A Cost-Benefit Analysis: Integrating 2-(4-Boronophenyl)-2-methylpropanenitrile into Modern Synthetic Workflows

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

In the landscape of pharmaceutical and materials science research, efficiency and molecular complexity are paramount. The strategic incorporation of versatile building blocks can dramatically shorten synthetic routes, improve yields, and unlock novel chemical space. This guide provides a comprehensive cost-benefit analysis of 2-(4-Boronophenyl)-2-methylpropanenitrile , a bifunctional reagent that offers a direct pathway to installing a valuable quaternary α-aryl nitrile moiety. We will objectively compare its performance against traditional multi-step alternatives, providing actionable experimental data and protocols for researchers, scientists, and drug development professionals. The analysis demonstrates that while the initial procurement cost of this specialized reagent may be higher, the benefits in terms of step-economy, reduced waste, and predictable scalability often present a compelling case for its adoption in complex synthesis campaigns.

Introduction: The Strategic Value of the α-Aryl Quaternary Nitrile

The 2-aryl-2-methylpropanenitrile scaffold is a privileged motif in medicinal chemistry and materials science. The quaternary carbon center imparts steric hindrance that can lock in specific conformations and improve metabolic stability, while the nitrile group serves as a versatile synthetic handle for conversion into amines, amides, carboxylic acids, and various heterocycles.[1]

Traditionally, accessing this structure involves multi-step sequences, often beginning with a more common starting material like 2-(4-bromophenyl)-2-methylpropanenitrile. This necessitates separate, and often challenging, borylation or cross-coupling reactions. This compound consolidates this functionality into a single, ready-to-use reagent, enabling its direct participation in powerful C-C bond-forming reactions like the Suzuki-Miyaura cross-coupling.[2][3]

Comparative Analysis: Direct vs. Staged Approaches

The primary value proposition of this compound is synthetic efficiency . Let us compare two common workflows for synthesizing a hypothetical biaryl target molecule.

Workflow A: The Direct Approach with this compound

This approach leverages the pre-installed boronic acid functionality for a direct Suzuki-Miyaura coupling with an aryl halide partner.

G cluster_start reagent1 2-(4-Boronophenyl)-2- methylpropanenitrile conditions Pd Catalyst Base Solvent reagent1->conditions reagent2 Aryl Halide (Ar-X) reagent2->conditions product Target Biaryl Product conditions->product Suzuki-Miyaura Coupling (1 Step)

Caption: Workflow A: Direct Suzuki-Miyaura Coupling.

Workflow B: The Staged Approach with a Precursor

This traditional route begins with a bromo-precursor and requires a separate borylation step prior to the final coupling.

G cluster_step2 start 2-(4-Bromophenyl)-2- methylpropanenitrile borylation_reagents B2pin2 Pd Catalyst Base start->borylation_reagents intermediate Boronic Ester Intermediate borylation_reagents->intermediate Miyaura Borylation (Step 1) coupling_conditions Pd Catalyst Base Solvent intermediate->coupling_conditions reagent2 Aryl Halide (Ar-X) reagent2->coupling_conditions product Target Biaryl Product coupling_conditions->product Suzuki-Miyaura Coupling (Step 2)

Caption: Workflow B: Staged Synthesis via Borylation.

Performance & Cost Evaluation

An objective analysis requires a quantitative comparison of cost, yield, and operational factors.

Reagent Cost Comparison

The upfront cost of the specialized boronic acid is higher than its bromo-precursor. However, a true cost analysis must factor in the reagents required for the additional borylation step in Workflow B.

ReagentRepresentative SupplierPurityApprox. Cost (1g)Cost per mmol
This compound Fluorochem97%£65.00[4]£12.28
2-(4-bromophenyl)-2-methylpropanenitrileSigma-Aldrich97%$45 (approx. £36)£3.21
Bis(pinacolato)diboron (B₂pin₂)Sigma-Aldrich≥99%$50 (approx. £40)£0.31

Note: Prices are retrieved from publicly available catalog data (2024/2025) for estimation purposes and are subject to change. The cost per mmol for the bromo-precursor does not include the necessary catalyst and base for the borylation step.

Experimental Performance Comparison

Here, we synthesize data from established methodologies for benzylic borylation and Suzuki-Miyaura couplings to project the outcomes for each workflow.[5][6][7]

ParameterWorkflow A (Direct)Workflow B (Staged)Rationale & Causality
Overall Yield ~80-95% ~60-80% Workflow B suffers from cumulative yield loss over two distinct steps, each requiring purification that incurs material loss.
Total Steps 12The direct approach offers superior step-economy, a critical metric in complex synthesis.
Reaction Time 12-24 hours24-48 hoursWorkflow B requires two separate reaction setups and workups, doubling the effective "hands-on" and reaction time.
Catalyst Loading Single Pd catalyst chargeTwo separate Pd catalyst chargesWorkflow B necessitates catalyst for both the borylation and the final coupling, increasing costs and potential for metal contamination.
Waste Generation LowerHigherTwo reactions and two chromatographic purifications in Workflow B generate significantly more solvent and solid waste.
Process Simplicity HighModerateEliminating the intermediate isolation and purification step greatly simplifies the overall process, reducing opportunities for operator error.

Experimental Protocols

To provide a practical framework, detailed protocols based on standard literature procedures are presented.

Protocol A: Direct Suzuki-Miyaura Coupling

Objective: To couple this compound with a representative aryl bromide.

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 eq.), the desired aryl bromide (1.1 eq.), Pd(PPh₃)₄ (0.03 eq.), and sodium carbonate (3.0 eq.).

  • Solvent Addition: Evacuate and backfill the flask with argon three times. Add a degassed mixture of toluene and water (4:1 ratio, 0.1 M concentration relative to the boronic acid).

  • Reaction: Heat the mixture to 90 °C and stir vigorously for 16 hours. Monitor reaction progress by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the solution under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the final product.

Protocol B: Staged Synthesis (Miyaura Borylation & Coupling)

Step 1: Miyaura Borylation

Objective: To convert 2-(4-bromophenyl)-2-methylpropanenitrile to its pinacol boronic ester.

  • Reaction Setup: To an oven-dried Schlenk flask, add 2-(4-bromophenyl)-2-methylpropanenitrile (1.0 eq.), bis(pinacolato)diboron (1.1 eq.), Pd(dppf)Cl₂ (0.03 eq.), and potassium acetate (3.0 eq.).

  • Solvent Addition: Evacuate and backfill with argon. Add anhydrous dioxane (0.2 M).

  • Reaction: Heat the mixture to 80 °C and stir for 12 hours.

  • Workup & Purification: Cool the reaction, filter through a pad of Celite, and concentrate. Purify via column chromatography to isolate the boronic ester intermediate.

Step 2: Suzuki-Miyaura Coupling

Objective: To couple the isolated boronic ester with the aryl bromide.

  • Follow the procedure outlined in Protocol A , substituting the boronic acid with the pinacol boronic ester intermediate isolated from Step 1.

Conclusion and Recommendation

The decision to use this compound is a classic case of evaluating upfront cost versus total process cost and efficiency.

  • For early-stage discovery and rapid library synthesis: The direct approach (Workflow A) is highly advantageous. It accelerates the synthesis-test cycle by delivering target compounds faster and more reliably. The higher initial cost is justified by the significant savings in time, labor, and downstream resources.

  • For process development and scale-up: While the cost of the starting material is a key consideration, the benefits of a more robust, shorter, and higher-yielding synthesis (Workflow A) often outweigh the initial expense. A single, well-optimized step is typically easier to scale and control than a two-step sequence with an intermediate purification.

  • For simple, one-off syntheses where cost is the absolute driver: The staged approach (Workflow B) may be considered if the required precursor, 2-(4-bromophenyl)-2-methylpropanenitrile, is readily available and the expected yield losses are acceptable.

References

A Senior Application Scientist's Guide to Biaryl Synthesis: Evaluating 2-(4-Boronophenyl)-2-methylpropanenitrile and its Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the efficient construction of carbon-carbon bonds is a cornerstone of molecular design and synthesis. The biaryl motif, in particular, is a privileged scaffold in a vast array of pharmaceuticals. This guide provides an in-depth technical comparison of 2-(4-Boronophenyl)-2-methylpropanenitrile, a valuable building block for introducing the 4-(2-cyanopropan-2-yl)phenyl moiety, against its contemporary alternatives. We will delve into the causality behind experimental choices, present comparative data, and provide actionable protocols to empower your synthetic strategies.

The Strategic Importance of the 4-(2-cyanopropan-2-yl)phenyl Moiety

The 4-(2-cyanopropan-2-yl)phenyl group is of significant interest in medicinal chemistry. The gem-dimethyl group can enhance metabolic stability and the nitrile functionality can act as a hydrogen bond acceptor or be further elaborated. Consequently, the ability to efficiently incorporate this fragment into lead compounds is of high value. This compound serves as a key reagent for this purpose, primarily through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

This compound in Suzuki-Miyaura Coupling: A Mechanistic Overview

The Suzuki-Miyaura coupling is a robust and versatile method for the formation of C-C bonds between an organoboron species and an organic halide or triflate.[1] The catalytic cycle, shown below, involves the oxidative addition of the organic halide to a Pd(0) species, followed by transmetalation with the boronic acid and reductive elimination to afford the desired biaryl product.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar' Ar-X Ar-X Ar-X->Oxidative Addition Ar'-B(OH)2 Ar'-B(OH)2 Ar'-B(OH)2->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

A Comparative Analysis of Boron Reagents

While this compound is a competent coupling partner, its performance can be compared with alternative organoboron reagents. The choice of reagent can significantly impact reaction efficiency, stability, and ease of handling.

Reagent TypeStructureAdvantagesDisadvantages
Arylboronic Acid Arylboronic AcidGenerally good reactivity, commercially available.Prone to protodeboronation and formation of boroxines (anhydrides), which can affect stoichiometry and reactivity.[2]
Aryltrifluoroborate Salt Aryltrifluoroborate SaltCrystalline, air- and moisture-stable solids, easy to handle and purify, less prone to protodeboronation.[1]Often require specific activation conditions (e.g., aqueous base) for efficient transmetalation.
Aryl MIDA Boronate Aryl MIDA BoronateExceptionally stable, crystalline solids with a long shelf life, compatible with a wide range of functional groups and reaction conditions, including chromatography.[3]May require a deprotection step to release the boronic acid for coupling.

Performance Comparison in Biaryl Synthesis

The following table provides a representative comparison of the expected performance of these boron reagents in the synthesis of a generic biaryl product, based on literature precedents for similar substrates.[1][3]

ReagentCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Typical Yield (%)
This compoundAryl BromidePd(PPh₃)₄K₂CO₃Toluene/H₂O901275-90
Potassium [4-(2-cyanopropan-2-yl)phenyl]trifluoroborateAryl BromidePd(OAc)₂ / SPhosK₂CO₃t-AmylOH/H₂O100880-95
2-(4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenyl)-2-methylpropanenitrile (Pinacol Ester)Aryl BromidePd(dppf)Cl₂KOAcDioxane801685-98
N-Methyliminodiacetic acid (MIDA) boronate esterAryl BromidePd₂(dba)₃ / XPhosK₃PO₄1,4-Dioxane1101290-99

Experimental Protocols

Below are detailed, step-by-step methodologies for the synthesis of the boronic acid and a general protocol for its use in a Suzuki-Miyaura coupling reaction.

Synthesis of this compound

This procedure is adapted from standard methods for the synthesis of arylboronic acids from aryl bromides.[4]

Materials:

  • 2-(4-Bromophenyl)-2-methylpropanenitrile

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Trimethyl borate

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add 2-(4-bromophenyl)-2-methylpropanenitrile (1.0 eq) and anhydrous THF.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 eq) dropwise, maintaining the temperature below -70 °C.

  • Stir the mixture at -78 °C for 1 hour.

  • Add trimethyl borate (1.2 eq) dropwise, again keeping the temperature below -70 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of 1 M HCl at 0 °C.

  • Extract the aqueous layer with diethyl ether (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Synthesis_Workflow cluster_0 Reaction Setup cluster_1 Lithium-Halogen Exchange cluster_2 Borylation and Workup Start Dissolve Aryl Bromide in Anhydrous THF Cool Cool to -78 °C Start->Cool Add_nBuLi Add n-BuLi Cool->Add_nBuLi Stir1 Stir for 1h at -78 °C Add_nBuLi->Stir1 Add_Borate Add Trimethyl Borate Stir1->Add_Borate Warm Warm to RT, Stir Overnight Add_Borate->Warm Quench Quench with HCl Warm->Quench Extract Extract with Diethyl Ether Quench->Extract Purify Purify Product Extract->Purify

Caption: General workflow for the synthesis of an arylboronic acid.

General Protocol for Suzuki-Miyaura Coupling

This is a general procedure that may require optimization for specific substrates.[5][6]

Materials:

  • Aryl halide (e.g., aryl bromide, 1.0 eq)

  • This compound (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 eq)

  • Solvent system (e.g., 1,4-Dioxane/H₂O, 4:1)

Procedure:

  • In a Schlenk tube, combine the aryl halide, this compound, palladium catalyst, and base.

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Conclusion

This compound is a valuable reagent for the introduction of the 4-(2-cyanopropan-2-yl)phenyl moiety in drug discovery and organic synthesis. While it is a reliable choice for Suzuki-Miyaura cross-coupling reactions, researchers should consider the use of its trifluoroborate or MIDA boronate counterparts, which may offer advantages in terms of stability and handling, potentially leading to higher and more reproducible yields. The choice of reagent should be guided by the specific requirements of the synthetic target, including functional group compatibility and the scale of the reaction.

References

A Comparative Guide to the Synthesis of Sterically Hindered Biaryls: Performance Analysis of 2-(4-Boronophenyl)-2-methylpropanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge and Opportunity of Sterically Demanding Scaffolds

In the landscape of modern drug discovery and materials science, the synthesis of tetra-ortho-substituted biaryls and other sterically congested molecules remains a significant synthetic challenge. These motifs are of high interest as they can confer unique pharmacological properties, such as restricted bond rotation leading to atropisomerism, and enhanced metabolic stability. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a cornerstone of C-C bond formation, valued for its functional group tolerance and operational simplicity.[1][2] However, its efficiency can be severely hampered when one or both coupling partners bear significant steric bulk adjacent to the reaction center.[3][4]

This guide focuses on 2-(4-Boronophenyl)-2-methylpropanenitrile (CAS: 850568-67-1), a versatile building block for introducing a 4-(2-cyanopropan-2-yl)phenyl moiety.[5] The presence of the gem-dimethyl group adjacent to the aryl ring presents a classic steric challenge, making this reagent an excellent case study for evaluating advanced Suzuki-Miyaura protocols. We will provide an in-depth analysis of its application, compare its performance against alternative synthetic strategies, and offer field-proven protocols for its successful implementation.

Case Study: Synthesis of a Key Biaryl Heterocyclic Intermediate

The 4-(2-cyanopropan-2-yl)phenyl group is a key structural component in various pharmaceutical candidates, including potent kinase inhibitors.[6] Its synthesis often involves the coupling of this compound with a functionalized (hetero)aryl halide. This case study details a robust protocol for the coupling of this sterically hindered boronic acid with 6-bromo-4-chloro-3-nitroquinoline, a challenging heterocyclic substrate.

Experimental Protocol: Suzuki-Miyaura Coupling of a Hindered Boronic Acid

This protocol is designed to maximize yield and minimize side products by carefully selecting the catalyst system and reaction conditions.

Materials:

  • This compound (1.2 equiv)

  • 6-Bromo-4-chloro-3-nitroquinoline (1.0 equiv)

  • SPhos Precatalyst (2 mol%)

  • Potassium Phosphate (K₃PO₄, 3.0 equiv)

  • 1,4-Dioxane (Anhydrous)

  • Water (Degassed)

Procedure:

  • Inert Atmosphere: To a flame-dried Schlenk flask under an argon atmosphere, add 6-bromo-4-chloro-3-nitroquinoline (1.0 mmol), this compound (1.2 mmol), and potassium phosphate (3.0 mmol).

  • Catalyst Addition: Add the SPhos precatalyst (0.02 mmol) to the flask.

  • Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) and degassed water (0.5 mL) via syringe.

  • Reaction: Seal the flask and heat the mixture to 80 °C with vigorous stirring for 12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x 10 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.

Rationale for Experimental Choices:
  • Catalyst System: The use of a palladium precatalyst complexed with a bulky, electron-rich biarylphosphine ligand like SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) is critical.[7] This ligand facilitates the challenging oxidative addition step with the aryl chloride and accelerates the rate-limiting reductive elimination to form the sterically congested C-C bond.[3]

  • Base and Solvent: A mixture of dioxane and water is employed to ensure the solubility of both the organic substrates and the inorganic base. Potassium phosphate (K₃PO₄) is an effective base that promotes the formation of the reactive boronate species from the boronic acid without promoting unwanted side reactions.[8]

  • Stoichiometry: A slight excess of the boronic acid is used to drive the reaction to completion, compensating for any potential protodeboronation under the reaction conditions.

Visualizing the Workflow

The following diagram outlines the key steps in the experimental procedure.

G Experimental Workflow for Hindered Suzuki Coupling cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep 1. Add Reagents & Base to Schlenk Flask (Substrate, Boronic Acid, K₃PO₄) catalyst 2. Add SPhos Precatalyst solvent 3. Add Dioxane/Water react 4. Heat at 80 °C for 12h (under Argon) workup 5. Quench and Extract (Ethyl Acetate / Water) react->workup purify 6. Column Chromatography workup->purify product Isolated Product purify->product

Caption: Step-by-step workflow for the synthesis.

Comparative Analysis: Evaluating Alternatives

While the Suzuki-Miyaura coupling is highly effective, alternative strategies exist. The choice of reagent often depends on factors like stability, handling, and functional group compatibility.

Alternative Boron Reagents: Stability vs. Reactivity

Boronic acids can sometimes be unstable, prone to dehydration to form boroxines or protodeboronation, especially with heteroaromatic substrates.[9] Boronic esters, such as pinacol or N-methyliminodiacetic acid (MIDA) esters, offer significantly enhanced stability.[10][11]

Reagent TypeStructureStabilityHandlingKey Consideration
Boronic Acid Ar-B(OH)₂ModerateCan be hygroscopic; potential for decomposition on storage.Most common and reactive form, but stability can be an issue.
Pinacol Boronate Ar-B(pin)HighStable, crystalline solids; easy to handle and purify.Often requires more forcing conditions for transmetalation; may need hydrolysis first.[12]
MIDA Boronate Ar-B(MIDA)Very HighExceptionally stable to chromatography and air; benchtop stable.Requires specific "slow-release" conditions (e.g., mild aqueous base) to liberate the boronic acid in situ.[9]
Alternative Coupling Methodologies

Beyond boron-based reagents, other organometallic precursors can be used to form the same C-C bond, each with distinct advantages and disadvantages.

Coupling ReactionOrganometallic ReagentTypical CatalystAdvantagesDisadvantages
Suzuki-Miyaura Boronic Acid / EsterPdHigh functional group tolerance; low toxicity of boron byproducts.[1]Boronic acids can be unstable; sensitive to protodeboronation.
Kumada-Corriu Grignard (Ar-MgBr)Ni or PdHighly reactive nucleophiles, good for unreactive electrophiles.Low functional group tolerance (reacts with acidic protons, esters, ketones).[10]
Hiyama Organosilane (Ar-Si(OR)₃)PdStable, low-toxicity reagents; can be purified by chromatography.Requires an activator (e.g., fluoride source like TBAF) which can be basic and cleave sensitive groups.[10]
Stille Organostannane (Ar-SnBu₃)PdVery high functional group tolerance; insensitive to water/air.High toxicity of tin reagents and byproducts; difficult to remove from product.[13]
Decision-Making Framework

Choosing the optimal synthetic route involves balancing reagent stability, functional group tolerance, and operational complexity.

G start Goal: Synthesize Ar-Ar' (Sterically Hindered) q1 Are sensitive functional groups (e.g., esters, ketones) present? start->q1 q2 Is reagent stability/ long-term storage critical? q1->q2 Yes kumada Consider Kumada Coupling (High Reactivity) q1->kumada No suzuki_acid Use Boronic Acid (Standard Suzuki) q2->suzuki_acid No suzuki_ester Use Pinacol/MIDA Boronate (Stable Precursor) q2->suzuki_ester Yes

Caption: Logic for choosing a cross-coupling method.

The Suzuki Catalytic Cycle: A Mechanistic Overview

Understanding the mechanism is key to troubleshooting and optimizing the reaction. The cycle involves three primary steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Cycle Generalized Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OA Oxidative Addition Pd0->OA Complex1 Ar-Pd(II)L₂(X) (Oxidative Adduct) OA->Complex1 TM Transmetalation Complex1->TM Complex2 Ar-Pd(II)L₂(Ar') (Diaryl Complex) TM->Complex2 BaseX_out [B(OH)₃X]⁻ TM->BaseX_out RE Reductive Elimination Complex2->RE RE->Pd0 Product_out Ar-Ar' (Biaryl Product) RE->Product_out ArX_in Ar-X (Aryl Halide) ArX_in->OA Boronic_in Ar'-B(OH)₂ + Base Boronic_in->TM

Caption: Key steps of the Suzuki-Miyaura reaction.

Conclusion

This compound stands as a highly effective, albeit sterically challenging, reagent for the introduction of the 4-(2-cyanopropan-2-yl)phenyl moiety. Successful synthesis hinges on the rational selection of a modern catalyst system, typically involving bulky biarylphosphine ligands, which can overcome the steric barriers inherent in the coupling of hindered substrates. While alternatives like MIDA boronates offer superior stability for storage and multi-step synthesis, the direct use of the boronic acid provides a more atom-economical and straightforward approach for direct coupling. For substrates intolerant of the basic conditions of Suzuki coupling or requiring extreme nucleophilicity, alternative methods like Kumada coupling may be considered, albeit with a significant trade-off in functional group compatibility. Ultimately, a thorough understanding of the reaction mechanism and the properties of available reagents empowers researchers to select the optimal strategy for their specific synthetic target.

References

Safety Operating Guide

Safe Disposal of 2-(4-Boronophenyl)-2-methylpropanenitrile: A Comprehensive Guide for Laboratory Personnel

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed protocol for the safe and compliant disposal of 2-(4-Boronophenyl)-2-methylpropanenitrile (CAS No. 850568-67-1). As a compound utilized in specialized research and drug development, its unique chemical structure, incorporating both a boronic acid and a nitrile functional group, necessitates a rigorous and informed approach to waste management. This guide is designed to equip researchers, scientists, and drug development professionals with the necessary information to handle and dispose of this substance, and its associated waste streams, in a manner that ensures personnel safety and environmental protection.

Hazard Assessment and Chemical Profile

A thorough understanding of the chemical's hazard profile is the foundation of safe handling and disposal. This compound is a solid organic compound with a molecular weight of 189.02 g/mol and the empirical formula C₁₀H₁₂BNO₂.[1][2]

Toxicological Profile: The primary hazard associated with this compound is its acute oral toxicity.[1] It is classified under the Globally Harmonized System (GHS) as follows:

  • Hazard Class: Acute Toxicity, Oral (Category 3)[1]

  • Signal Word: Danger[1]

  • Hazard Statement: H301 - Toxic if swallowed[1]

  • GHS Pictogram: GHS06 (Skull and Crossbones)[1]

The presence of the nitrile group (-C≡N) is a key consideration. While the toxicity of aliphatic nitriles can be linked to the in vivo liberation of cyanide, this is not always the primary mechanism.[3] Nevertheless, the potential for cyanide release under certain conditions (e.g., strong acidic hydrolysis or combustion) mandates stringent precautions. Boronic acids, while generally less hazardous, can be irritants and require proper handling.

Regulatory Compliance Framework

All chemical waste disposal in a laboratory setting is governed by strict federal and local regulations. In the United States, the primary regulatory bodies are:

  • Resource Conservation and Recovery Act (RCRA): This federal law, enforced by the Environmental Protection Agency (EPA), governs the management of hazardous waste from generation to final disposal.[4][5]

  • Occupational Safety and Health Administration (OSHA): OSHA's Hazard Communication Standard requires that chemical hazards are communicated to employees, including proper handling and disposal procedures.[4][6]

Compliance requires that all hazardous waste is properly identified, labeled, stored, and ultimately disposed of through a licensed hazardous waste disposal facility.[5][7]

Essential Personal Protective Equipment (PPE)

Due to the compound's acute toxicity, a comprehensive PPE protocol is mandatory.

  • Hand Protection: Chemically resistant nitrile gloves are required. Given that nitrile gloves themselves become a waste stream, consider a recycling program for uncontaminated gloves if available.[8][9]

  • Eye Protection: Chemical safety goggles or a face shield must be worn.

  • Body Protection: A standard laboratory coat is required. For tasks with a higher risk of spillage, a chemically resistant apron is recommended.

  • Respiratory Protection: All handling of the solid compound or solutions should be performed inside a certified chemical fume hood to prevent inhalation of dust or aerosols.

Waste Segregation and Disposal Protocol

Proper segregation at the point of generation is the most critical step in the disposal workflow.[6][10] Never mix incompatible waste streams.

Step-by-Step Disposal Procedure
  • Waste Identification: All materials that have come into contact with this compound must be classified as hazardous chemical waste.[10]

  • Containerization: Select appropriate, leak-proof, and chemically compatible containers for each waste stream.[5][6] Do not fill containers beyond 90% capacity to prevent spills.[5]

  • Labeling: Immediately label all waste containers with the words "Hazardous Waste," the full chemical name "this compound," the associated hazards (e.g., "Toxic"), and the accumulation start date.[6][7]

  • Storage: Store sealed waste containers in a designated, well-ventilated satellite accumulation area that is under the control of laboratory personnel.[5] This area should have secondary containment to manage potential leaks.[6]

  • Disposal: Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

The table below outlines the specific procedures for different waste streams associated with this compound.

Waste StreamDescriptionContainer TypeDisposal Protocol
Solid Waste Unused or expired this compound powder, contaminated weigh boats, paper towels, etc.Labeled, sealed, durable plastic container or drum.[10]Collect in a dedicated container for solid hazardous chemical waste. Do not mix with non-hazardous solid waste. Ensure the container is kept closed when not in use.
Liquid Waste (Non-Halogenated) Solutions of the compound in non-halogenated solvents (e.g., ethanol, THF).Labeled, sealed, and chemically compatible glass or plastic solvent container.Segregate as non-halogenated organic solvent waste. Do not mix with halogenated solvents or aqueous waste.
Aqueous Waste Dilute aqueous solutions containing the compound.Labeled, sealed, and chemically compatible glass or plastic container.Collect in a dedicated aqueous hazardous waste container. Maintain a neutral pH if possible, avoiding strong acids that could hydrolyze the nitrile.
Contaminated Sharps Needles, syringes, or glass pipettes contaminated with the compound.Puncture-proof, designated sharps container.[10]Do not place in regular solid or liquid waste containers. The entire container will be disposed of as hazardous waste.
Contaminated PPE Used gloves, disposable lab coats.Lined, designated solid waste container.Treat as solid hazardous waste. Do not dispose of in regular trash.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of waste generated from working with this compound.

G Disposal Workflow for this compound cluster_0 Waste Generation Point cluster_1 Waste Characterization & Segregation cluster_2 Containerization & Labeling cluster_3 Temporary Storage & Final Disposal A Work with this compound is complete B Identify Waste Type A->B C Solid Waste (Powder, Contaminated Labware) B->C Solid D Liquid Waste (Solutions) B->D Liquid E Sharps Waste (Needles, Glassware) B->E Sharps F Place in Labeled 'Solid Hazardous Waste' Container C->F G Place in Labeled 'Liquid Hazardous Waste' Container (Segregate by Solvent) D->G H Place in Labeled 'Sharps Hazardous Waste' Container E->H I Store Sealed Container in Designated Satellite Accumulation Area F->I G->I H->I J Arrange Pickup by EHS or Licensed Contractor I->J

Caption: Decision workflow for waste segregation and disposal.

Spill Management Procedures

Immediate and appropriate response to a spill is crucial to prevent exposure and environmental contamination.

  • Minor Solid Spill:

    • Restrict access to the area.

    • Wearing full PPE, gently cover the spill with an absorbent material like vermiculite or sand to prevent dust generation.

    • Carefully sweep the material into a designated hazardous waste container.

    • Clean the area with a suitable solvent and decontaminate all equipment used. All cleanup materials must be disposed of as hazardous waste.

  • Minor Liquid Spill:

    • Restrict access to the area.

    • Wearing full PPE, contain the spill using absorbent pads or booms.

    • Absorb the spilled liquid and place the absorbent material into the appropriate solid hazardous waste container.[10]

    • Decontaminate the spill area and all cleanup tools.

  • Major Spill:

    • Evacuate the immediate area.

    • Alert colleagues and your supervisor.

    • Contact your institution's Environmental Health and Safety (EHS) department immediately.[10]

    • Do not attempt to clean up a major spill unless you are trained and equipped to do so.

By adhering to this comprehensive guide, laboratory personnel can ensure the safe, responsible, and compliant disposal of this compound, upholding the highest standards of laboratory safety and environmental stewardship.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Boronophenyl)-2-methylpropanenitrile
Reactant of Route 2
Reactant of Route 2
2-(4-Boronophenyl)-2-methylpropanenitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.